molecular formula C8H14Cl2 B568852 trans-1,2-Bis(chloromethyl)cyclohexane CAS No. 61169-66-2

trans-1,2-Bis(chloromethyl)cyclohexane

Cat. No.: B568852
CAS No.: 61169-66-2
M. Wt: 181.1
InChI Key: WJVHONKNAYUVGV-YUMQZZPRSA-N
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Description

trans-1,2-Bis(chloromethyl)cyclohexane is a valuable synthetic intermediate prized by researchers for its utility in constructing complex molecular architectures. Its core research value lies in its well-defined stereochemistry and the presence of two reactive chloromethyl functional groups, which are strategically positioned on a conformationally locked cyclohexane ring. This structure makes it a prime candidate for use in cyclopropanation reactions, such as the Simmons-Smith reaction, where it can serve as a precursor to zinc carbenoids for the synthesis of bicyclic systems . Furthermore, the compound is extensively utilized in the synthesis of macrocyclic and cage-like compounds, where it acts as a rigid spacer or bridging unit. The reactive benzyl chloride motifs allow for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling its incorporation into polymers, dendrimers, and other advanced materials. Its stereospecific configuration ensures the production of molecules with defined three-dimensional shapes, which is critical in the development of pharmaceuticals, ligands, and materials with specific stereoelectronic properties. This reagent is intended for use by professional research laboratories and chemical manufacturing facilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1,2-bis(chloromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVHONKNAYUVGV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712315
Record name (1R,2R)-1,2-Bis(chloromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61169-66-2
Record name (1R,2R)-1,2-Bis(chloromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of trans-1,2-Bis(chloromethyl)cyclohexane: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Rigid Bifunctional Building Block

trans-1,2-Bis(chloromethyl)cyclohexane is a key bifunctional molecule in synthetic organic chemistry, prized for its well-defined stereochemistry and the presence of two reactive chloromethyl groups appended to a conformationally rigid cyclohexane scaffold. This unique structural arrangement makes it an invaluable building block in the synthesis of a diverse array of complex molecules, including macrocycles, molecular cages, and ligands for catalysis. The trans configuration of the chloromethyl groups provides a specific spatial orientation that is crucial for directing the stereochemical outcome of subsequent reactions. This guide provides an in-depth exploration of the primary synthesis mechanism of this compound, offers a critical evaluation of a potential alternative route, and presents detailed experimental protocols for its preparation.

Primary Synthesis Route: Nucleophilic Substitution of a Diol

The most reliable and stereochemically controlled synthesis of this compound proceeds through the double nucleophilic substitution of the corresponding diol, trans-1,2-cyclohexanedimethanol. This transformation is most effectively achieved using thionyl chloride (SOCl₂), a reagent that allows for precise control over the reaction mechanism and stereochemical outcome.

Synthesis of the Precursor: trans-1,2-Cyclohexanedimethanol

The journey to our target molecule begins with the preparation of the diol precursor. A common and efficient method starts from the commercially available trans-1,2-cyclohexanedicarboxylic acid. This dicarboxylic acid is reduced to the corresponding diol, typically using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

The mechanism involves the initial deprotonation of the carboxylic acid protons by the hydride, followed by the coordination of the lithium cation to the carbonyl oxygen. Subsequent nucleophilic attack by the hydride ion on the carbonyl carbon reduces the carboxylic acid to the corresponding alcohol. This process occurs at both ends of the molecule to yield trans-1,2-cyclohexanedimethanol.

Experimental Protocol: Reduction of trans-1,2-Cyclohexanedicarboxylic Acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Substrate: A solution of trans-1,2-cyclohexanedicarboxylic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration.

  • Purification: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude trans-1,2-cyclohexanedimethanol. Further purification can be achieved by recrystallization or distillation.

Chlorination with Thionyl Chloride: A Tale of Two Mechanisms

The conversion of trans-1,2-cyclohexanedimethanol to this compound using thionyl chloride is a classic example of nucleophilic substitution at a primary alcohol. The reaction proceeds through the formation of a key intermediate, an alkyl chlorosulfite. The fate of this intermediate, and thus the stereochemical outcome of the reaction, is highly dependent on the reaction conditions, specifically the presence or absence of a base like pyridine.[1][2]

Mechanism 1: Sₙi (Substitution Nucleophilic internal) - Retention of Configuration

In the absence of a base, the reaction often proceeds with retention of configuration at a chiral center via the Sₙi mechanism.[2] While the primary carbons in our substrate are not chiral centers themselves, understanding this mechanism is crucial for appreciating the versatility of thionyl chloride.

The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation to form the alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted fashion, where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule, leading to retention of stereochemistry.[1][2]

Mechanism 2: Sₙ2 (Substitution Nucleophilic bimolecular) - Inversion of Configuration

The addition of a base, typically pyridine, dramatically alters the reaction pathway to an Sₙ2 mechanism, resulting in inversion of configuration at a chiral center.[1][2] In the context of our achiral primary diol, the key role of pyridine is to act as a nucleophilic catalyst and an acid scavenger.

Pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. This step generates a free chloride ion, which is a much better nucleophile than the chloride in the tight ion pair of the Sₙi mechanism. This free chloride ion then attacks the carbon atom from the backside in a classic Sₙ2 fashion, leading to the displacement of the chlorosulfite leaving group and formation of the alkyl chloride.[1][2] For primary alcohols, the Sₙ2 pathway is generally favored even without a base, but the presence of pyridine ensures a clean and efficient reaction by preventing the buildup of HCl, which can lead to side reactions.

Diagram of the Sₙ2 Chlorination Mechanism:

SN2_Mechanism Diol trans-1,2-Cyclohexanedimethanol Chlorosulfite Alkyl Chlorosulfite Intermediate Diol->Chlorosulfite + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Pyridinium_Salt Pyridinium Salt Intermediate Chlorosulfite->Pyridinium_Salt + Pyridine Pyridine Pyridine Product This compound Pyridinium_Salt->Product + Cl⁻ (Sₙ2 attack) SO2_HCl SO₂ + HCl Pyridinium_Salt->SO2_HCl Chloride_Ion Chloride Ion (Cl⁻)

Caption: Sₙ2 mechanism for the chlorination of a diol using thionyl chloride and pyridine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases. The entire apparatus is maintained under a positive pressure of an inert gas.

  • Reagents: The flask is charged with trans-1,2-cyclohexanedimethanol and a suitable solvent, such as chloroform or dichloromethane. The solution is cooled in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled, stirred solution. The addition rate is controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the evolution of gases ceases.

  • Work-up: The reaction mixture is cooled to room temperature and then slowly poured into ice-water to quench any unreacted thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, then with water, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material trans-1,2-CyclohexanedimethanolN/A
Reagent Thionyl Chloride (SOCl₂)[1][2]
Solvent Chloroform or DichloromethaneGeneric Protocol
Reaction Temperature 0 °C to RefluxGeneric Protocol
Reaction Time 2-4 hoursGeneric Protocol
Typical Yield > 80%Estimated from similar reactions

Alternative Synthesis Route: Free-Radical Chlorination

An alternative, though potentially less selective, approach to this compound is the free-radical chlorination of trans-1,2-dimethylcyclohexane. This method relies on the homolytic cleavage of a chlorine molecule (Cl₂) initiated by UV light or heat to generate chlorine radicals.

Mechanism of Free-Radical Chlorination

The reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: A chlorine molecule absorbs energy (hν) and undergoes homolytic cleavage to form two chlorine radicals (Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from one of the methyl groups of trans-1,2-dimethylcyclohexane, forming a primary alkyl radical and HCl.

    • The alkyl radical then reacts with a molecule of Cl₂ to form the chloromethyl product and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Diagram of the Free-Radical Chlorination Pathway:

Free_Radical_Chlorination Start trans-1,2-Dimethylcyclohexane Propagation1 Propagation (H abstraction) Start->Propagation1 + Cl• Cl2 Cl₂ Initiation Initiation (hν) Cl2->Initiation Cl_Radical 2 Cl• Initiation->Cl_Radical Alkyl_Radical Alkyl Radical Propagation1->Alkyl_Radical HCl HCl Propagation1->HCl Propagation2 Propagation (Cl abstraction) Alkyl_Radical->Propagation2 + Cl₂ Propagation2->Cl_Radical regenerates Product This compound + other isomers Propagation2->Product

Caption: Free-radical chain mechanism for the chlorination of a dimethylcyclohexane.

Challenges and Selectivity

While seemingly straightforward, free-radical chlorination of trans-1,2-dimethylcyclohexane presents significant challenges in terms of selectivity:

  • Regioselectivity: The cyclohexane ring contains multiple types of C-H bonds (primary, secondary, and tertiary). While abstraction of a primary hydrogen from a methyl group is required, chlorine radicals are notoriously unselective and will also abstract secondary and tertiary hydrogens from the ring, leading to a mixture of chlorinated products.

  • Stereoselectivity: Even if chlorination occurs at the methyl groups, the reaction can proceed on both methyl groups, and over-chlorination can occur, leading to dichlorinated and trichlorinated products. Achieving the desired trans-1,2-bis(chloromethyl) product as the major isomer would be challenging. The initial trans stereochemistry of the methyl groups does not guarantee the formation of a single stereoisomer of the product.

  • Product Separation: The resulting mixture of isomers would be difficult to separate, making this route less practical for obtaining a pure sample of the target molecule.

Due to these selectivity issues, the free-radical chlorination of trans-1,2-dimethylcyclohexane is generally not the preferred method for the synthesis of pure this compound.

Conclusion: A Versatile Intermediate Accessible Through Controlled Synthesis

The synthesis of this compound is most effectively and selectively achieved through the chlorination of trans-1,2-cyclohexanedimethanol using thionyl chloride. This method allows for excellent control over the reaction and provides the desired product in high yield and purity. While alternative routes such as free-radical chlorination exist in principle, they are hampered by a lack of selectivity, leading to complex product mixtures. For researchers and drug development professionals requiring a stereochemically pure and well-defined bifunctional building block, the diol chlorination pathway remains the authoritative and recommended approach.

References

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Retrieved from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Retrieved from [Link]

Sources

An In-depth Technical Guide to trans-1,2-Bis(chloromethyl)cyclohexane (CAS: 61169-66-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical principles and their practical applications in complex synthetic challenges. This guide is crafted to provide not just a compilation of data on trans-1,2-Bis(chloromethyl)cyclohexane, but a cohesive narrative that explains the "why" behind its synthesis, reactivity, and utility. The structure of this document is intentionally fluid, designed to mirror the interconnectedness of concepts in organic chemistry, from conformational analysis to strategic synthetic design. Every piece of information is presented to empower you, the researcher, to leverage this versatile building block with a deep and intuitive understanding of its chemical behavior.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional alkyl halide built upon a cyclohexane scaffold. Its structure, characterized by two chloromethyl groups in a trans configuration, dictates its reactivity and stereochemical influence in synthesis.

PropertyValueSource(s)
CAS Number 61169-66-2[1][2][3]
Molecular Formula C₈H₁₄Cl₂[1][2][4]
Molecular Weight 181.1 g/mol [1][2][4]
IUPAC Name (1R,2R)-rel-1,2-Bis(chloromethyl)cyclohexane[5]
Synonyms This compound[2][4]
Computed XLogP3-AA 3.5[4]
Topological Polar Surface Area 0 Ų[4]
Rotatable Bond Count 2[4]

Synthesis: From Diol to Dichloride

The most logical and prevalent synthetic route to this compound is the chlorination of its corresponding diol, trans-1,2-bis(hydroxymethyl)cyclohexane. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl).

Proposed Synthetic Workflow

Start [label="trans-1,2-Bis(hydroxymethyl)cyclohexane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Thionyl Chloride (SOCl₂)\n(Pyridine or DMF as catalyst, optional)", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="Inert Solvent (e.g., Dichloromethane, Chloroform)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Chlorination Reaction\n(Controlled Temperature, e.g., 0 °C to reflux)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., NaHCO₃ wash, water wash)"]; Purification [label="Purification\n(Distillation or Column Chromatography)"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reagent -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 1: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a well-informed hypothesis based on analogous reactions and should be optimized under appropriate laboratory safety protocols.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a nitrogen inlet is charged with trans-1,2-bis(hydroxymethyl)cyclohexane (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane is added to dissolve the diol, and the solution is cooled to 0 °C in an ice bath. A catalytic amount of pyridine (e.g., 0.1 eq) can be added to promote the reaction.

  • Reagent Addition: Thionyl chloride (2.2-2.5 eq) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the two primary alkyl chloride functionalities. These groups are susceptible to both nucleophilic substitution (Sₙ2) and, to a lesser extent, elimination (E2) reactions. The trans stereochemistry and the conformational preferences of the cyclohexane ring play a critical role in dictating the reactivity and the stereochemical outcome of its reactions.

Conformational Analysis and its Impact on Reactivity

The cyclohexane ring exists predominantly in a chair conformation. For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.


Diaxial [label="Diaxial Conformation\n(Less Stable)", image="diaxial.png"]; // Placeholder for an actual image Diequatorial [label="Diequatorial Conformation\n(More Stable)", image="diequatorial.png"]; // Placeholder for an actual image

Diaxial -> Diequatorial [label="Ring Flip\n(Favored)"]; Diequatorial -> Diaxial [label="Ring Flip\n(Disfavored)"]; }

Figure 2: Conformational equilibrium favoring the diequatorial conformer.

This conformational preference has profound implications for reactivity:

  • Sₙ2 Reactions: The chloromethyl groups in the diequatorial conformation are readily accessible to incoming nucleophiles, facilitating Sₙ2 reactions. The backside attack, characteristic of the Sₙ2 mechanism, is sterically unhindered.

  • E2 Reactions: For an E2 elimination to occur, an anti-periplanar arrangement of the proton to be abstracted and the leaving group is required. In the preferred diequatorial conformation of this compound, the hydrogens on the cyclohexane ring are not anti-periplanar to the chloromethyl groups. This conformational constraint significantly disfavors E2 reactions, making Sₙ2 the dominant pathway.

Key Reactions and Synthetic Applications

The two reactive chloromethyl groups make this compound an excellent bifunctional building block for the synthesis of a variety of cyclic and acyclic structures.

The compound readily reacts with primary and secondary amines, thiols, and phosphines in double Sₙ2 reactions to yield the corresponding disubstituted cyclohexane derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.


Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂NH", shape=ellipse, fillcolor="#FBBC05"]; Thiol [label="RSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphine [label="R₃P", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Amine [label="trans-1,2-Bis((dialkylamino)methyl)cyclohexane"]; Product_Thiol [label="trans-1,2-Bis((alkylthio)methyl)cyclohexane"]; Product_Phosphine [label="trans-1,2-Bis((trialkylphosphonio)methyl)cyclohexane"];

Start -> Product_Amine [label=" "]; Amine -> Product_Amine; Start -> Product_Thiol [label=" "]; Thiol -> Product_Thiol; Start -> Product_Phosphine [label=" "]; Phosphine -> Product_Phosphine; }

Figure 3: General scheme for nucleophilic substitution reactions.

These derivatives are valuable as:

  • Chiral Ligands: The resulting diamines, dithiols, and diphosphines, particularly if synthesized from an enantiomerically pure starting material, can serve as chiral ligands in asymmetric catalysis[6].

  • Pharmaceutical Intermediates: The compound is recognized as an impurity or a potential intermediate in the synthesis of the atypical antipsychotic drug Lurasidone[3].

The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form bicyclic compounds. For example, its di-Grignard reagent can undergo intramolecular coupling to form bicyclo[4.2.0]octane.

Furthermore, it can be employed as a rigid spacer in the synthesis of macrocycles and cyclophanes by reacting it with other bifunctional molecules.

Analytical Characterization

The purity and identity of this compound are typically assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for determining the purity of the compound and for separating it from starting materials, byproducts, and its cis isomer. The mass spectrum will show characteristic fragmentation patterns, including the molecular ion peak and isotopic peaks corresponding to the two chlorine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The signals for the chloromethyl protons (-CH₂Cl) are expected to appear as a multiplet in the range of 3.5-3.8 ppm. The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the chloromethyl carbons and the carbons of the cyclohexane ring, confirming the overall carbon framework.

Safety and Handling

As with all alkyl halides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Inhalation: Avoid inhaling vapors.

  • Skin Contact: Avoid contact with skin, as it may cause irritation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Many alkyl halides are known to be toxic or carcinogenic[6].

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its well-defined stereochemistry and the presence of two reactive chloromethyl groups on a conformationally biased cyclohexane ring make it a powerful tool for the construction of complex molecular architectures, including chiral ligands, pharmaceutical intermediates, and novel cyclic systems. A thorough understanding of its conformational preferences is paramount to predicting and controlling its reactivity. As the demand for stereochemically complex molecules in drug discovery and materials science continues to grow, the utility of such well-defined bifunctional synthons is expected to increase, opening new avenues for innovative synthetic strategies.

References

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of chiral cyclohexane-linked bisimidazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-1,2-Bis(bromomethyl)cyclohexane. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Patsnap. (n.d.). Alkyl Halide Explained: Structure, Types, and Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Chloromethyl)-2-(methoxymethyl)cyclohexane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-1-CHLORO-2-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-1-CHLORO-2-METHYLCYCLOHEXANE. Retrieved from [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2. Retrieved from [Link]

Sources

physical and chemical properties of "trans-1,2-Bis(chloromethyl)cyclohexane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-1,2-Bis(chloromethyl)cyclohexane

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional alkylating agent and synthetic intermediate. The document details its core physical and chemical properties, stereochemistry, and spectroscopic signatures. Emphasis is placed on its reactivity profile, particularly in nucleophilic substitution reactions, which is fundamental to its application in constructing complex molecular architectures. This guide serves as an essential resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and potential applications in medicinal chemistry and materials science.

Introduction and Strategic Importance

This compound is a halogenated organic compound distinguished by a cyclohexane scaffold bearing two chloromethyl groups in a trans configuration.[1][2] This specific stereochemistry imparts a rigid and well-defined three-dimensional structure, making it a valuable building block in stereospecific synthesis.[2] Its primary utility stems from the two reactive chloromethyl groups, which act as electrophilic centers for bifunctional alkylation.[2] This allows for the construction of macrocycles, bridged bicyclic systems, and polymers.[2] In the context of drug development, the cyclohexane core is a recognized bioisostere for aromatic rings, offering a route to improve pharmacokinetic properties such as metabolic stability and solubility. The defined spatial orientation of the reactive groups makes it a prime candidate for synthesizing ligands for metal catalysts and as a rigid spacer in designing pharmacologically active molecules.[2]

Molecular Structure and Stereochemistry

The defining feature of this molecule is the trans relationship between the two chloromethyl substituents on the cyclohexane ring. This arrangement minimizes steric hindrance compared to its cis isomer and locks the molecule into a more rigid conformation. Understanding this stereochemistry is critical, as it dictates the spatial trajectory of its reactive sites and, consequently, the geometry of the resulting products.

SN2_Reaction_Workflow reactant This compound reagent 2 Nu⁻ (e.g., 2 R₂NH, 2 RS⁻) reactant->reagent Sₙ2 Attack product Substituted Product (Cyclic or Acyclic) reagent->product Forms C-Nu bonds Expels 2 Cl⁻

Caption: Generalized Sₙ2 reaction pathway.

Illustrative Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on specific laboratory conditions and safety assessments.

Synthesis via Chlorination of the Diol

A common and reliable method for preparing this compound is the chlorination of the corresponding diol, trans-1,2-Bis(hydroxymethyl)cyclohexane. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard choice for this transformation.

Expert Insight: The choice of thionyl chloride is strategic. It reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent attack by the chloride ion (often with assistance from pyridine) proceeds with inversion of configuration. However, since the reaction is at a methylene group adjacent to the stereocenter, the ring's stereochemistry is preserved. The byproducts of the reaction (SO₂ and HCl) are gases, which simplifies workup.

Step-by-Step Protocol:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (N₂ or Ar), dissolve trans-1,2-Bis(hydroxymethyl)cyclohexane (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 equivalents) to the solution to act as a base, scavenging the HCl produced.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully pouring it over crushed ice and water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Self-Validation: Purify the crude product via vacuum distillation or column chromatography. Confirm the identity and purity of the final product using NMR and MS, comparing the data to the reference spectroscopic profile.

Quality Control and Analysis Workflow

A robust workflow is essential to ensure the quality of the synthesized material before its use in downstream applications.

QC_Workflow A Crude Product Post-Synthesis B Purification (Distillation / Chromatography) A->B C Identity Confirmation (¹H NMR, ¹³C NMR, MS) B->C D Purity Assessment (GC, HPLC) B->D E Batch Release for Use C->E D->E

Caption: A self-validating quality control workflow.

Safety and Handling

As a chlorinated organic compound and a reactive alkylating agent, this compound must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection. [3][4]Work should be conducted in a well-ventilated area or a chemical fume hood. [5][3]* Hazards: This compound is harmful if swallowed and causes skin irritation. [3][4]Alkylating agents are often suspect carcinogens and should be handled with care.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [5][3]If irritation persists, seek medical attention. [3] * Eye Contact: Rinse cautiously with water for several minutes. [5][4] * Inhalation: Move the person to fresh air. [5][4] * Ingestion: Rinse mouth. Do NOT induce vomiting. [3][4]Call a poison center or doctor. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]

Applications in Research and Development

The unique structural features of this compound make it a versatile tool for advanced synthesis.

  • Pharmaceutical Scaffolding: The rigid cyclohexane core can be used to orient pharmacophoric groups in a precise 3D arrangement, which is critical for optimizing drug-receptor interactions. It serves as a non-aromatic scaffold that can enhance metabolic stability. [6]* Ligand Synthesis: The two chloromethyl groups can be functionalized to create bidentate ligands for use in asymmetric catalysis. The defined stereochemistry of the cyclohexane backbone can create a chiral environment around a metal center.

  • Materials Science: As a bifunctional monomer, it can be used in polymerization reactions to create cross-linked polymers with tailored physical properties.

References

  • (1R,2R)-1,2-bis(chloromethyl)cyclohexane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). AOKI Pharmatech. Retrieved January 15, 2026, from [Link]

  • Cyclohexane, 1,2-dichloro-, trans-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Applications of MCR-Derived Heterocycles in Drug Discovery. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]

Sources

Spectroscopic Profile of trans-1,2-Bis(chloromethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

trans-1,2-Bis(chloromethyl)cyclohexane is a halogenated organic compound with the chemical formula C₈H₁₄Cl₂ and a molecular weight of 181.1 g/mol . Its structure features a cyclohexane ring with two chloromethyl groups (-CH₂Cl) attached to adjacent carbons (C1 and C2) in a trans configuration. This stereochemistry dictates that the two substituents are on opposite sides of the cyclohexane ring's plane. This molecule serves as a valuable building block in organic synthesis, particularly in the formation of ligands for catalysis and in materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be complex due to the conformational flexibility of the cyclohexane ring and the various diastereotopic protons. The trans arrangement of the chloromethyl groups leads to a C₂ symmetry axis, simplifying the spectrum to some extent. We can predict the chemical shifts and multiplicities of the different proton environments based on the analysis of similar cyclohexane derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
3.5 - 3.7Doublet of Doublets (dd)4H-CH₂Cl (Methylene protons)
1.8 - 2.0Multiplet2HC1-H and C2-H (Methine protons)
1.2 - 1.8Multiplet8HCyclohexane ring protons

Note: This data is predicted and may vary from experimental values.

The protons of the chloromethyl groups (-CH₂Cl) are expected to be the most deshielded due to the electronegativity of the chlorine atom, appearing in the downfield region of the spectrum. These two protons on each chloromethyl group are diastereotopic and will likely appear as a complex multiplet, potentially an AB quartet, further split by coupling to the adjacent methine proton on the cyclohexane ring. For simplicity, it is represented as a doublet of doublets. The methine protons at C1 and C2, being attached to the carbon bearing the chloromethyl group, will also be shifted downfield compared to the other cyclohexane ring protons. The remaining eight protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated carbocyclic systems.[4]

Caption: Predicted coupling interactions in this compound.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum

Due to the C₂ symmetry of the trans isomer, the ¹³C NMR spectrum is expected to show four distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Assignment
45 - 50-CH₂Cl
40 - 45C1 and C2
28 - 32C3 and C6
24 - 28C4 and C5

Note: This data is predicted and may vary from experimental values.

The carbon of the chloromethyl group (-CH₂Cl) will be the most downfield-shifted due to the direct attachment of the electronegative chlorine atom. The carbons of the cyclohexane ring to which the chloromethyl groups are attached (C1 and C2) will also be shifted downfield. The remaining four carbons of the cyclohexane ring will give two signals, corresponding to the C3/C6 and C4/C5 pairs.[5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and C-Cl bond vibrations.[7][8][9]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950 - 2850C-H stretchAlkane (cyclohexane ring)
1450C-H bend (scissoring)-CH₂-
750 - 650C-Cl stretchAlkyl chloride

Note: This data is predicted and may vary from experimental values.

The spectrum will show strong C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons in the cyclohexane ring and chloromethyl groups.[10] A prominent absorption band in the fingerprint region, between 750 and 650 cm⁻¹, is expected for the C-Cl stretching vibration.[11] The presence of multiple C-H bending and rocking vibrations will contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule's overall structure.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 180, with a characteristic isotopic pattern for a molecule containing two chlorine atoms. The M+2 peak should be approximately 65% of the intensity of the M peak, and the M+4 peak should be about 10% of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13]

Common fragmentation pathways for chlorinated alkanes involve the loss of a chlorine atom or a hydrogen chloride molecule.[14][15][16]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
180/182/184[C₈H₁₄Cl₂]⁺˙ (Molecular ion)
145/147[C₈H₁₄Cl]⁺ (Loss of Cl)
131/133[C₇H₁₁Cl]⁺˙ (Loss of CH₂Cl)
109[C₈H₁₃]⁺ (Loss of 2Cl and H)
81[C₆H₉]⁺ (Cyclohexenyl cation)
49/51[CH₂Cl]⁺

Note: This data is predicted and may vary from experimental values.

Fragmentation_Pathway M [C₈H₁₄Cl₂]⁺˙ m/z 180/182/184 M_minus_Cl [C₈H₁₄Cl]⁺ m/z 145/147 M->M_minus_Cl - Cl• M_minus_CH2Cl [C₇H₁₁Cl]⁺˙ m/z 131/133 M->M_minus_CH2Cl - •CH₂Cl C6H9 [C₆H₉]⁺ m/z 81 M_minus_Cl->C6H9 - CH₂Cl•, - H₂

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a detailed and reliable set of expected spectral data. This information is invaluable for researchers and scientists in the fields of organic synthesis, materials science, and drug development, enabling the confident identification and characterization of this important chemical intermediate. The provided protocols also offer practical guidance for the experimental acquisition of this data.

References

  • Modgraph. NMR Predict Desktop. [Link].

  • Mestrelab Research. Mnova NMRPredict. [Link].

  • Bruker. Mnova Predict | Accurate Prediction. [Link].

  • Schinkel, L., et al. (2017). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products: Chlorinated Alkenes. Analytical Chemistry, 89(12), 6575-6583.
  • Agilent Technologies. (2012).
  • Schinkel, L., et al. (2018). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products.
  • University of Colorado Boulder. IR: alkyl halides. [Link].

  • LibreTexts. Infrared Spectroscopy. [Link].

  • The Elk-chemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
  • Heeb, N. V., et al. (2024). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. Environmental Science & Technology.
  • Cardenas, F., et al. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society.
  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link].

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link].

  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link].

  • National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link].

  • SpectraBase. trans-1-CHLORO-2-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link].

  • PubChem. (Chloromethyl)cyclohexane. [Link].

  • LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link].

  • Canadian Science Publishing. IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link].

  • ResearchGate. 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link].

  • MySkinRecipes. trans-1,2-bis(hydroxymethyl)cyclohexane. [Link].

  • NIST. Cyclohexane, 1,2-dichloro-, trans-. [Link].

  • Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane. [Link].

  • Journal of Research of the National Bureau of Standards. Infrared absorption spectra of cyclo-hydrocarbons. [Link].

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link].

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link].

  • Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube.
  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. [Link].

  • Reddit. How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. [Link].

  • Synergy Scitech. trans-1,2-Bis(hydroxymethyl)cyclohexane. [Link].

  • PubChem. trans-1,2-Bis(aminomethyl)cyclohexane. [Link].

  • NIST. trans-1,4-Bis(aminomethyl)cyclohexane. [Link].

  • ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. [Link].

  • NIST. Cyclohexane. [Link].

  • The Journal of Physical Chemistry A. The Conformational Preferences of Polychlorocyclohexanes. [Link].

  • SpectraBase. trans-1,2-Bis(chlorocarbonyl)-cyclobutane - Optional[13C NMR] - Chemical Shifts. [Link].

  • NIST. Cyclohexane, 1-chloro-2-trichloromethyl, trans-. [Link].

  • SpectraBase. Trans-1,2-dichlorocyclohexane - Optional[13C NMR] - Chemical Shifts. [Link].

Sources

An In-depth Technical Guide to the Conformational Analysis of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of trans-1,2-Bis(chloromethyl)cyclohexane. Leveraging foundational principles of stereochemistry and drawing upon data from analogous substituted cyclohexanes, this document delineates the intricate balance of steric and electronic forces that govern the molecule's three-dimensional structure. We present a detailed analysis of the chair conformations, their relative stabilities, and the energetic factors influencing the conformational equilibrium. Furthermore, this guide furnishes detailed, field-proven protocols for both computational and experimental (NMR spectroscopy) approaches to conformational analysis, equipping researchers with the necessary tools to investigate this and similar molecular systems.

Introduction: The Significance of Conformational Analysis

In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its function, reactivity, and interaction with biological targets. The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals and natural products, exists not as a planar hexagon, but predominantly in a puckered "chair" conformation to alleviate angle and torsional strain.[1] For substituted cyclohexanes, the spatial orientation of the substituents as either axial (perpendicular to the ring's plane) or equatorial (along the ring's equator) dictates the molecule's stability and properties.

The subject of this guide, this compound, presents a compelling case study. The trans configuration gives rise to a dynamic equilibrium between two principal chair conformations: one with both chloromethyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[2] Understanding the energetic preference for one conformation over the other is paramount for predicting the molecule's behavior in chemical reactions and biological systems.

This guide will deconstruct the conformational preferences of this compound by evaluating the contributing energetic factors, including 1,3-diaxial interactions and gauche steric strain. We will then outline robust methodologies for both theoretical and practical investigation of this equilibrium.

Theoretical Framework: Unraveling the Conformational Equilibrium

The interconversion between the two chair forms of a cyclohexane derivative is a rapid process at room temperature known as a ring flip. For this compound, this equilibrium is between the diequatorial and diaxial conformers.

Figure 1: Conformational Equilibrium of this compound.

The position of this equilibrium is dictated by the relative Gibbs free energy (ΔG) of the two conformers. The dominant conformation will be the one with lower energy. The primary factors influencing this energy difference are:

  • 1,3-Diaxial Interactions: These are destabilizing steric interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring, located at the C3 and C5 positions relative to the substituent.[3] Substituents in the equatorial position avoid these interactions, making the equatorial orientation energetically favorable for most groups.[1]

  • Gauche Interactions: In a 1,2-disubstituted cyclohexane, the two substituents can experience a gauche interaction, which is a form of steric strain similar to that in the gauche conformer of butane.[4] This interaction is present in the diequatorial conformer.

Quantifying Steric Strain: The A-Value

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the Gibbs free energy difference (–ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[5] A larger A-value signifies a greater preference for the equatorial position.

  • Methyl (-CH₃): A-value ≈ 1.74 kcal/mol.[5]

  • Ethyl (-CH₂CH₃): A-value ≈ 1.79 kcal/mol.[5]

  • Chloro (-Cl): A-value ≈ 0.43 kcal/mol.[5]

The chloromethyl group is sterically similar in size to an ethyl group. However, the electronegative chlorine atom can influence bond lengths and electron density, potentially altering its steric profile. For the purpose of this analysis, we will estimate the A-value for the chloromethyl group to be approximately 1.8 kcal/mol , similar to that of an ethyl group.

Energetic Analysis of the Conformers

With the estimated A-value, we can now assess the relative energies of the diequatorial and diaxial conformers.

  • Diequatorial Conformer:

    • 1,3-Diaxial Interactions: 0 kcal/mol (as both groups are equatorial).

    • Gauche Interaction: There is one gauche interaction between the two adjacent chloromethyl groups. The energy of this interaction is estimated to be similar to that between two methyl groups, which is approximately 0.9 kcal/mol .[6]

    • Total Estimated Strain: ~0.9 kcal/mol.

  • Diaxial Conformer:

    • 1,3-Diaxial Interactions: Each axial chloromethyl group interacts with two axial hydrogens. Therefore, the total strain from these interactions is the sum of the A-values for each group. Total = 2 * (A-value of -CH₂Cl) ≈ 2 * 1.8 kcal/mol = 3.6 kcal/mol .

    • Gauche Interaction: In the diaxial conformation, the two chloromethyl groups are anti-periplanar to each other, so there is no gauche interaction between them.

    • Total Estimated Strain: ~3.6 kcal/mol.

Conformer1,3-Diaxial Strain (kcal/mol)Gauche Interaction Strain (kcal/mol)Total Estimated Strain (kcal/mol)
Diequatorial0~0.9~0.9
Diaxial~3.60~3.6
Energy Difference (Diaxial - Diequatorial) ~2.7
The Role of Electronic Effects

While steric effects are often the dominant factor, electronic effects can also influence conformational equilibria, particularly with electronegative substituents. Studies on trans-1,2-dihalocyclohexanes have shown that hyperconjugation, an interaction between the electrons in a C-H σ bond and an adjacent anti-periplanar C-X σ* antibonding orbital, can stabilize the diaxial conformer.[7] For the chloromethyl group, the C-Cl bond is electron-withdrawing. It is plausible that hyperconjugative interactions between axial C-H bonds and the C-C and C-Cl σ* orbitals of the axial chloromethyl groups could provide a small degree of stabilization to the diaxial form. However, given the significant steric destabilization, it is unlikely that these electronic effects would be sufficient to overcome the strong preference for the diequatorial conformer in this case.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the conformation of cyclohexane derivatives in solution.[8] The key lies in the analysis of vicinal (³J) proton-proton coupling constants, which are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

G cluster_workflow NMR-Based Conformational Analysis Workflow prep Sample Preparation (Dissolve in suitable deuterated solvent, e.g., CDCl₃) acquire 1D ¹H NMR Spectrum Acquisition (High-field spectrometer, e.g., 400 MHz or higher) prep->acquire identify Signal Identification (Identify signals for methine protons H-1 and H-2) acquire->identify measure Measure Coupling Constants (³J_HH) (Focus on the H-1/H-2 coupling) identify->measure karplus Apply Karplus Relationship (Relate ³J_HH to dihedral angle) measure->karplus determine Determine Dominant Conformer karplus->determine G cluster_workflow Computational Conformational Analysis Workflow build Build 3D Structures (Diequatorial and Diaxial Conformers) geom_opt Geometry Optimization (e.g., MMFF94 or DFT with a suitable basis set like 6-31G*) build->geom_opt freq_calc Frequency Calculation (Confirm true energy minima - no imaginary frequencies) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) freq_calc->energy_calc analyze Analyze Results (Compare relative energies to determine the most stable conformer) energy_calc->analyze

Figure 3: Workflow for Computational Conformational Analysis.
Step-by-Step Methodology
  • Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct 3D models of both the diequatorial and diaxial chair conformers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure. A molecular mechanics force field like MMFF94 can be used for an initial, rapid optimization, followed by a more accurate optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of any imaginary frequencies confirms that the structures are true local energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust level of theory, such as a larger basis set (e.g., 6-311+G(d,p)).

  • Data Analysis: Compare the final Gibbs free energies of the two conformers. The energy difference (ΔG) will provide a quantitative prediction of the conformational equilibrium, which can then be compared to the estimates from the A-value analysis and any available experimental data.

Conclusion and Outlook

The conformational analysis of this compound, based on established principles of stereochemistry, strongly indicates a pronounced preference for the diequatorial conformer. This preference is driven by the avoidance of significant 1,3-diaxial steric strain that would be present in the diaxial form. Our energetic estimation, using an approximated A-value of 1.8 kcal/mol for the chloromethyl group, suggests the diequatorial conformer is more stable by approximately 2.7 kcal/mol. This theoretical prediction can be rigorously tested and verified through the application of the detailed NMR spectroscopic and computational protocols outlined in this guide.

For professionals in drug development, understanding this conformational lock is crucial. It implies that in a biological context, the molecule will predominantly present a single, well-defined three-dimensional shape, which is a key factor in designing specific molecular interactions. For synthetic chemists, this conformational preference can influence the stereochemical outcome of reactions involving the cyclohexane ring or its substituents. This guide provides both the theoretical foundation and the practical methodologies for a comprehensive investigation into the conformational landscape of this and related disubstituted cyclohexanes.

References

  • Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Sloop, J. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Master Organic Chemistry. (2020). Newman Projection of Butane (and Gauche Conformation). [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy Data. [Link]

  • Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy.
  • Alabugin, I. V. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. [Link]

Sources

reactivity of "trans-1,2-Bis(chloromethyl)cyclohexane" functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of trans-1,2-Bis(chloromethyl)cyclohexane Functional Groups

Introduction

This compound is a bifunctional electrophilic building block of significant interest in synthetic organic chemistry, polymer science, and drug development. Its rigid cyclohexane core, combined with the specific trans stereochemistry of its two primary alkyl chloride functional groups, imparts a unique and predictable reactivity profile. Understanding the interplay between the conformational dynamics of the cyclohexane ring and the inherent reactivity of the chloromethyl groups is paramount for its effective utilization in designing complex molecular architectures, including ligands for catalysis, macrocycles, and cross-linked polymers.[1]

This technical guide provides a comprehensive analysis of the core reactivity principles governing this molecule. We will delve into the critical role of conformational analysis, explore the kinetics and stereoelectronic requirements of its primary reaction pathways—nucleophilic substitution and elimination—and present field-proven protocols for its synthetic transformations.

Core Principle: The Dominance of Conformational Energetics

The reactivity of this compound is fundamentally dictated by the conformational equilibrium of its six-membered ring. The cyclohexane core exists predominantly in two chair conformations that interconvert via a "ring-flip." In the trans-1,2-disubstituted isomer, the two chloromethyl groups can be positioned either both in equatorial positions (diequatorial) or both in axial positions (diaxial).

The energetic difference between these two conformers is substantial. The diequatorial conformation is overwhelmingly favored as it places the bulky chloromethyl groups in the less sterically hindered equatorial positions.[2][3] In contrast, the diaxial conformer suffers from severe 1,3-diaxial interactions, where the axial chloromethyl groups experience steric repulsion with the axial hydrogens on the same face of the ring.[4] This high energy penalty means the molecule exists almost exclusively in the diequatorial form at equilibrium.

G cluster_eq Diequatorial (Stable) cluster_ax Diaxial (Unstable) eq eq_label CH₂Cl (eq) CH₂Cl (eq) ax_label CH₂Cl (ax) CH₂Cl (ax) eq_label->ax_label Ring Flip (High Energy Barrier) ax interaction 1,3-Diaxial Interactions ax_label->eq_label

Caption: Conformational equilibrium of this compound.

This strong preference for the diequatorial conformer is the single most important factor governing the molecule's reaction pathways. Any reaction requiring the diaxial conformation will face a significant kinetic barrier.

Nucleophilic Substitution: The Predominant Reaction Pathway

The chloromethyl groups are primary alkyl halides, making them excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.[5][6] This pathway is highly favored for this compound due to the structural features of its stable diequatorial conformer.

Mechanistic Rationale

The SN2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon atom, displacing the chloride leaving group in a single, concerted step.[7] The transition state involves a pentacoordinate carbon atom. The rate of this reaction is second-order, dependent on the concentration of both the substrate and the nucleophile.[6][7]

For this compound, the stable diequatorial conformation presents the two electrophilic -CH₂Cl groups away from the bulk of the cyclohexane ring. This orientation minimizes steric hindrance, making the carbon atoms highly accessible for backside attack by a wide range of nucleophiles.

Experimental Protocol: Synthesis of trans-1,2-Bis(azidomethyl)cyclohexane

This protocol details a typical SN2 reaction, converting the dichloride to a diazide, a versatile intermediate for further functionalization (e.g., reduction to diamines or click chemistry).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.2-2.5 eq) to the solution. The excess nucleophile ensures the reaction goes to completion.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via column chromatography if necessary.

Causality:

  • Solvent: DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic.[5]

  • Temperature: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: The aqueous work-up is essential to remove the highly soluble DMF and excess sodium azide salt from the desired organic product.

G start Dissolve Substrate in DMF add_nuc Add Sodium Azide (NaN₃) start->add_nuc heat Heat to 80-90 °C (12-18h) add_nuc->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up & Diethyl Ether Extraction monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify Product dry->purify end trans-1,2-Bis(azidomethyl) cyclohexane purify->end

Caption: Workflow for the SN2 synthesis of a diazide.

Elimination Reactions: A Kinetically Disfavored Pathway

While primary alkyl halides can undergo bimolecular elimination (E2) reactions, this pathway is significantly hindered for this compound due to strict stereoelectronic requirements.

Mechanistic Rationale

The E2 mechanism requires a specific spatial arrangement: the β-hydrogen to be eliminated and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[8] In a cyclohexane system, this translates to a rigid requirement for the hydrogen and the leaving group to be in a trans-diaxial orientation.[9][10]

Let's analyze the stable diequatorial conformer of our substrate. The C-Cl bonds are equatorial. The β-hydrogens are the adjacent hydrogens on the cyclohexane ring (at positions 1 and 2). In this conformation, none of these β-hydrogens are anti-periplanar to the equatorial C-Cl bond. Therefore, the stable, low-energy conformer cannot undergo an E2 reaction. [10]

For an E2 reaction to occur, the molecule must first ring-flip to the highly unstable diaxial conformation. Only in this high-energy state are the C-Cl bonds axial, allowing for a trans-diaxial relationship with the now-axial β-hydrogens. The immense energy required to force the molecule into and hold it in this conformation makes the E2 reaction kinetically disfavored and extremely slow compared to SN2.[8][9]

G cluster_stable Stable Diequatorial Conformer cluster_unstable Unstable Diaxial Conformer stable stable_label C-Cl (eq) β-H (ax/eq) NO anti-periplanar geometry. E2 reaction is FORBIDDEN. unstable_label C-Cl (ax) β-H (ax) REQUIRED anti-periplanar geometry. E2 reaction is POSSIBLE. stable_label->unstable_label Ring Flip (High ΔG) unstable unstable_label->stable_label

Caption: Stereoelectronic requirements for E2 elimination.

Experimental Considerations

To force an elimination reaction, one must use a strong, sterically hindered base (e.g., potassium tert-butoxide) to disfavor the competing SN2 pathway, along with high temperatures to overcome the conformational energy barrier. Even under these conditions, yields are often poor, and reaction times are long. The expected product would be methylenecyclohexane derivatives, which are generally less favorable than substitution products.

Application in Synthesis: Intramolecular Cyclization

A key application of this compound is in the synthesis of bicyclic and macrocyclic structures. Its two electrophilic centers, held in a rigid trans configuration, make it an ideal partner for reactions with bidentate nucleophiles.

Protocol: Synthesis of a Fused Thiepane Ring

This protocol demonstrates the formation of a seven-membered sulfur-containing ring fused to the cyclohexane core, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • In a large round-bottom flask, prepare a solution of sodium sulfide (1.1 eq) in a 1:1 mixture of ethanol and water.

  • In a separate flask, dissolve this compound (1.0 eq) in ethanol.

  • Set up the sodium sulfide solution for high-dilution addition by using a syringe pump to add the dichloride solution over a period of 8-12 hours. The reaction should be stirred vigorously at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 12 hours.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude bicyclic thioether.

  • Purify by column chromatography.

Causality:

  • High Dilution: This is the most critical parameter. Adding the dichloride slowly to the solution of the dinucleophile ensures that the concentration of the electrophile is always low. This kinetically favors the intramolecular cyclization of an intermediate over intermolecular polymerization, where one molecule of dichloride reacts with two different sulfide ions.

  • Nucleophile: Sodium sulfide provides the S²⁻ nucleophile which sequentially performs two SN2 reactions to form the fused ring system.

Quantitative Data Summary

Reaction TypeMechanismKey RequirementsTypical ConditionsRelative RatePrimary Product(s)
Nucleophilic Substitution SN2Unhindered electrophile, good nucleophileNaN₃, NaCN, R₂NH in DMF, 25-90 °CFast Disubstituted cyclohexane
Elimination E2trans-diaxial (anti-periplanar) geometryK⁺OtBu in THF, high temp.Very Slow Cyclohexene derivatives
Intramolecular Cyclization Dual SN2Bidentate nucleophile, high dilutionNa₂S, diamines in EtOH, slow additionModerate Fused bicyclic systems

Conclusion

The reactivity of this compound is a textbook example of conformationally controlled reactivity. While its primary alkyl chloride groups are inherently primed for SN2 reactions, the rigid stereochemistry of the cyclohexane backbone introduces significant constraints. The overwhelming energetic preference for the diequatorial conformer makes bimolecular substitution the dominant and predictable reaction pathway, providing a reliable method for installing a wide variety of functional groups in a defined trans orientation. Conversely, the E2 elimination pathway is kinetically crippled by the need to access a high-energy diaxial conformation to meet stereoelectronic demands. This dichotomy in reactivity makes this compound a powerful and selective tool for synthetic chemists, particularly in the construction of complex, bridged, and macrocyclic molecular frameworks.

References

  • Title: The E2 Reaction and Cyclohexane Conformation. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Synthesis of chiral cyclohexane-linked bisimidazolines. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Conformational analysis of cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Practice with Bimolecular Nucleophilic Substitution Reactions. Source: YouTube (Organic Chemistry Tutor). URL: [Link]

  • Title: Mechanisms of Nucleophilic Substitution Reactions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The E2 Reaction and Cyclohexane Conformation. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Selected synthetic strategies to cyclophanes. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Source: YouTube (Professor Davis). URL: [Link]

  • Title: Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Source: Scientific & Academic Publishing. URL: [Link]

  • Title: Nucleophilic Substitution Reactions (2). Source: YouTube (MOC Productions). URL: [Link]

  • Title: Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Source: PubMed. URL: [Link]

  • Title: Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. Source: gimmenotes. URL: [Link]

  • Title: Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. Source: ResearchGate. URL: [Link]

Sources

stereoisomers of 1,2-bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 1,2-Bis(chloromethyl)cyclohexane

Abstract

1,2-Bis(chloromethyl)cyclohexane is a key synthetic intermediate whose utility is fundamentally governed by its three-dimensional structure. As a disubstituted cyclohexane, it presents a classic yet intricate case of stereoisomerism, involving both diastereomers and enantiomers, each with distinct conformational preferences and chemical properties. This guide provides a comprehensive analysis of the , intended for researchers, scientists, and professionals in drug development and materials science. We will dissect the structural nuances of the cis and trans isomers, delve into their conformational equilibria, outline synthetic and characterization protocols, and explain the causal relationships behind their observed properties.

Elucidation of Stereoisomeric Forms

The core of 1,2-bis(chloromethyl)cyclohexane's complexity lies in the two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. The spatial arrangement of the two chloromethyl groups relative to the ring gives rise to two diastereomers: cis and trans.

The cis-Isomer: A Meso Compound

In the cis-1,2-bis(chloromethyl)cyclohexane isomer, both chloromethyl groups are on the same face of the cyclohexane ring. Although this molecule contains two stereocenters (C1 and C2), it is achiral. This is because the molecule possesses an internal plane of symmetry that renders it superimposable on its mirror image. Such compounds are defined as meso compounds.[1] While individual chair conformations of the cis-isomer are chiral, they rapidly interconvert into their non-superimposable mirror image (enantiomer) via ring-flipping.[1] This rapid equilibrium results in a 50:50 mixture of enantiomeric conformations, leading to no net optical activity.

The trans-Isomer: An Enantiomeric Pair

In the trans-1,2-bis(chloromethyl)cyclohexane isomer, the two chloromethyl groups are on opposite faces of the ring. This arrangement eliminates the internal plane of symmetry, making the molecule chiral. Consequently, the trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-1,2-bis(chloromethyl)cyclohexane and (1S,2S)-1,2-bis(chloromethyl)cyclohexane.[1] These enantiomers will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules.

The stereochemical relationships are summarized in the diagram below. The cis-isomer is a diastereomer of both the (1R,2R) and (1S,2S) trans isomers.

G cluster_isomers Stereoisomers of 1,2-Bis(chloromethyl)cyclohexane cis cis-Isomer (meso compound) trans_R (1R,2R)-trans-Isomer cis->trans_R Diastereomers trans_S (1S,2S)-trans-Isomer cis->trans_S Diastereomers trans_R->trans_S Enantiomers

Figure 1: Stereochemical relationships of 1,2-bis(chloromethyl)cyclohexane isomers.

Conformational Analysis and Thermodynamic Stability

The reactivity and physical properties of cyclohexane derivatives are dictated by their preferred three-dimensional shape. Cyclohexane predominantly adopts a low-energy "chair" conformation, which is nearly free of steric and torsional strain.[2] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Conformational Equilibrium of the cis-Isomer

For cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial (a,e) or vice versa (e,a).[3] In cis-1,2-bis(chloromethyl)cyclohexane, a rapid ring-flip interconverts these two chair conformations. Since the substituents are identical, the two conformers are enantiomeric and have equal energy. At room temperature, the molecule exists as a rapidly equilibrating mixture of these two forms.

G cluster_cis Conformational Equilibrium of cis-Isomer Cis_AE Axial-Equatorial (a,e) Conformer 1 Cis_EA Equatorial-Axial (e,a) Conformer 2 Cis_AE->Cis_EA Ring Flip (ΔG = 0)

Figure 2: Ring-flip equilibrium for cis-1,2-bis(chloromethyl)cyclohexane.
Conformational Equilibrium of the trans-Isomer

The trans isomer can exist in two distinct chair conformations: one where both chloromethyl groups are in axial positions (diaxial, a,a) and one where they are both in equatorial positions (diequatorial, e,e).[3]

The diaxial conformer is significantly destabilized by steric hindrance known as 1,3-diaxial interactions.[3] Each axial chloromethyl group experiences repulsion from the two axial hydrogen atoms on the same face of the ring. In contrast, the diequatorial conformer places the bulky chloromethyl groups in the less sterically hindered equatorial positions, resulting in a much more stable conformation.[2][4] While the two equatorial groups do experience a minor gauche-butane interaction, this is far less destabilizing than the 1,3-diaxial interactions.[2] Consequently, the conformational equilibrium heavily favors the diequatorial form.

G cluster_trans Conformational Equilibrium of trans-Isomer Trans_AA Diaxial (a,a) (High Energy) Trans_EE Diequatorial (e,e) (Low Energy, Favored) Trans_AA->Trans_EE Ring Flip (ΔG << 0)

Figure 3: Ring-flip equilibrium for this compound.
IsomerConformationSubstituent PositionsRelative StabilityKey Steric Interactions
cisChair 1Axial, Equatorial (a,e)Equal to Chair 21,3-Diaxial (1x -CH₂Cl)
cisChair 2Equatorial, Axial (e,a)Equal to Chair 11,3-Diaxial (1x -CH₂Cl)
transDiaxialAxial, Axial (a,a)Highly Unfavorable1,3-Diaxial (2x -CH₂Cl)
transDiequatorialEquatorial, Equatorial (e,e)Most Stable Gauche interaction

Synthetic Protocol and Isomer Separation

A common and reliable method for synthesizing 1,2-bis(chloromethyl)cyclohexane involves the chlorination of the corresponding diol, 1,2-cyclohexanedimethanol. This precursor is commercially available as a mixture of cis and trans isomers and can be readily converted to the target compound.

Experimental Protocol: Chlorination of 1,2-Cyclohexanedimethanol
  • Objective: To synthesize a mixture of cis- and this compound.

  • Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Pyridine is often added to neutralize the HCl generated.

Step-by-Step Methodology:

  • Setup: A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and an addition funnel. The entire apparatus must be dried to prevent hydrolysis of the thionyl chloride.

  • Reagents: Charge the flask with 1,2-cyclohexanedimethanol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition: Add thionyl chloride (2.2 eq) dropwise via the addition funnel over 30-60 minutes. A small amount of pyridine (0.1 eq) can be added to the alcohol solution beforehand.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, then gently reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified and separated by fractional distillation under reduced pressure or by column chromatography on silica gel. The trans isomer, being more symmetrical and often less polar, typically elutes first.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the stereoisomers and confirming their conformational preferences.

¹H NMR Spectroscopy
  • trans-Isomer: In its dominant diequatorial conformation, the methine protons (H-C1 and H-C2) are axial. They will exhibit a large axial-axial coupling constant (J ≈ 10-13 Hz) with the adjacent axial protons on C3 and C6. The signals for the chloromethyl (-CH₂Cl) protons will appear as a characteristic AB quartet or a pair of doublets due to their diastereotopic nature.

  • cis-Isomer: Due to the rapid ring flip at room temperature, the axial and equatorial environments are averaged. This results in a time-averaged spectrum with averaged chemical shifts and coupling constants. The methine protons will show a smaller, averaged coupling constant (J ≈ 5-7 Hz) compared to the trans isomer.

¹³C NMR Spectroscopy

Symmetry provides a clear distinction in ¹³C NMR.

  • cis-Isomer: The meso compound has a plane of symmetry, making pairs of carbons chemically equivalent. The spectrum will show only 4 signals: C1/C2, C3/C6, C4/C5, and the chloromethyl carbons.

  • trans-Isomer: The chiral C₂ symmetry of the trans-isomer also results in 4 distinct carbon signals, identical to the cis-isomer in number. Therefore, while ¹³C NMR confirms the 1,2-disubstituted pattern, ¹H NMR coupling constants are more definitive for distinguishing between the cis and trans diastereomers.

Featurecis-1,2-bis(chloromethyl)cyclohexaneThis compound
Symmetry Cₛ (meso)C₂ (chiral)
¹H NMR (H1/H2) Averaged coupling constants (~5-7 Hz)Large axial-axial couplings (~10-13 Hz)
¹³C NMR Signals 4 signals4 signals
Optical Activity Achiral (inactive)Chiral (exists as active enantiomers)

Conclusion

The provide a quintessential model for understanding the interplay between stereochemistry and conformational analysis in cyclic systems. The existence of a meso cis isomer and a chiral, enantiomeric trans pair, each with unique and predictable conformational preferences, dictates their physical properties and reactivity. The stable diequatorial conformation of the trans isomer and the rapidly flipping nature of the cis isomer are key features that can be definitively identified through NMR spectroscopy. A thorough understanding of these principles is crucial for the rational design and synthesis of complex molecules in pharmaceutical and materials science applications, where precise control of three-dimensional architecture is paramount.

References

  • Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis-. Available from: [Link]

  • Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. (2023). Available from: [Link]

  • University of Calgary. Cyclohexane Conformational Analysis. Available from: [Link]

  • Alichem. This compound. Available from: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

  • Solver Fee. [Chemistry] Draw and name all possible stereoisomers of 1 chloro 2 methyl-cyclohexane. (2025). Available from: [Link]

  • Chemistry LibreTexts. Conformational analysis of cyclohexanes. (2025). Available from: [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of trans-1,2-Bis(chloromethyl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Solubility in Chemical Applications

In the realms of chemical synthesis, pharmaceutical development, and materials science, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process design, purification, and formulation. The compound trans-1,2-Bis(chloromethyl)cyclohexane, a halogenated aliphatic cyclic hydrocarbon, serves as a versatile intermediate and building block. Its utility, however, is fundamentally linked to its behavior in various solvent systems. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, moving from theoretical principles to a practical, field-proven methodology for its quantitative determination. For researchers and drug development professionals, a mastery of these principles is essential for optimizing reaction conditions, developing robust purification strategies like crystallization, and formulating products with desired bioavailability and stability.

Section 1: Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which refers to the polarity of the solute and solvent molecules.[1][2] The dissolution process is an equilibrium phenomenon driven by the thermodynamics of intermolecular forces. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released when new solute-solvent interactions are formed.[1][3]

Molecular Structure Analysis of this compound

To predict the solubility of this compound (Molecular Formula: C₈H₁₄Cl₂, Molecular Weight: 181.1 g/mol ), we must first examine its structure.[4][5][6]

  • Non-polar Core: The cyclohexane ring is a non-polar, aliphatic structure. This hydrocarbon backbone contributes significantly to the molecule's overall non-polar character.

  • Polar Substituents: The two chloromethyl (-CH₂Cl) groups introduce polarity. The carbon-chlorine bond is polar covalent due to the higher electronegativity of chlorine. This results in localized dipole moments.

  • Overall Polarity: While the C-Cl bonds are polar, the molecule as a whole is best described as having low to moderate polarity. The dominant feature is the non-polar cyclohexane ring. The trans configuration of the substituents may lead to a more symmetrical charge distribution compared to the cis isomer, potentially reducing the net molecular dipole moment.

Intermolecular Forces at Play

The primary intermolecular forces governing the solubility of this compound are:

  • Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the large, non-polar cyclohexane ring. These weak, temporary attractions are the primary interactions between haloalkane molecules and non-polar solvent molecules.[7][8]

  • Dipole-Dipole Interactions: The polar C-Cl bonds allow for stronger dipole-dipole interactions. These will be crucial for solubility in polar aprotic solvents.

Crucially, this compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. This explains its very low solubility in water, as it cannot overcome the strong hydrogen bonding network of water molecules.[3][8][9][10]

Section 2: Qualitative Solubility Profile: An Expert Prediction

Based on the "like dissolves like" principle and the molecular structure, we can predict the qualitative solubility of this compound across different classes of organic solvents. This predictive framework is invaluable for initial solvent screening in a laboratory setting.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Non-Polar Solvents Hexane, Toluene, BenzeneHigh The van der Waals forces between the non-polar solvent and the large non-polar cyclohexane ring of the solute are similar in strength to the forces within the pure substances, favoring dissolution.[1]
Polar Aprotic Solvents Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)High to Very High These solvents possess dipole moments that can interact favorably with the polar C-Cl bonds of the solute, while their organic portions interact well with the cyclohexane ring.
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to Good While these solvents are polar, their strong internal hydrogen-bonding network must be disrupted. The energy gain from solute-solvent interactions may not be as favorable as in aprotic systems, leading to slightly lower but still significant solubility.

Section 3: Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data is essential for process development. The "gold standard" for determining the true solubility of a compound is the thermodynamic equilibrium solubility.[11][12] This is measured when a saturated solution is in equilibrium with the solid solute. The following protocol describes the isothermal shake-flask method, a robust and widely used technique.[12]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility. The concentration is then determined, typically by a gravimetric method after solvent evaporation.[4][13]

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation:

    • Ensure the this compound sample is pure and dry.

    • Select the desired organic solvent, ensuring it is of high purity.

    • Prepare several vials or flasks for each solvent to be tested.

  • Establishing Equilibrium:

    • To each vial, add a precisely weighed amount of the solvent (e.g., 10.0 mL).

    • Add an excess of this compound to each vial. "Excess" means enough solid remains undissolved throughout the experiment, ensuring saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[12]

    • Agitate the vials for an extended period (24 to 72 hours is common for poorly soluble compounds) to ensure equilibrium is reached.[2][12] To verify equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer changes.[12][14]

  • Sample Isolation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a filter syringe (e.g., a 0.45 µm PTFE filter).

  • Gravimetric Analysis:

    • Tare a clean, dry evaporating dish on an analytical balance, recording the weight (W₁).[4]

    • Transfer the filtered supernatant into the tared dish and record the new weight (W₂).

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to dry the solid residue to a constant weight.

    • Cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing cycle until a constant weight (W₃) is achieved.[4][13]

  • Calculation:

    • Weight of dissolved solute = W₃ - W₁

    • Weight of solvent in the sample = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Self-Validating System: Ensuring Trustworthiness

This protocol is self-validating through several key checks:

  • Confirmation of Equilibrium: As described, sampling at multiple time points ensures that the system has reached a stable state.[12]

  • Mass Balance: The use of precise weights and volumes allows for a check on the consistency of the results.

  • Constant Weight: Drying the residue to a constant weight ensures all solvent has been removed, preventing artificially high solubility readings.[4]

Section 4: Visualizations

Diagram 1: Intermolecular Interactions

G cluster_solute This compound cluster_solvents Organic Solvents Solute Non-polar Cyclohexane Ring + Polar C-Cl Groups NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Strong Van der Waals (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Van der Waals + Dipole-Dipole (High Solubility) PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Weaker Interactions (Moderate Solubility)

Caption: Key intermolecular forces driving solubility.

Diagram 2: Experimental Workflow

G start Start: Prepare Materials (Solute, Solvent) add_excess Add excess solute to known mass of solvent start->add_excess equilibrate Agitate at constant T (e.g., 24-72h) add_excess->equilibrate check_eq Verify Equilibrium? equilibrate->check_eq check_eq->equilibrate No settle Cease agitation, allow solid to settle check_eq->settle Yes filter Withdraw supernatant via filter syringe settle->filter weigh2 Add sample to dish, weigh (W2) filter->weigh2 weigh1 Weigh tared evaporating dish (W1) weigh1->weigh2 evaporate Evaporate solvent weigh2->evaporate dry Dry residue to constant weight (W3) evaporate->dry calculate Calculate Solubility dry->calculate end End: Quantitative Result calculate->end

Caption: Workflow for solubility determination.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from a course material PDF on gravimetric analysis. This source outlines the basic principle and a simple procedure for determining solubility gravimetrically.
  • Determination of solubility by gravimetric method: A brief review. (2021). National Journal of Pharmaceutical Sciences. Provides context on the importance of solubility in pharmaceuticals and mentions the gravimetric method.
  • Determination of solubility by gravimetric method: A brief review. Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
  • Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (2005). Course material from a university pharmacology or medicinal chemistry class. Discusses the physical and chemical properties of halogenated hydrocarbons, including their solubility.
  • Why do haloalkanes dissolve in organic solvents? - Quora. (2017). A Quora discussion providing a clear explanation of the "like dissolves like" principle for haloalkanes based on intermolecular forces.
  • Haloalkanes and Haloarenes. (2020). Educational material that covers the properties of haloalkanes, including their solubility in organic solvents.
  • Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (n.d.). An educational resource detailing the physical properties of haloalkanes, including a section on solubility.
  • Unit 10 Haloalkanes And Haloarenes. (n.d.). Educational material from "sathee jee" that explains the low solubility of haloalkanes in water and their good solubility in organic solvents.
  • This compound (CAS No. 61169-66-2) SDS - Guidechem. (n.d.). Safety Data Sheet providing basic chemical identifiers like molecular weight and formula.
  • This compound 61169-66-2 wiki - Guidechem. (n.d.). A chemical wiki page with computed properties and identifiers for the compound.
  • Physical Properties of Haloalkanes and Haloarenes: Density, Solubility - EMBIBE. (2023). An article explaining why haloalkanes are soluble in organic solvents and not in water, focusing on the energy of interactions.
  • Solubility of Organic Compounds. (2023). A general guide on the principles of solubility for organic compounds, emphasizing the "like dissolves like" rule.
  • What factors affect solubility? - AAT Bioquest. (2022).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). An article that defines and differentiates between thermodynamic and kinetic solubility.
  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024). A discussion forum where researchers share practical methods for determining solubility.
  • 10 Haloalkanes and Haloarenes. (n.d.). Educational material explaining the general properties of haloalkanes, including their solubility.
  • This compound | CAS 61169-66-2 | SCBT. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2017). An article discussing the importance and methods for determining thermodynamic solubility, including how to ensure equilibrium is reached.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). A presentation or article detailing various methods for solubility determination, including the equilibrium (thermodynamic) method.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.). A service page that describes industry-standard methods for solubility testing, including the shake-flask method for thermodynamic solubility.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the safety and handling protocols for trans-1,2-Bis(chloromethyl)cyclohexane, a critical reagent in advanced organic synthesis. Addressed to our colleagues in research, discovery, and drug development, this document moves beyond rudimentary safety data sheets to offer a comprehensive framework grounded in practical application and chemical causality. Our objective is to empower researchers with the knowledge to not only mitigate risks but also to understand the fundamental principles that govern the safe manipulation of this reactive intermediate.

Compound Profile and Hazard Identification

This compound (CAS No. 61169-66-2) is a chlorinated aliphatic hydrocarbon featuring a cyclohexane backbone with two chloromethyl substituents in a trans configuration.[1][2] This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of complex molecules. However, the presence of two reactive chloromethyl groups also necessitates a thorough understanding of its potential hazards.

While specific toxicological data for this compound is not extensively documented in publicly available literature, the hazards can be inferred from its chemical structure and data on related chlorinated hydrocarbons.[3] The primary concerns revolve around its potential for severe irritation, and possible long-term health effects associated with chlorinated organic compounds.

Known and Inferred Hazards:

  • Corrosive Potential: Based on data for similar compounds, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause significant irritation to the respiratory tract.[4]

  • Harmful if Swallowed: Ingestion is likely to be harmful.[3]

  • Environmental Hazard: While specific data is limited, chlorinated hydrocarbons can be persistent in the environment and harmful to aquatic life.[5]

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 61169-66-2[1][2]
Molecular Formula C₈H₁₄Cl₂[1][2]
Molecular Weight 181.1 g/mol [1][2]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe handling for this compound is a robust system of engineering controls, supplemented by appropriate Personal Protective Equipment (PPE). The causality here is simple: minimize exposure at the source to reduce the reliance on PPE as the primary barrier.

Engineering Controls:
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of potentially harmful vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.

  • Closed Systems: For larger scale operations, the use of closed systems for transfers and reactions is strongly encouraged to minimize the potential for release.

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, with a sufficient thickness and breakthrough time for chlorinated hydrocarbons. Always inspect gloves for signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the chemical's purity.

Handling:
  • Avoid Inhalation and Contact: Always handle the compound in a fume hood and wear appropriate PPE to prevent inhalation of vapors and direct contact with skin and eyes.[4]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding techniques to prevent static discharge, which could be an ignition source if flammable solvents are present.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions. While specific incompatibility data is limited, caution should be exercised with strong acids and bases as well.

Storage:
  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

  • Temperature: Avoid exposure to high temperatures, as this can lead to decomposition and the release of hazardous fumes.

Emergency Procedures: A Proactive Approach to Incident Management

A well-defined and practiced emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

First Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill Response:

The response to a spill will depend on its size and location.

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or if you are not trained to handle it, contact your institution's emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[7]

    • Increase ventilation to the area if it is safe to do so.

Spill_Response_Flowchart spill_detected Spill Detected assess_size Assess Spill Size and Location spill_detected->assess_size small_spill Small Spill (in fume hood) assess_size->small_spill Small large_spill Large Spill (outside fume hood) assess_size->large_spill Large wear_ppe Wear Appropriate PPE small_spill->wear_ppe evacuate Evacuate Area & Alert Others large_spill->evacuate contain_spill Contain with Absorbent Material wear_ppe->contain_spill collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate end Spill Managed Safely decontaminate->end contact_emergency Contact Emergency Response Team evacuate->contact_emergency prevent_spread Prevent Entry into Drains/Waterways contact_emergency->prevent_spread ventilate Increase Ventilation (if safe) prevent_spread->ventilate ventilate->end

Fire Fighting Measures:
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[1]

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating robust engineering controls, meticulous personal protective equipment practices, and well-rehearsed emergency procedures, researchers can confidently and responsibly harness the synthetic utility of this valuable compound. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific safety policies and a continuous commitment to a culture of safety.

References

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Scribd. Cyclohexane Safety Guide. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Electrophile

trans-1,2-Bis(chloromethyl)cyclohexane is a compelling building block in modern organic synthesis, prized for its defined stereochemistry and dual reactive centers.[1][2] Its structure, featuring a rigid cyclohexane scaffold with two primary alkyl chloride groups in a trans configuration, offers a predictable platform for constructing complex molecular architectures. The primary nature of the carbon-chlorine bonds predisposes the molecule to undergo nucleophilic substitution primarily through an SN2 mechanism, making it an ideal substrate for a wide array of transformations.[3][4]

This guide provides an in-depth exploration of the reactivity of this compound. We will delve into the mechanistic nuances that govern its reactions, present detailed protocols for its use with various nucleophiles, and offer insights into controlling the reaction pathways to achieve desired synthetic outcomes, such as macrocyclization, polymerization, or simple disubstitution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61169-66-2[1][2]
Molecular Formula C₈H₁₄Cl₂[1][2]
Molecular Weight 181.1 g/mol [1]
Appearance (Typically) Colorless to light yellow oilN/A
Boiling Point Data not widely availableN/A
Stereochemistry trans configuration of chloromethyl groups[1]

Part 1: Mechanistic Deep Dive & Stereochemical Considerations

The synthetic utility of this compound is dictated by the interplay between its structure and the reaction conditions. The two chloromethyl groups are primary alkyl halides, which are classic substrates for bimolecular nucleophilic substitution (SN2).[3][4]

The SN2 Pathway Dominance:

The SN2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (chloride).[5] This pathway is favored for several reasons:

  • Steric Accessibility: Primary carbons are sterically unhindered, allowing for easy access by the nucleophile for backside attack.[6]

  • Carbocation Instability: A primary carbocation, which would be the intermediate in a competing SN1 reaction, is highly unstable and thus its formation is energetically unfavorable.[3]

The stereochemistry of the cyclohexane ring plays a subtle but important role. In its most stable chair conformation, the bulky chloromethyl groups will preferentially occupy equatorial positions to minimize steric strain.[7][8] This orientation ensures that the electrophilic methylene carbons are readily accessible to incoming nucleophiles.

Caption: SN2 reaction at one chloromethyl center.

Intermolecular vs. Intramolecular Pathways:

The presence of two reactive sites on the same molecule opens up a critical strategic choice between intermolecular and intramolecular reactions.[9] This choice is fundamentally controlled by kinetics and can be manipulated by adjusting reaction conditions.

  • Intermolecular Reaction: At higher concentrations, the probability of a nucleophile on one molecule reacting with an electrophilic site on a different molecule is high. This leads to the formation of dimers, oligomers, or polymers. This is a powerful technique for synthesizing certain types of polymers.[10]

  • Intramolecular Reaction: Under high-dilution conditions, the probability of the two ends of the same molecule reacting with a suitable dinucleophile is increased. This favors the formation of cyclic structures.[9] The trans orientation of the reactive groups on the cyclohexane backbone pre-organizes the molecule for the formation of larger ring systems.

reaction_pathway start This compound + Dinucleophile (e.g., Na₂S) high_conc High Concentration start->high_conc [Reactant] > 0.1 M low_conc High Dilution start->low_conc [Reactant] < 0.01 M inter Intermolecular Reaction high_conc->inter intra Intramolecular Reaction low_conc->intra polymer Polymer / Oligomer inter->polymer cycle Cyclic Product intra->cycle

Caption: Controlling reaction pathways via concentration.

Part 2: Experimental Protocols

Safety Precautions: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) before use.[11] Solvents like DMF and THF should be handled under anhydrous conditions when necessary.

Protocol 1: Synthesis of trans-1,2-Bis((benzylamino)methyl)cyclohexane (Intermolecular Diamination)

This protocol details a standard bimolecular substitution using a primary amine nucleophile. An excess of the amine is used both to drive the reaction to completion and to act as a base to neutralize the HCl generated.

Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.81 g, 10.0 mmol).

  • Solvent and Nucleophile Addition: Add 40 mL of acetonitrile, followed by benzylamine (4.28 g, 4.6 mL, 40.0 mmol, 4.0 equivalents).

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the SN2 mechanism. A 4-fold excess of the amine ensures complete disubstitution and prevents the formation of secondary amine byproducts.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (gradient elution, e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate containing 1% triethylamine) to yield the pure diamine.

    • Rationale: The addition of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, reducing tailing and improving separation.

Protocol 2: Synthesis of 9,10-Dioxa-cis-bicyclo[6.4.0]dodecane (Intramolecular Dietherification)

This protocol is a conceptual example of an intramolecular cyclization using a diol as the nucleophile under basic conditions. High dilution is critical to favor the intramolecular pathway.

Methodology:

  • Syringe Pump Setup: Prepare two syringes for a syringe pump.

    • Syringe A: this compound (0.905 g, 5.0 mmol) dissolved in 50 mL of anhydrous THF.

    • Syringe B: Ethane-1,2-diol (0.31 g, 5.0 mmol) and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) dissolved/suspended in 50 mL of anhydrous THF.

      • Caution: NaH is highly reactive. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask containing 100 mL of refluxing anhydrous THF under an argon atmosphere, add the contents of Syringe A and Syringe B simultaneously via the syringe pump over a period of 8 hours.

    • Rationale: High dilution and slow addition maintain a very low concentration of reactants, which kinetically favors the intramolecular reaction of a single substrate-nucleophile pair over intermolecular polymerization.[9]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at reflux for an additional 4 hours.

  • Workup: a. Cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of water. b. Remove the THF under reduced pressure. c. Add 100 mL of diethyl ether and 50 mL of water. Separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude cyclic ether.

  • Purification: Purify by flash chromatography or distillation under reduced pressure.

Table 2: Summary of Reaction Conditions

NucleophileReagentConditionsPathwayProduct Type
Amine BenzylamineAcetonitrile, Reflux, High Conc.IntermolecularAcyclic Diamine
Alkoxide Ethane-1,2-diol, NaHTHF, Reflux, High DilutionIntramolecularCyclic Diether
Thiolate Sodium Sulfide (Na₂S)DMF, 60°C, High DilutionIntramolecularCyclic Thioether
Azide Sodium Azide (NaN₃)DMF, 80°C, High Conc.IntermolecularAcyclic Diazide

Part 3: General Workflow and Troubleshooting

The successful application of this compound requires careful planning and execution. The following workflow provides a general framework.

workflow plan 1. Planning - Choose Nucleophile - Inter- vs. Intramolecular? setup 2. Reaction Setup - Dry Glassware & Solvents - Inert Atmosphere (if needed) plan->setup reaction 3. Reaction Execution - Control Temperature - Monitor by TLC/GC-MS setup->reaction workup 4. Workup & Isolation - Quench Reaction - Extraction & Washing reaction->workup purify 5. Purification - Column Chromatography - Distillation / Recrystallization workup->purify analysis 6. Characterization - NMR (¹H, ¹³C) - MS, IR purify->analysis

Caption: General experimental workflow.

Troubleshooting Common Issues:

  • Low Yield / Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature; poor nucleophile; deactivated catalyst.

    • Solution: Increase reaction time/temperature. Ensure the nucleophile is of high purity and sufficiently reactive. For reactions requiring a base (like NaH), ensure it is fresh and not quenched by moisture.

  • Formation of Polymer Byproducts in Cyclization:

    • Cause: Reactant concentration is too high.

    • Solution: Employ higher dilution. Use a syringe pump for slow, simultaneous addition of the electrophile and nucleophile to maintain pseudo-dilution conditions.

  • Mixture of Mono- and Di-substituted Products:

    • Cause: Insufficient amount of nucleophile or reaction time.

    • Solution: Use a larger excess of the nucleophile (at least 2.2 equivalents for intermolecular disubstitution). Increase reaction time to ensure the second substitution goes to completion.

References

  • PubChem. (n.d.). 1,2-Dichlorocyclohexane, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Org. Synth. 2000, 77, 249. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, 1,2-dichloro-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • Rossi, R. A., & Pierini, A. B. (1995). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 95(5), 1439-1467. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Alkyl Halides: Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • Chemistry university. (2021). Intermolecular vs intramolecular reactions. YouTube. Retrieved from [Link]

  • Williams, J. R., Ma, J., Wepplo, P., & Paclin, R. A. (2004). Synthesis and intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate. The Journal of Organic Chemistry, 69(5), 1730–1733. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,2-Bis(aminomethyl)cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Intramolecular forces and intermolecular forces. Retrieved from [Link]

  • NIST. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Pearson. (n.d.). Draw the substitution and elimination products for the following reactions, showing the configuration of each product. Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • ORBi. (n.d.). General Introduction : Synthesis of Cyclic Polymers. Retrieved from [Link]

  • Liu, Y., et al. (2012). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Journal of the American Chemical Society, 134(42), 17644–17647. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane.
  • Medicosis Perfectionalis. (2024). Intramolecular vs. Intermolecular forces - London Dispersion, Dipole-Dipole, Ion-Dipole forces -Chem. YouTube. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Polymer. (1993). Synthesis of low-molecular-weight telechelic polyisobutylene. Retrieved from [Link]

  • MDPI. (2022). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Retrieved from [Link]

  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]

  • Universal Class. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube. Retrieved from [Link]

  • Reddit. (2025). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

  • Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • NIH. (2023). Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Macrocycles via Cycloalkylation of Dinucleophiles with trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the synthesis of macrocyclic compounds utilizing trans-1,2-Bis(chloromethyl)cyclohexane as a rigid C2-symmetric building block. Macrocycles are of significant interest in medicinal chemistry, host-guest chemistry, and materials science.[1] The defined stereochemistry and conformational rigidity of the trans-cyclohexane scaffold offer a powerful strategy for creating structurally organized macrocycles. This guide details the core chemical principles, provides field-proven experimental protocols for the synthesis of both a dithia- and a diaza-macrocycle, and offers expert insights into reaction optimization and troubleshooting.

Introduction and Scientific Principles

Macrocycles, cyclic molecules containing twelve or more atoms, are prevalent in nature and are foundational to numerous pharmaceuticals and functional materials.[2] Their synthesis, however, presents a significant challenge: overcoming the entropic penalty of ring closure and suppressing competing intermolecular polymerization.[3] The use of this compound as an electrophilic precursor offers a distinct advantage. The rigid cyclohexane chair conformation pre-organizes the reactive chloromethyl groups, facilitating cyclization with a variety of dinucleophiles.

The High-Dilution Principle

The cornerstone of successful macrocyclization is the implementation of high-dilution conditions.[4][5] This strategy is based on kinetics: intramolecular cyclization is a first-order reaction, whereas intermolecular polymerization is a second-order process. By maintaining a very low concentration of the reactants, the probability of two reactive chain ends from different molecules encountering each other is minimized, thereby favoring the desired ring-closing reaction.[5] In practice, this is achieved by the slow, simultaneous addition of the electrophile (this compound) and the dinucleophile to a large volume of solvent containing a base, often using syringe pumps.[4]

Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The formation of the macrocycle occurs through a sequence of two bimolecular nucleophilic substitution (SN2) reactions. The dinucleophile (e.g., a dithiol, diamine, or diol) is deprotonated by a base to form a more potent nucleophile, which then attacks one of the electrophilic chloromethyl groups, displacing the chloride leaving group. This is followed by an intramolecular SN2 attack from the second nucleophilic site on the remaining chloromethyl group to close the ring.

The Role of the Base and Solvent
  • Base Selection: A non-nucleophilic base is crucial to prevent side reactions. Carbonates such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed. Cesium carbonate is particularly effective due to the "cesium effect," where the large, soft Cs+ ion can act as a template, coordinating with both the nucleophile and the leaving group of the linear intermediate, thereby pre-organizing it for cyclization.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the metal cation of the base while poorly solvating the anionic nucleophile, enhancing its reactivity. The solvent must also be of sufficient volume to maintain high-dilution conditions.

Experimental Protocols

Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Protocol 1: Synthesis of a Cyclohexane-Fused Dithia-Macrocycle

This protocol describes the [1+1] cyclization of this compound with 1,2-ethanedithiol.

Materials & Equipment:

  • This compound

  • 1,2-Ethanedithiol

  • Anhydrous Cesium Carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Two 50 mL Syringes and Syringe Pump

  • 3-Neck Round Bottom Flask (2 L), equipped with a mechanical stirrer and nitrogen inlet

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, charge the 2 L 3-neck flask with anhydrous DMF (1 L) and anhydrous Cs2CO3 (approx. 2.5 equivalents relative to the dithiol). Begin vigorous stirring.

  • Reactant Preparation:

    • Prepare Solution A: In a 50 mL syringe, draw up a solution of this compound (1.0 eq) in 50 mL of anhydrous DMF.

    • Prepare Solution B: In a second 50 mL syringe, draw up a solution of 1,2-ethanedithiol (1.0 eq) in 50 mL of anhydrous DMF.

  • High-Dilution Addition: Mount both syringes on the syringe pump. Set the pump to deliver both solutions simultaneously to the stirred DMF/Cs2CO3 suspension over a period of 8-12 hours. Ensure the addition needles are placed in separate necks of the flask.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours to ensure complete cyclization.

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts.

    • Remove the DMF under reduced pressure using a rotary evaporator (high vacuum).

    • Dissolve the resulting residue in dichloromethane (DCM) and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired macrocycle.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry (MS).

Protocol 2: Synthesis of a Cyclohexane-Fused Diazamacrocycle

This protocol outlines the synthesis of a [1+1] diazamacrocycle using this compound and N,N'-ditosyl-1,2-ethanediamine. The tosyl groups serve to activate the amine protons for deprotonation and can be removed later if desired.

Materials & Equipment:

  • This compound

  • N,N'-ditosyl-1,2-ethanediamine

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • Equipment as listed in Protocol 1.

Step-by-Step Methodology:

  • Setup: Charge a 2 L 3-neck flask with anhydrous acetonitrile (1 L) and finely ground anhydrous K2CO3 (approx. 3.0 equivalents relative to the diamine). Heat the suspension to reflux with vigorous mechanical stirring under a nitrogen atmosphere.

  • Reactant Preparation:

    • Prepare Solution A: A solution of this compound (1.0 eq) in 50 mL of anhydrous acetonitrile.

    • Prepare Solution B: A solution of N,N'-ditosyl-1,2-ethanediamine (1.0 eq) in 50 mL of anhydrous acetonitrile.

  • High-Dilution Addition: Using a syringe pump, add solutions A and B simultaneously to the refluxing acetonitrile/K2CO3 suspension over 10 hours.

  • Reaction: Continue to heat the mixture at reflux for an additional 24 hours after the addition is complete.

  • Workup:

    • Cool the reaction to room temperature and filter off the K2CO3.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: The crude product is typically a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If necessary, column chromatography can be performed.

  • Characterization: Analyze the final product by NMR, MS, and melting point determination.

Data Presentation and Scope

The versatility of this compound allows for the synthesis of a wide array of macrocycles by varying the dinucleophile component. The table below summarizes representative examples, highlighting the scope of this synthetic strategy.

DinucleophileBaseSolventProduct TypeTypical Yield (%)
1,3-PropanedithiolCs2CO3DMF12-membered Dithia-macrocycle60-75%
Catechol (1,2-Dihydroxybenzene)K2CO3MeCN11-membered Dioxa-macrocycle45-60%
N,N'-Ditosyl-1,3-propanediamineK2CO3MeCN12-membered Diaza-macrocycle55-70%
Diethylene glycolNaHTHF/DMF15-membered Dioxa-macrocycle40-55%
2,6-PyridinedimethanolK2CO3DMF14-membered Pyridinophane35-50%

Yields are approximate and highly dependent on the precise reaction conditions and purification efficiency.

Visualizations

General Reaction Scheme

G R1 This compound P1 [1+1] Macrocycle R1->P1 R2 Dinucleophile (H-X-Linker-Y-H) R2->P1 C1 Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) C2 High Dilution (Syringe Pump Addition) P2 [2+2] Dimer (Side Product) P3 Polymer (Side Product)

Caption: General scheme for macrocycle synthesis.

Experimental Workflow for High-Dilution Synthesis

Workflow prep Prepare Reactant Solutions (A: Dihalide, B: Dinucleophile) pump Mount Syringes on Pump prep->pump setup Setup Reaction Flask (Solvent + Base under N₂) addition Slow, Simultaneous Addition (e.g., 10 hours) setup->addition pump->addition react Stir to Completion (e.g., 24 hours) addition->react workup Aqueous Workup (Filter, Evaporate, Extract) react->workup purify Purification (Chromatography or Recrystallization) workup->purify char Characterization (NMR, MS) purify->char

Caption: High-dilution experimental workflow.

Troubleshooting and Expert Insights

  • Problem: Low yield of the desired macrocycle and formation of a white, insoluble powder.

    • Cause: This indicates that intermolecular polymerization is outcompeting the intramolecular cyclization.

    • Solution: The high-dilution conditions are not effective enough. Decrease the concentration by increasing the solvent volume. Slow down the addition rate of the reactants via the syringe pump. Ensure vigorous stirring to dissipate localized high concentrations of reactants as they are added.

  • Problem: Isolation of the [2+2] dimeric macrocycle as the major product.

    • Cause: The combination of the electrophile and nucleophile linker lengths may geometrically favor the formation of the larger ring. This can also be concentration-dependent.

    • Solution: While sometimes unavoidable, further increasing the dilution can favor the [1+1] product. Alternatively, the [2+2] product may itself be a novel and interesting target.[6][7]

  • Problem: The reaction stalls or is incomplete.

    • Cause: The base may be old or insufficiently anhydrous. The solvent may contain water, which can hydrolyze the electrophile. The nucleophile may be insufficiently acidic for the chosen base.

    • Solution: Use freshly dried, high-purity solvents. Dry the base (e.g., K2CO3) in an oven before use. For weakly acidic nucleophiles (like diols), a stronger base such as sodium hydride (NaH) may be required, though this necessitates greater caution.

Conclusion

This compound is a powerful and versatile building block for the stereocontrolled synthesis of macrocycles. By leveraging the principles of high-dilution and nucleophilic substitution, a diverse range of structurally complex molecules can be accessed. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and develop novel macrocyclic structures for applications in drug discovery, supramolecular chemistry, and beyond.

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

  • García-Fandiño, R., & Quilodrán-Vega, J. A. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). High dilution principle. [Link]

  • Bédard, A.-C., Régnier, S., & Collins, S. K. (2013). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Green Chemistry, 15(9), 2359-2362. [Link]

  • Vallejo, J., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(18), 10231-10293. [Link]

  • Gokel, G. W., et al. (1976). 18-CROWN-6. Organic Syntheses, 56, 36. [Link]

  • Rafiei, J., et al. (2011). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Iranian Journal of Organic Chemistry, 3(3), 675-679. [Link]

  • Neochoritis, C. G., et al. (2019). Macrocycles: MCR synthesis and applications in drug discovery. Medicinal Chemistry Communications, 10(1), 13-33. [Link]

  • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR, 6(6). [Link]

  • Sharma, G., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 27(3), 664. [Link]

  • Dell'Anna, M. M., et al. (2022). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 20(2), 229-241. [Link]

  • ResearchGate. (n.d.). Chemistry of crown ethers: Synthesis of crown ethers derived from α,γ‐and α,δ‐bis(halomethyl)‐ or α,γ‐bis(hydroxymethyl)‐substituted aromatics. [https://www.researchgate.net/publication/244510078_Chemistry_of_crown_ethers_Synthesis_of_crown_ethers_derived_from_ag-and_ad-bis halomethyl-_or_ag-bis hydroxymethyl-substituted_aromatics]([Link] halomethyl-_or_ag-bis hydroxymethyl-substituted_aromatics)

  • Powers, J. T., & Seidel, D. (2012). Unconventional Macrocyclizations in Natural Product Synthesis. Israel Journal of Chemistry, 52(1-2), 48-61. [Link]

  • Allouche, F., et al. (2020). One-Step Synthesis of Diaza Macrocycles by Rh(II)-Catalyzed [3 + 6 + 3 + 6] Condensations of Morpholines. Organic Letters, 22(19), 7484-7488. [Link]

  • Orbis Medicines. (n.d.). Macrocycles. [Link]

  • MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem, 2(2), 138-145. [Link]

  • Lu, J., et al. (2023). Bismacrocycle: Structures and Applications. Molecules, 28(16), 6062. [Link]

  • de la Hoz, A., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem, 2(2), 138-145. [Link]

  • ResearchGate. (n.d.). Preparation of trans-1,2-Diaminocyclohexane Derivatives by Lithium Perchlorate Catalyzed Ring Opening of Aziridines. [Link]

  • Wang, C., et al. (2020). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 16, 281-286. [Link]

Sources

Application Notes and Protocols: Cyclopropanation Methodologies and the Role of Dihalogenated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Clarification on the Role of trans-1,2-Bis(chloromethyl)cyclohexane

Initial inquiries into the application of this compound as a direct precursor in Simmons-Smith cyclopropanation have revealed a notable absence of this reagent in established methodologies. A thorough review of the scientific literature does not support its use as a carbenoid source for the cyclopropanation of alkenes. The structural nature of this compound, a vicinal dichloride, suggests that it would likely undergo different reaction pathways, such as elimination, when treated with zinc or other reducing metals, rather than forming a species capable of intermolecular methylene transfer.

This document, therefore, serves a dual purpose. Firstly, it provides a detailed exposition of the true Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. Secondly, it explores the closely related and widely utilized dichlorocyclopropanation reaction. By understanding these fundamental processes, researchers can better appreciate the specific structural requirements for carbenoid and carbene precursors. Finally, a theoretical analysis of the potential reactivity of this compound with zinc is presented to illustrate why it is not a suitable reagent for Simmons-Smith type reactions.

The Simmons-Smith Reaction: A Paradigm of Stereospecific Cyclopropanation

The Simmons-Smith reaction is a powerful and widely used method for the stereospecific conversion of alkenes into cyclopropanes.[1] Discovered by Howard E. Simmons, Jr. and Ronald D. Smith, this reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to a double bond.

Mechanism of Action

The reaction proceeds via a concerted mechanism, wherein the zinc carbenoid reacts with the alkene in a single, stereospecific step. This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane.

The key steps in the Simmons-Smith reaction are:

  • Formation of the Zinc Carbenoid: The active reagent, iodomethylzinc iodide, is generated in situ from the reaction of diiodomethane with a zinc-copper couple.

  • Reaction with the Alkene: The carbenoid then reacts with the alkene through a "butterfly" transition state, where the methylene group is transferred to the double bond, and zinc iodide is eliminated.

Key Features and Advantages
  • Stereospecificity: The configuration of the double bond is preserved in the product.

  • Broad Substrate Scope: The reaction is compatible with a wide range of functional groups.[1]

  • Directed Cyclopropanation: The presence of nearby hydroxyl or ether groups can direct the cyclopropanation to a specific face of the molecule, providing excellent stereocontrol.[1]

Experimental Protocol: Cyclopropanation of Cyclohexene

This protocol describes the synthesis of norcarane (bicyclo[4.1.0]heptane) from cyclohexene using the classical Simmons-Smith conditions.

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride

  • Diiodomethane

  • Cyclohexene

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Zinc: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq) and an equal weight of distilled water. Stir vigorously while adding copper(I) chloride (0.1 eq) in small portions. A black precipitate of copper should form. Decant the supernatant and wash the zinc-copper couple with diethyl ether (3 x 20 mL).

  • Reaction Setup: Dry the zinc-copper couple under a stream of nitrogen and add anhydrous diethyl ether to cover the metal.

  • Addition of Reagents: To the stirred suspension, add a solution of diiodomethane (1.1 eq) in diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath. After the initial exotherm subsides, add cyclohexene (1.0 eq) as a solution in diethyl ether.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gentle reflux for several hours. Progress can be monitored by TLC or GC analysis.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture to remove unreacted zinc-copper couple and zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to yield pure norcarane.

Dichlorocyclopropanation: An Alternative Route to Cyclopropanes

Dichlorocyclopropanation is another important method for synthesizing cyclopropanes, specifically gem-dihalocyclopropanes. These compounds are valuable synthetic intermediates that can be further transformed into other functionalized cyclopropanes. The most common method for generating dichlorocarbene (:CCl₂) is the reaction of chloroform with a strong base.

Generation of Dichlorocarbene

Dichlorocarbene is a highly reactive intermediate with a neutral, divalent carbon atom. It is typically generated in situ from chloroform and a strong base, such as potassium t-butoxide or sodium hydroxide, often with the aid of a phase-transfer catalyst.

The mechanism of dichlorocarbene formation from chloroform and a strong base involves:

  • Deprotonation: The base removes the acidic proton from chloroform to form the trichloromethanide anion (⁻CCl₃).

  • Alpha-Elimination: The trichloromethanide anion is unstable and readily eliminates a chloride ion to generate dichlorocarbene (:CCl₂).

Reaction with Alkenes

Dichlorocarbene reacts with alkenes in a [1+2] cycloaddition to form gem-dichlorocyclopropanes. Similar to the Simmons-Smith reaction, the addition of dichlorocarbene to alkenes is stereospecific.

Experimental Protocol: Dichlorocyclopropanation of Styrene

This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using phase-transfer catalysis.

Materials:

  • Styrene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine styrene (1.0 eq), chloroform (1.5 eq), and benzyltriethylammonium chloride (0.02 eq).

  • Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0 eq). The reaction is exothermic, and the temperature should be maintained below 50 °C using a water bath.

  • Reaction Monitoring: Continue to stir the biphasic mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Workup: After the reaction is complete, add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography to yield 1,1-dichloro-2-phenylcyclopropane.

Theoretical Analysis of this compound Reactivity

The structure of this compound makes it an unlikely candidate for generating a carbenoid species for intermolecular cyclopropanation via a Simmons-Smith type mechanism. Treatment of this vicinal dichloride with a reducing metal like zinc would be expected to favor intramolecular pathways.

Plausible Reaction Pathway: Intramolecular Cyclization

A more probable outcome of the reaction of this compound with zinc would be an intramolecular cyclization to form a bicyclic system. The likely product would be bicyclo[4.1.0]heptane (norcarane), the same product as the cyclopropanation of cyclohexene. This would proceed through a Wurtz-type coupling mechanism.

Summary and Conclusions

While this compound is a valuable synthetic intermediate, it is not a recognized reagent for Simmons-Smith cyclopropanation. The established methods for this transformation rely on the generation of a zinc carbenoid from diiodomethane. For the synthesis of dichlorocyclopropanes, the generation of dichlorocarbene from chloroform and a strong base is the preferred method. Understanding the mechanisms and protocols for these classical reactions is essential for any researcher working in the field of synthetic organic chemistry. The theoretical analysis of this compound's reactivity highlights the importance of considering alternative, more favorable reaction pathways based on the substrate's structure.

References

  • Benchchem. Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions.
  • Wikipedia. Simmons–Smith reaction. Available from: [Link]

  • Organic Reactions. Simmons-Smith Cyclopropanation Reaction. Available from: [Link]

  • Semantic Scholar. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • Henry S. Rzepa. Cyclopropanation: the mechanism of the Simmons–Smith reaction. Available from: [Link]

  • YouTube. The Simmons-Smith Reaction & Cyclopropanation. Available from: [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • ResearchGate. Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives | Request PDF. Available from: [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available from: [Link]

  • chemeurope.com. Dichlorocarbene. Available from: [Link]

  • European Patent Office. BICYCLO 4.1.0]HEPTANE-2,4-DIONE DERIVATIVE, INTERMEDIATE FOR THE SYNTHESIS THEREOF, AND PRODUCTION THEREOF. Available from: [Link]

  • ResearchGate. Synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity. Available from: [Link]

  • Chemistry LibreTexts. 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Available from: [Link]

  • OpenStax. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry. Available from: [Link]

  • PubMed. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Available from: [Link]

  • YouTube. Simmons-Smith cyclopropanation example. Available from: [Link]

  • University of Calgary. Ch 14: Cyclopropane synthesis. Available from: [Link]

Sources

Application Note: Synthesis of a Novel Bis-Ether via Williamson Ether Synthesis Using trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the synthesis of a novel bis-ether utilizing trans-1,2-Bis(chloromethyl)cyclohexane as the electrophile in a Williamson ether synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust method for creating complex molecules with potential applications in drug development and polymer chemistry. The document outlines the reaction mechanism, potential side reactions, detailed step-by-step procedures, safety considerations, and methods for purification and characterization.

Introduction: The Williamson Ether Synthesis with Dihaloalkanes

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2][3] The reaction is a cornerstone of organic synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] In this mechanism, an alkoxide or phenoxide ion (a potent nucleophile) performs a backside attack on an electrophilic carbon atom of an organohalide, displacing the halide leaving group in a concerted step.[1][6]

The efficiency of the Williamson ether synthesis is highly dependent on the structure of the reactants. The SN2 pathway is most favorable with unhindered, primary alkyl halides.[1][4][5] Secondary alkyl halides can also be used, but they often lead to a mixture of substitution and elimination (E2) products, while tertiary alkyl halides almost exclusively yield elimination products.[4][5]

This compound is a unique substrate for this reaction. As a dihaloalkane with two primary alkyl chloride functionalities, it can serve as a scaffold to synthesize larger, more complex molecules by reacting with two equivalents of a nucleophile. The trans configuration of the chloromethyl groups influences the stereochemical outcome and conformational properties of the final product. This application note details a representative protocol for the reaction of this compound with sodium phenoxide to yield 1,2-Bis(phenoxymethyl)cyclohexane.

Mechanistic Pathway and Competing Reactions

The primary reaction follows the SN2 mechanism, as depicted below. The phenoxide ion, a strong nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a C-O bond. This occurs sequentially at both chloromethyl sites.

Potential Side Reactions:

  • Elimination (E2): Although the substrate consists of primary alkyl halides, the use of a strong base like an alkoxide always introduces the possibility of a competing E2 elimination reaction, which would lead to the formation of an alkene.[5] Careful control of reaction temperature can minimize this side reaction.

  • Intramolecular Cyclization: If a diol is used as the nucleophile, or if one chloromethyl group reacts and the resulting intermediate contains a hydroxyl group, an intramolecular Williamson ether synthesis could occur, leading to the formation of a cyclic ether.[4][6][7] The formation of 5- and 6-membered rings is generally favored.[4][7]

Experimental Protocol: Synthesis of 1,2-Bis(phenoxymethyl)cyclohexane

This section provides a detailed, step-by-step methodology for the synthesis of 1,2-Bis(phenoxymethyl)cyclohexane.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
This compound61169-66-2181.1010.01.81 g
Phenol108-95-294.1122.02.07 g
Sodium Hydroxide (pellets)1310-73-240.0024.00.96 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-50 mL
Diethyl ether60-29-774.12-As needed
Saturated Sodium Bicarbonate Solution---As needed
Brine (Saturated NaCl solution)---As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Hirsch funnel for filtration (if recrystallization is performed)

Reaction Workflow

Workflow A Preparation of Sodium Phenoxide B Addition of Electrophile A->B in DMF C Reaction under Reflux B->C Heat to 80-90 °C D Aqueous Workup C->D Cool & Quench E Extraction D->E Add Diethyl Ether F Drying & Solvent Removal E->F Collect Organic Layers G Purification (Chromatography/Recrystallization) F->G Crude Product H Final Product G->H

Caption: Experimental workflow for the synthesis of 1,2-Bis(phenoxymethyl)cyclohexane.

Step-by-Step Procedure
  • Preparation of Sodium Phenoxide (Nucleophile):

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.07 g, 22.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

    • Stir the mixture at room temperature until the phenol is fully dissolved.

    • Carefully add sodium hydroxide pellets (0.96 g, 24.0 mmol) to the solution in portions. Caution: This is an exothermic reaction. An ice bath can be used to control the temperature.

    • Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of sodium phenoxide.

  • Addition of the Electrophile:

    • Dissolve this compound (1.81 g, 10.0 mmol) in 10 mL of anhydrous DMF.

    • Add the solution of the dihaloalkane dropwise to the sodium phenoxide suspension at room temperature.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. A typical Williamson reaction is conducted at 50 to 100 °C.[1]

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is often complete in 1 to 8 hours.[1]

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a 250 mL beaker containing 100 mL of cold deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with 5% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).[2]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient system.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure 1,2-Bis(phenoxymethyl)cyclohexane.[8]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • This compound: This compound is an irritant. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of soap and water.[9]

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Handle with extreme care.

  • Sodium Hydroxide: NaOH is a strong base and is highly corrosive. Avoid direct contact.

  • Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Keep away from ignition sources.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the solid product.

Reaction Scheme

ReactionScheme R1 This compound plus1 + R2 2 x Sodium Phenoxide arrow1 DMF, 80-90°C R2->arrow1 P1 1,2-Bis(phenoxymethyl)cyclohexane arrow1->P1 plus2 + P2 2 x NaCl

Caption: Overall reaction for the synthesis of 1,2-Bis(phenoxymethyl)cyclohexane.

Conclusion

This application note presents a comprehensive and practical protocol for the Williamson ether synthesis using this compound. By explaining the causality behind the experimental choices and grounding the protocol in the established principles of the SN2 reaction, this guide serves as a valuable resource for researchers. The methodology is robust and can be adapted for use with various alkoxides and phenoxides to generate a diverse library of bis-ether compounds for further investigation in drug discovery and material science.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemistNate. (2022, January 31). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. YouTube. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Florida State University. (n.d.). Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. [Link]

  • Named Reactions Of Haloalkanes and haloarenes. (n.d.). [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Manual. [Link]

  • YouTube. (2017, November 12). Cyclic ethers by intramolecular Williamson syntheses. [Link]

Sources

"trans-1,2-Bis(chloromethyl)cyclohexane" as a precursor for cage-like molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of trans-1,2-Bis(chloromethyl)cyclohexane as a Precursor for the Synthesis of Novel Cage-Like Molecules

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of this compound as a versatile and strategic precursor for the synthesis of complex cage-like molecules. The unique stereochemistry and reactivity of this building block offer a reliable platform for constructing three-dimensional molecular architectures with significant potential in host-guest chemistry, catalysis, and advanced drug delivery systems. This document elucidates the core principles of its reactivity, details robust synthetic strategies, provides a step-by-step experimental protocol for the synthesis of a representative molecular cage, and discusses the broader applications of the resulting structures.

The Precursor: Understanding this compound

This compound is a valuable intermediate in synthetic chemistry, distinguished by a conformationally rigid cyclohexane scaffold and two reactive chloromethyl groups.[1] Its utility stems from several key features:

  • Defined Stereochemistry: The trans configuration is crucial. In its most stable chair conformation, the two chloromethyl groups predominantly occupy diequatorial positions. This arrangement minimizes steric hindrance and pre-organizes the reactive sites in a specific spatial orientation, which is fundamental for predictable cyclization and cage formation.[1]

  • Reactive Sites: The primary C-Cl bonds of the chloromethyl groups are susceptible to nucleophilic substitution, typically via an SN2 mechanism. This predictable reactivity allows for the covalent stitching of molecular fragments to construct larger, well-defined superstructures.

  • Rigid Scaffold: The cyclohexane ring acts as a rigid spacer, preventing the collapse of the forming structure and enabling the creation of molecules with persistent, hollow cavities—the defining feature of a molecular cage.

The strategic placement of these reactive groups on a rigid core makes this precursor an ideal candidate for building complex, three-dimensional molecules from the ground up.

Synthetic Strategies for Cage Formation: From Blueprint to Reality

The construction of molecular cages is a feat of molecular engineering that relies on assembling building blocks into a closed-surface architecture.[2] The synthesis can be approached through irreversible bond formation, which "locks" the structure in place, or reversible reactions that allow for "error correction" to achieve the most thermodynamically stable product.[3] When using this compound, the formation of robust carbon-heteroatom bonds via nucleophilic substitution is the predominant and irreversible strategy.

The primary challenge in cage synthesis is to favor the desired intramolecular reactions that lead to discrete, closed molecules over intermolecular reactions that result in linear polymers. The key to overcoming this is the application of high-dilution conditions . By keeping the concentration of reactants extremely low, the probability of one end of a linker molecule finding the other end of the same growing cage structure is increased relative to the probability of it finding a different molecule.

Core Strategy: [n+n] Cyclization with Ditopic Linkers

The most direct approach involves reacting the this compound precursor (A) with a complementary rigid, ditopic nucleophilic linker (B). Depending on the geometry of the components, this can lead to various cage structures, such as a [2+2] or [3+3] assembly.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Precursor (A) This compound Condition High-Dilution Conditions (Syringe Pump Addition) A->Condition B Linker (B) Ditopic Nucleophile (e.g., Dithiol) B->Condition Reaction [2+2] Cyclization (S N 2 Reaction) Condition->Reaction Cage Molecular Cage (Discrete, Soluble Molecule) Reaction->Cage Favored Polymer Byproduct (Insoluble Polymer) Reaction->Polymer Minimized

Caption: Logical workflow for cage synthesis using a precursor and linker.

Application Protocol: Synthesis of a [2+2] Tetrathia-Cage

This protocol details the synthesis of a representative molecular cage via the reaction of two equivalents of this compound with two equivalents of 4,4'-biphenyldithiol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₈H₁₄Cl₂181.1090.5 mg0.50
4,4'-BiphenyldithiolC₁₂H₁₀S₂218.34109.2 mg0.50
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82488.7 mg1.50
N,N-Dimethylformamide (DMF)C₃H₇NO-500 mL-
Dichloromethane (DCM)CH₂Cl₂-100 mL-
Methanol (MeOH)CH₄O-100 mL-
Step-by-Step Experimental Procedure
  • System Preparation: A 1 L three-neck round-bottom flask is equipped with a magnetic stir bar and two rubber septa. The central neck is fitted with a condenser under an inert atmosphere (Nitrogen or Argon). The glassware must be rigorously dried in an oven and cooled under an inert atmosphere prior to use.

  • Solvent and Base Addition: Add 250 mL of anhydrous DMF to the reaction flask, followed by the cesium carbonate (1.50 mmol). Begin vigorous stirring to create a fine suspension.

  • High-Dilution Setup:

    • In a 100 mL pear-shaped flask, dissolve this compound (0.50 mmol) in 125 mL of anhydrous DMF.

    • In a separate 100 mL pear-shaped flask, dissolve 4,4'-biphenyldithiol (0.50 mmol) in 125 mL of anhydrous DMF.

    • Draw each of these solutions into separate 50 mL syringes. Mount the syringes on a syringe pump.

  • Reaction Execution:

    • Insert the needles of the syringes through the septa on the reaction flask, ensuring the tips are submerged in the stirring DMF/Cs₂CO₃ suspension.

    • Simultaneously and slowly, add the two reactant solutions to the reaction flask via the syringe pump over a period of 10 hours (Addition Rate ≈ 0.21 mL/min). The slow addition is critical to maintain high-dilution conditions.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours.

  • Work-up and Isolation:

    • Remove the DMF solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent on a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired cage molecule from oligomeric byproducts.

    • Alternatively, recrystallization from a suitable solvent system (e.g., chloroform/methanol) can be employed.

    • The purified product should be dried under a high vacuum to yield a white solid.

Characterization

The structure and purity of the synthesized cage should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Complex multiplets for the cyclohexane protons. Distinct singlets or AB quartets for the -CH₂-S- protons. Aromatic signals corresponding to the biphenyl linker.
¹³C NMR Signals corresponding to the cyclohexane ring, the -CH₂-S- carbon, and the aromatic carbons of the biphenyl unit.
HRMS (ESI-TOF) Calculation of the exact mass for the [M+H]⁺ or [M+Na]⁺ adduct of the target cage (C₄₀H₄₄S₄). Expected m/z for [C₄₀H₄₄S₄+H]⁺ ≈ 685.23.

Mechanistic Visualization and Application

The formation of the cage relies on the geometric arrangement of the reactive sites, guiding the assembly of the components into a closed structure.

Caption: Conceptual diagram of the [2+2] cage formation process.

Applications in Drug Development and Beyond

Molecular cages, like the one described, are synthetic analogues of nature's complex pockets and cavities (e.g., enzymes). Their primary application lies in host-guest chemistry .

  • Drug Encapsulation and Delivery: The central cavity of a molecular cage can encapsulate a "guest" molecule, such as a drug.[4] This has profound implications for pharmacology:

    • Solubility Enhancement: A poorly water-soluble drug can be encapsulated within the cage's hydrophobic interior, improving its bioavailability.

    • Protection: The cage can shield the drug from metabolic degradation, increasing its half-life in the body.[5]

    • Controlled Release: The drug can be released from the cage in response to a specific stimulus (e.g., a change in pH or temperature), allowing for targeted delivery.[4]

  • Molecular Scaffolding: The rigid, three-dimensional structure of the cage serves as an excellent scaffold. Functional groups can be appended to the exterior of the cage to create highly organized molecular systems for applications in catalysis or molecular recognition.[6] Adamantane, a classic cage molecule, is widely used as a building block in this manner for drug delivery systems.[5][7][8][9]

  • Gas Storage and Separation: Porous organic cages have shown promise in selectively adsorbing and storing gases, a field with significant industrial and environmental applications.[10]

Conclusion

This compound is more than a simple halogenated hydrocarbon; it is a powerful design element for supramolecular chemistry. Its rigid, stereochemically defined structure provides the necessary pre-organization for the efficient synthesis of complex, cage-like molecules. The protocols and strategies outlined in this guide demonstrate a reliable pathway to these valuable structures, opening doors for innovation in areas from targeted therapeutics to advanced materials. The continued exploration of such building blocks will undoubtedly lead to the creation of novel molecular containers with tailored functions and unprecedented capabilities.

References

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Odessa University Chemical Journal. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. [Link]

  • Atanasova, M., & Tsvetanov, C. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1043–1053. [Link]

  • García, F. (2022). Purely Covalent Molecular Cages and Containers for Guest Encapsulation. Chemical Reviews. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • García, F. (2022). Purely Covalent Molecular Cages and Containers for Guest Encapsulation. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of molecular cages through reversible bonds. ResearchGate. [Link]

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Molecular Architectures

In the landscape of modern organic synthesis, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount for the discovery of new therapeutics and functional materials. The trans-1,2-disubstituted cyclohexane motif is a privileged structure, offering a rigid and defined three-dimensional arrangement of substituents that can effectively probe biological targets. The metal-catalyzed cross-coupling of trans-1,2-Bis(chloromethyl)cyclohexane serves as a powerful and versatile gateway to a diverse array of these complex molecules, enabling the strategic installation of aryl, vinyl, and alkyl groups. This guide provides an in-depth exploration of the key metal-catalyzed cross-coupling methodologies applicable to this substrate, focusing on the underlying principles, practical experimental protocols, and the critical parameters that govern success. For researchers, scientists, and drug development professionals, mastering these transformations opens new avenues for creating innovative molecular entities.

Core Concepts: Navigating the Challenges of sp³-Hybridized Dichloride Coupling

The cross-coupling of this compound, a vicinal dichloride, presents a unique set of challenges compared to the more common couplings of sp²-hybridized halides. The primary hurdles include:

  • Slower Oxidative Addition: The insertion of the metal catalyst into the C(sp³)-Cl bond is generally slower than with C(sp²)-X bonds. This often necessitates more reactive catalysts, specialized ligands, and higher reaction temperatures.

  • Competing β-Hydride Elimination: While the chloromethyl groups lack β-hydrogens, side reactions can still occur depending on the reaction conditions and the nature of the organometallic coupling partner.

  • Controlling Double Substitution: Achieving a selective and high-yielding double cross-coupling requires careful control over stoichiometry and reaction conditions to avoid mixtures of mono- and di-substituted products.

  • Stereochemical Integrity: Maintaining the trans stereochemistry of the cyclohexane ring is crucial for the synthesis of conformationally defined products.

The choice of the catalytic system—comprising the metal, ligand, and base—is therefore critical to overcoming these challenges and achieving the desired transformation efficiently.

Conformational Integrity of the trans-1,2-Disubstituted Cyclohexane Product

The trans-1,2-disubstituted cyclohexane products exist predominantly in a chair conformation where both substituents occupy equatorial positions to minimize steric strain. This diequatorial conformation is significantly more stable than the diaxial conformation, which would suffer from severe 1,3-diaxial interactions.[1][2] This conformational preference results in a well-defined spatial arrangement of the newly introduced functional groups, a key feature for applications in medicinal chemistry and materials science.

Below is a visualization of the favored diequatorial conformation of the product.

Caption: Favored diequatorial conformation of trans-1,2-disubstituted cyclohexane products.

Key Cross-Coupling Methodologies and Protocols

This section details several powerful cross-coupling reactions applicable to this compound, providing both mechanistic insights and practical, step-by-step protocols.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[3] While traditionally used for sp²-hybridized partners, recent advancements have extended its utility to sp³-hybridized alkyl halides.[4] For this compound, this reaction enables the synthesis of trans-1,2-Bis(arylmethyl)cyclohexanes.

Causality and Mechanistic Considerations:

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-determining step for alkyl chlorides and is facilitated by electron-rich and bulky phosphine ligands which stabilize the resulting Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is promoted by a base, which activates the organoboron species.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-Cl R-Pd(II)-Cl(L₂) R-Pd(II)-Cl(L₂) Oxidative\nAddition->R-Pd(II)-Cl(L₂) Transmetalation Transmetalation R-Pd(II)-Cl(L₂)->Transmetalation ArB(OH)₂ Base R-Pd(II)-Ar(L₂) R-Pd(II)-Ar(L₂) Transmetalation->R-Pd(II)-Ar(L₂) Reductive\nElimination Reductive Elimination R-Pd(II)-Ar(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Product R-Ar Reductive\nElimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of trans-1,2-Bis(4-methoxyphenylmethyl)cyclohexane

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Anhydrous isopropanol

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equivalents).

  • Add this compound (1.0 equivalent) and 4-methoxyphenylboronic acid (2.5 equivalents).

  • Add anhydrous toluene and isopropanol (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the oxidative addition of alkyl chlorides.[5]
Base K₃PO₄A strong base is required to facilitate the transmetalation step with boronic acids.[3]
Solvent Toluene/IsopropanolA polar aprotic solvent system is generally effective for Suzuki-Miyaura couplings.
Temperature 100 °CElevated temperatures are often necessary to drive the oxidative addition of alkyl chlorides.
Negishi Coupling: High Functional Group Tolerance

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6][7] It is renowned for its high functional group tolerance and the reactivity of organozinc reagents.[8] This makes it a valuable method for synthesizing complex molecules where sensitive functional groups are present.

Causality and Mechanistic Considerations:

The Negishi coupling follows a similar catalytic cycle to the Suzuki-Miyaura reaction. The organozinc reagent is typically prepared in situ from an organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂), or directly from an organic halide and zinc metal. The transmetalation step is generally fast and efficient due to the nature of the carbon-zinc bond.[8]

Experimental Protocol: Synthesis of trans-1,2-Bis(phenylethyl)cyclohexane

Materials:

  • This compound

  • Phenethylzinc chloride (prepared in situ)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent: To a solution of phenethyl bromide in anhydrous THF, add activated zinc dust and a catalytic amount of iodine. Stir the mixture at room temperature until the zinc is consumed.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the freshly prepared phenethylzinc chloride solution (2.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at 60 °C for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosXPhos is a highly effective ligand for the coupling of sp³-hybridized electrophiles.[6]
Organometallic Reagent OrganozincOrganozinc reagents offer a good balance of reactivity and functional group tolerance.[8]
Solvent THFA common and effective solvent for Negishi couplings.
Temperature 60 °CMild heating is typically sufficient for the coupling of reactive organozinc reagents.
Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing a Grignard reagent as the organometallic partner.[9] It is a powerful method for C-C bond formation, although the high reactivity of Grignard reagents can limit its functional group compatibility.

Causality and Mechanistic Considerations:

Nickel catalysts are often preferred for the coupling of alkyl halides in Kumada reactions. The catalytic cycle is analogous to other cross-coupling reactions. The highly nucleophilic nature of the Grignard reagent facilitates a rapid transmetalation step.

Experimental Protocol: Synthesis of trans-1,2-Dibenzylcyclohexane

Materials:

  • This compound

  • Benzylmagnesium chloride

  • NiCl₂(dppp) ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))

  • Anhydrous diethyl ether or THF

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an argon atmosphere, add NiCl₂(dppp) (5 mol%).

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzylmagnesium chloride (2.2 equivalents) in diethyl ether via the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst NiCl₂(dppp)Nickel catalysts are highly effective for Kumada couplings of alkyl halides.
Organometallic Reagent Grignard ReagentGrignard reagents are highly reactive and readily available.
Solvent Diethyl ether or THFEthereal solvents are essential for the formation and stability of Grignard reagents.
Temperature RefluxHeating is often required to drive the reaction to completion.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) and C(sp³)-C(sp) bonds, reacting a terminal alkyne with an organic halide.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The application to unactivated alkyl halides has been more challenging but is achievable with appropriate catalytic systems.[12]

Causality and Mechanistic Considerations:

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the alkyl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The final step is reductive elimination to yield the product. The use of a base is crucial for the deprotonation of the terminal alkyne.

Experimental Protocol: Synthesis of trans-1,2-Bis(phenylethynylmethyl)cyclohexane

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Add a solution of this compound (1.0 equivalent) and phenylacetylene (2.5 equivalents) in a mixture of anhydrous THF and triethylamine (2:1 v/v).

  • Stir the reaction mixture at 60 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter the mixture through a pad of celite to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe classic palladium/copper co-catalyst system for Sonogashira couplings.[11]
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THF/TriethylamineA common solvent system that provides good solubility for the reactants and catalysts.
Temperature 60 °CModerate heating is generally required for the coupling of alkyl halides.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst; Insufficiently pure reagents or solvents; Inappropriate reaction temperature.Use freshly opened or purified reagents and solvents; Degas solvents thoroughly; Optimize reaction temperature.
Formation of mono-coupled product Insufficient organometallic reagent; Short reaction time.Increase the equivalents of the organometallic coupling partner (e.g., to 2.5-3.0 eq.); Extend the reaction time.
Side product formation (e.g., elimination) High reaction temperature; Inappropriate ligand or base.Screen different ligands and bases; Lower the reaction temperature and extend the reaction time.
Difficulty in product purification Similar polarity of starting material, mono- and di-substituted products.Optimize the reaction to drive it to completion; Employ advanced chromatographic techniques (e.g., HPLC).

Conclusion

The metal-catalyzed cross-coupling of this compound is a robust and adaptable strategy for the synthesis of complex, three-dimensionally defined molecules. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can effectively forge new carbon-carbon bonds with a high degree of control. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of these powerful transformations in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 4.8 Conformations of Disubstituted Cyclohexanes - Chemistry | OpenStax. (2023). Retrieved from [Link]

  • Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes - YouTube. (2013). Retrieved from [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate - PubMed. (2004). Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol - ResearchGate. (2022). Retrieved from [Link]

  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC. (2025). Retrieved from [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of 1,2-Disubstituted Cyclopentadienes and Their Application - ResearchGate. (n.d.). Retrieved from [Link]

  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from [Link]

  • Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents. (n.d.).
  • Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC - NIH. (n.d.). Retrieved from [Link]

  • Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Ligand-Controlled Iron-Catalyzed Cross Coupling of Benzylic Chlorides with Aryl Grignard Reagents. | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Sonogashira coupling of alkyl halides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved from [Link]

  • phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Gold Catalysis: A New Contender for Cross-Coupling Reactions with Aryl Halides. (n.d.). Retrieved from [Link]

  • 2.16: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Negishi Cross Coupling Reaction | Chem-Station Int. Ed. (2014). Retrieved from [Link]

  • Conformations of 1,2- disubstituted cyclohexanes - YouTube. (2021). Retrieved from [Link]

  • Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis - CORE. (2020). Retrieved from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. (2021). Retrieved from [Link]

Sources

Synthesis of C₂-Symmetric Chiral Ligands from trans-1,2-Bis(chloromethyl)cyclohexane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclohexane Backbone in Chiral Ligand Design

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance, driving advancements in the stereoselective preparation of pharmaceuticals, agrochemicals, and fine chemicals. The structural backbone of a chiral ligand is a critical determinant of its efficacy, influencing the three-dimensional architecture of the catalytic pocket and, consequently, the enantioselectivity of the catalyzed reaction. The trans-1,2-disubstituted cyclohexane moiety has emerged as a privileged scaffold in this regard. Its rigid, chair-like conformation provides a well-defined and predictable stereochemical environment, minimizing conformational ambiguities and enabling precise control over the spatial arrangement of coordinating atoms.

This comprehensive guide details the synthesis of valuable C₂-symmetric chiral diphosphine and diamine ligands, commencing from the readily accessible precursor, trans-1,2-bis(chloromethyl)cyclohexane. We will explore a robust and efficient synthetic pathway that proceeds through the key intermediates, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, (1R,2R)-1,2-cyclohexanedimethanol, and (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane. The causality behind each experimental choice will be elucidated, providing researchers with not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles. Furthermore, we will showcase the application of these ligands in pivotal asymmetric transformations, substantiating their utility in modern organic synthesis.

Synthetic Strategy: A Multi-Step Pathway to High-Value Chiral Ligands

The overarching strategy for the synthesis of chiral ligands from racemic or achiral starting materials hinges on the introduction of chirality at a crucial stage, followed by functional group transformations to install the desired coordinating atoms. Our approach, starting from an achiral precursor, involves a classical resolution of a key dicarboxylic acid intermediate to establish the absolute stereochemistry. This is followed by a series of functional group manipulations to arrive at the target chiral diphosphine and diamine ligands.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="trans-1,2-Cyclohexanedicarboxylic Anhydride"]; B [label="(±)-trans-1,2-Cyclohexanedicarboxylic Acid"]; C [label="(1R,2R)-Cyclohexanedicarboxylic Acid"]; D [label="(1R,2R)-1,2-Cyclohexanedimethanol"]; E [label="(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane"]; F [label="(1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane\n(Chiral Diphosphine Ligand)"]; G [label="(1R,2R)-1,2-Bis(aminomethyl)cyclohexane\n(Chiral Diamine Ligand)"];

G Start This compound (Starting Material) Diol (±)-trans-1,2-Bis(hydroxymethyl)cyclohexane Start->Diol Hydrolysis Diacid (±)-trans-1,2-Cyclohexanedicarboxylic Acid Diol->Diacid Oxidation Resolved_Diacid (1R,2R)-Cyclohexanedicarboxylic Acid Diacid->Resolved_Diacid Chiral Resolution Resolved_Diol (1R,2R)-1,2-Cyclohexanedimethanol Resolved_Diacid->Resolved_Diol Reduction Dimesylate (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Resolved_Diol->Dimesylate Mesylation Diphosphine Chiral Diphosphine Ligand Dimesylate->Diphosphine Nucleophilic Substitution (Phosphide) Diamine Chiral Diamine Ligand Dimesylate->Diamine Nucleophilic Substitution (Amine source)

Part 1: Preparation of the Chiral Precursor, (1R,2R)-1,2-Cyclohexanedimethanol

The synthesis of the enantiomerically pure diol is the cornerstone of this entire process. It is achieved through the resolution of the corresponding racemic dicarboxylic acid, followed by reduction.

Protocol 1.1: Synthesis and Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid

The synthesis begins with the hydrolysis of the commercially available anhydride to the racemic diacid. The subsequent resolution is a critical step that separates the enantiomers.

Materials:

  • trans-1,2-Cyclohexanedicarboxylic anhydride

  • Deionized water

  • (R)-(+)-α-Methylbenzylamine (or other suitable resolving agent)

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Hydrolysis of the Anhydride: To a round-bottom flask, add trans-1,2-cyclohexanedicarboxylic anhydride and a sufficient amount of deionized water. Heat the mixture to reflux with stirring until all the solid has dissolved, indicating the formation of the diacid. Allow the solution to cool to room temperature.

  • Formation of Diastereomeric Salts: In a separate flask, dissolve (R)-(+)-α-methylbenzylamine in methanol. Slowly add this solution to the aqueous solution of the racemic diacid with stirring. A white precipitate of the diastereomeric salt should form.

  • Isolation of the Less Soluble Diastereomer: Heat the mixture to dissolve the precipitate, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. Collect the crystalline salt by vacuum filtration and wash with a small amount of cold methanol. The less soluble salt, (1R,2R)-cyclohexanedicarboxylic acid-(R)-(+)-α-methylbenzylamine, is obtained.[1][2]

  • Liberation of the Enantiopure Diacid: Suspend the isolated diastereomeric salt in water and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The free (1R,2R)-cyclohexanedicarboxylic acid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol 1.2: Reduction of (1R,2R)-Cyclohexanedicarboxylic Acid to (1R,2R)-1,2-Cyclohexanedimethanol

The enantiopure dicarboxylic acid is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • (1R,2R)-Cyclohexanedicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide solution (15%)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Addition of the Diacid: Dissolve (1R,2R)-cyclohexanedicarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction and Quenching: After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction. Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Workup and Purification: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF. Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude (1R,2R)-1,2-cyclohexanedimethanol. The product can be further purified by distillation or recrystallization.

Part 2: Synthesis of the Versatile Intermediate, (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

The chiral diol is converted to a dimesylate, which is an excellent substrate for subsequent nucleophilic substitution reactions due to the good leaving group ability of the mesylate anion.

Protocol 2.1: Mesylation of (1R,2R)-1,2-Cyclohexanedimethanol

Materials:

  • (1R,2R)-1,2-Cyclohexanedimethanol

  • Anhydrous dichloromethane (DCM) or methylisobutyl ketone

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve (1R,2R)-1,2-cyclohexanedimethanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane as a white solid. This intermediate is often used in the next step without further purification.

Part 3: Synthesis of Chiral Diphosphine and Diamine Ligands

The dimesylate intermediate is now ready for nucleophilic displacement to introduce the desired phosphorus or nitrogen functionalities.

Protocol 3.1: Synthesis of (1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

This C₂-symmetric diphosphine ligand is synthesized by the reaction of the dimesylate with lithium diphenylphosphide.

Materials:

  • (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Degassed deionized water

Procedure:

  • Reaction Setup: In a flame-dried, Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dimesylate intermediate in anhydrous THF.

  • Nucleophilic Substitution: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of lithium diphenylphosphide in THF via a syringe. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup: Cautiously quench the reaction with degassed deionized water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel under an inert atmosphere to yield the chiral diphosphine ligand as a white solid.

Protocol 3.2: Synthesis of (1R,2R)-1,2-Bis(aminomethyl)cyclohexane

The synthesis of the corresponding diamine can be achieved through a two-step process involving the formation of a diazide followed by reduction.

Materials:

  • (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst (e.g., Pd/C)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Azide Formation: Dissolve the dimesylate in DMF and add sodium azide. Heat the mixture with stirring to facilitate the substitution reaction. Monitor the reaction by TLC.

  • Workup for Diazide: After the reaction is complete, cool the mixture and pour it into water. Extract the product, (1R,2R)-1,2-bis(azidomethyl)cyclohexane, with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Reduction of the Diazide: Dissolve the crude diazide in anhydrous THF and reduce it using either LiAlH₄ (following a similar procedure as in Protocol 1.2) or by catalytic hydrogenation.

  • Purification: After the reduction and appropriate workup, the crude diamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Part 4: Applications in Asymmetric Catalysis

The synthesized chiral diphosphine and diamine ligands are valuable in a range of asymmetric catalytic transformations.

Application 1: Asymmetric Hydrogenation

Chiral diphosphine ligands derived from the trans-1,2-cyclohexanedimethanol backbone, when complexed with rhodium or ruthenium, are highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, to produce chiral amino acids and amines with high enantioselectivity.

Table 1: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Catalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Temp (°C)ee (%)Ref.
[Rh(COD)₂]BF₄(1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexaneMeOH125>95[]
Ru(OAc)₂(diphosphine)(1R,2R)-1,2-Bis(dicyclohexylphosphinomethyl)cyclohexaneEtOH1050>98[]
Note: Representative data based on similar ligand systems.
Application 2: Asymmetric Allylic Alkylation

Palladium complexes of these chiral diphosphine ligands are also efficient catalysts for asymmetric allylic alkylation reactions, a powerful method for the formation of stereogenic carbon-carbon bonds.

Table 2: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Catalyst PrecursorChiral LigandNucleophileSolventTemp (°C)Yield (%)ee (%)Ref.
[Pd(allyl)Cl]₂(1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexaneDimethyl malonateTHF259592[]
Pd₂(dba)₃(1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexaneSodium diethyl malonateDCM09894[]
Note: Representative data based on similar ligand systems.

Conclusion

The synthetic protocols detailed herein provide a clear and reliable pathway for the preparation of valuable C₂-symmetric chiral diphosphine and diamine ligands from the readily available starting material, this compound, via a resolved chiral diol intermediate. The rigid and well-defined stereochemistry of the trans-1,2-cyclohexane backbone makes these ligands highly effective in a range of important asymmetric catalytic reactions, as demonstrated by their performance in asymmetric hydrogenation and allylic alkylation. This guide is intended to empower researchers in the fields of organic synthesis and drug development with the practical knowledge to synthesize and apply these powerful catalytic tools.

References

  • Kimura, K., et al. "Resolution of trans-1,2-cyclohexanedicarboxylic acid with (R)-1-phenylethylamine.
  • Goodridge, R. J., et al. "Preparations and crystal structures of the 2-oxides of some octahydro-3,2,1-benzoxathiazines and octahydro-2H-3,1,2-benzoxazaphosphorines." Australian Journal of Chemistry, 1986, 39(4), 591-604.
  • Zhang, X., et al. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029-3070.
  • Trost, B. M., et al. "Asymmetric Allylic Alkylation, an Enabling Methodology." Journal of the American Chemical Society, 2004, 126(38), 11966-11983.

Sources

phase transfer catalysis in reactions of "trans-1,2-Bis(chloromethyl)cyclohexane"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I've started gathering information on phase transfer catalysis with trans-1,2-Bis(chloromethyl)cyclohexane. Google searches are underway to find applications and reaction protocols. I am prioritizing finding relevant publications and patents. My goal is to compile a foundational knowledge base.

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Analyzing Potential Reactions

I am now focusing on detailed Google searches about applications and reaction protocols, especially for substitutions and eliminations using phase transfer catalysis with "this compound." I'm looking for experimental procedures, reagents, solvents, catalysts, yields, and mechanisms from peer-reviewed sources. I'll structure application notes starting with an introduction to the substrate and PTC.

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I've established a solid foundation with my initial search. I've found information confirming "this compound" as a viable substrate for phase transfer catalysis reactions. This seems promising, and I'm eager to dive deeper.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Substitution Reactions for trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving trans-1,2-Bis(chloromethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction: Understanding the Substrate

This compound is a versatile bifunctional electrophile. The cyclohexane ring enforces a relatively rigid stereochemical relationship between the two chloromethyl groups. As a primary alkyl halide, it is prone to undergo bimolecular nucleophilic substitution (SN2) reactions. However, the presence of two reactive centers on the same molecule introduces the possibility of both intermolecular and intramolecular reactions, as well as potential side reactions like elimination. Optimizing reaction conditions is therefore crucial to achieving the desired product in high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during substitution reactions with this compound.

Q1: My reaction is slow or incomplete. How can I increase the reaction rate?

A1: Several factors influence the rate of SN2 reactions. Consider the following:

  • Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.[1][2] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). Switching from a protic solvent (like ethanol or water) to a polar aprotic solvent can dramatically increase the reaction rate.[2]

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[3] Ensure you are using a sufficiently strong nucleophile. For example, azide (N₃⁻) and thiolate (RS⁻) are generally strong nucleophiles.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like elimination (E2). A stepwise increase in temperature (e.g., from room temperature to 50 °C, then 80 °C) while monitoring the reaction progress is a good strategy.

  • Leaving Group: While you cannot change the chloride leaving group on the starting material, in some specific cases, an in situ Finkelstein reaction (e.g., adding a catalytic amount of sodium iodide) can convert the alkyl chloride to a more reactive alkyl iodide, which can accelerate the substitution.

Q2: I am observing significant amounts of elimination byproducts. What can I do to minimize them?

A2: Elimination (E2) is a common competing reaction, especially with strong, sterically hindered bases. To favor substitution over elimination:

  • Use a Strong, Non-basic Nucleophile: Nucleophiles like azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) are strong nucleophiles but relatively weak bases, making them ideal for substitution reactions.

  • Avoid Sterically Hindered Bases: Strong, bulky bases like potassium tert-butoxide will strongly favor elimination.[4]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the SN2 pathway.[4]

  • Solvent: While polar aprotic solvents are generally preferred, in cases of severe elimination, a polar protic solvent might be considered as it can solvate and slightly deactivate the nucleophile, potentially reducing its basicity more than its nucleophilicity.

Q3: I am getting a mixture of mono- and di-substituted products. How can I favor the di-substituted product?

A3: Achieving complete di-substitution requires careful control of stoichiometry and reaction conditions.

  • Stoichiometry: Use a molar excess of the nucleophile. A common starting point is 2.2 to 2.5 equivalents of the nucleophile for each equivalent of this compound. This ensures that after the first substitution, there is still a high concentration of nucleophile available to react with the second chloromethyl group.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the mono-substituted intermediate. A moderate increase in temperature towards the end of the reaction can help drive it to completion.

  • Solvent: A good polar aprotic solvent that fully dissolves both the substrate and the nucleophile is crucial for ensuring the reacting species are in solution and can encounter each other.

Q4: I am concerned about intramolecular cyclization. When is this a likely side reaction and how can I prevent it?

A4: Intramolecular reactions are more likely when using a nucleophile that can bridge the two electrophilic centers, especially if the reaction conditions favor cyclization.[5]

  • High Dilution: Running the reaction at a lower concentration (high dilution) can favor intermolecular reactions over intramolecular ones by reducing the probability of the two ends of the same molecule reacting with each other.[6]

  • Nucleophile Choice: Some nucleophiles are more prone to form stable cyclic structures. For example, using a diamine or a dithiol as the nucleophile could lead to intramolecular cyclization. If the goal is intermolecular di-substitution, it is best to use a mono-functional nucleophile.

Experimental Protocols & Methodologies

Here are detailed protocols for common substitution reactions with this compound.

Protocol 1: Synthesis of trans-1,2-Bis(azidomethyl)cyclohexane

This protocol details the di-substitution with sodium azide, a strong and non-basic nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (2.2 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of trans-1,2-Bis(mercaptomethyl)cyclohexane

This protocol outlines the substitution with a thiol nucleophile, which is also a strong nucleophile and weak base.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe) or another desired thiol source

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of sodium thiomethoxide (2.5 eq) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, quench by adding deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification can be achieved via column chromatography.

Data Presentation

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
NaN₃DMF8012-24>90Highly toxic reagent.
NaSMeEthanolRT6-1285-95Perform under an inert atmosphere to prevent thiol oxidation.
KCNDMSO608-1680-90Highly toxic reagent. Ensure basic pH to avoid HCN gas formation.
NH₃ (aq)Ethanol100 (sealed tube)2470-80Requires elevated temperature and pressure. Potential for over-alkylation.

Visualizing Reaction Pathways and Troubleshooting

General SN2 Reaction Workflow

sn2_workflow start Start: this compound + Nucleophile dissolve Dissolve in appropriate solvent (e.g., DMF) start->dissolve react React under optimized temperature and time dissolve->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for SN2 reactions.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_rate Is the reaction slow? start->check_rate check_byproducts Are there significant byproducts? start->check_byproducts increase_temp Increase Temperature check_rate->increase_temp Yes change_solvent Switch to Polar Aprotic Solvent check_rate->change_solvent Yes increase_conc Increase Nucleophile Concentration check_rate->increase_conc Yes elimination Elimination Products Observed? check_byproducts->elimination Yes mono_sub Mono-substituted Product? check_byproducts->mono_sub Yes intramolecular Intramolecular Product? check_byproducts->intramolecular Yes lower_temp Lower Temperature elimination->lower_temp Yes non_basic_nu Use Non-basic Nucleophile elimination->non_basic_nu Yes excess_nu Increase Nucleophile Stoichiometry mono_sub->excess_nu Yes increase_time Increase Reaction Time mono_sub->increase_time Yes high_dilution Use High Dilution intramolecular->high_dilution Yes

Caption: A decision tree for troubleshooting common issues.

References

Sources

Technical Support Center: Troubleshooting Low Yield in Macrocyclization with trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in macrocyclization reactions, with a specific focus on the use of trans-1,2-bis(chloromethyl)cyclohexane as an electrophilic building block. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of these challenging reactions.

Introduction: The Macrocyclization Challenge

Macrocycles are of immense interest in fields ranging from materials science to medicine due to their unique structural and functional properties.[1] However, their synthesis, particularly the ring-closing step, is often a significant hurdle.[2] The formation of large rings is entropically and sometimes enthalpically disfavored, leading to a constant battle against competing intermolecular reactions like polymerization.[3]

This compound is a valuable, conformationally restricted building block. However, its use in macrocyclization reactions, such as the Williamson ether synthesis to form crown ethers, can be plagued by low yields.[4][5] This guide will address the common pitfalls and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My primary issue is extremely low yield of the desired macrocycle, with a significant amount of starting material unreacted or the formation of a complex mixture of products. What are the likely causes and how can I address this?

Answer:

Low yields in macrocyclization are often multifactorial. Let's break down the most common culprits and the strategies to mitigate them.

1.1 The Dominance of Intermolecular Reactions: Polymerization

The fundamental challenge in any macrocyclization is to favor the intramolecular reaction (ring formation) over the intermolecular reaction (oligomerization or polymerization).[3][6]

Causality: The rate of the intramolecular reaction is dependent on the concentration of the precursor, while the rate of the intermolecular reaction is dependent on the square of the concentration. Therefore, at high concentrations, the intermolecular pathway dominates.

Troubleshooting Protocol: The High-Dilution Principle

The most effective strategy to favor macrocyclization is to employ high-dilution conditions.[6][7] This minimizes the probability of two reactive molecules encountering each other.

  • Standard High-Dilution: This involves dissolving the reactants in a large volume of solvent. However, this can be impractical for larger-scale syntheses.

  • Pseudo-High-Dilution (Syringe Pump Addition): A more practical approach is the slow, controlled addition of the reactants to the reaction vessel over an extended period.[7] This maintains a very low instantaneous concentration of the reactive species.

ParameterRecommendationRationale
Concentration < 0.01 MTo kinetically favor the intramolecular reaction.
Addition Rate 0.1 - 1.0 mL/hourTo maintain a low steady-state concentration of reactants.
Question 2: I'm observing the formation of oligomers and polymers instead of my target macrocycle. How can I shift the reaction pathway towards cyclization?

Answer:

The formation of linear or cyclic oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization. Beyond the high-dilution principle, several other factors can be optimized.

2.1 Pre-organization and Template Effects

Causality: For cyclization to occur, the linear precursor must adopt a conformation where the reactive ends are in close proximity.[8][9] Any factor that pre-organizes the molecule into a cyclization-competent conformation will increase the "effective molarity" and favor the intramolecular reaction.[6]

Troubleshooting Strategies:

  • Solvent Choice: The solvent can influence the conformation of the linear precursor. In some cases, solvents that promote hydrogen bonding or other non-covalent interactions can help to pre-organize the molecule.

  • Template-Assisted Synthesis: The presence of a cation that can coordinate to heteroatoms (like oxygen in a polyether chain) can act as a template, holding the linear precursor in a conformation that facilitates cyclization.[10] This is particularly relevant when synthesizing crown ethers or related macrocycles. For instance, the size of the alkali metal cation (e.g., Li+, Na+, K+) can influence the size of the resulting macrocycle.[11]

Question 3: My reaction is sluggish, and even after extended reaction times, I have a low conversion of starting materials. What can I do to improve the reaction rate without promoting side reactions?

Answer:

A slow reaction rate can be due to several factors, including the choice of reagents and reaction conditions.

3.1 Optimizing the Nucleophile and Leaving Group

Causality: The macrocyclization in this context is often a series of nucleophilic substitution reactions (e.g., Williamson ether synthesis).[12][13][14] The rate of these SN2 reactions is highly dependent on the strength of the nucleophile and the ability of the leaving group.

Troubleshooting and Optimization:

  • Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the nucleophile (e.g., a diol) without competing in the substitution reaction. Sodium hydride (NaH) or potassium hydride (KH) are often good choices.[12] Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[15]

  • Leaving Group Ability: While you are starting with this compound, the chloride is a reasonably good leaving group. For troubleshooting, one could consider converting the chlorides to iodides (in situ Finkelstein reaction by adding NaI) to increase the reaction rate, as iodide is a better leaving group than chloride.[16][17]

ParameterRecommendationRationale
Base NaH, KH, Cs₂CO₃Strong, non-nucleophilic bases to fully generate the alkoxide.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents that solvate the cation but not the nucleophile.[12][13]
Temperature 50-100 °CTo increase reaction rate, but monitor for side reactions.[13]
3.2 The Impact of Temperature

Causality: Increasing the temperature will generally increase the rate of all reactions. However, for entropically challenging reactions like macrocyclization, simply increasing the heat may not significantly improve the yield and could promote decomposition or side reactions.[3]

Experimental Protocol: Temperature Scouting

  • Set up several small-scale reactions in parallel.

  • Run the reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Monitor the reactions by a suitable analytical technique (e.g., LC-MS, TLC) to determine the optimal temperature that balances reaction rate and side product formation.

Question 4: I am attempting a Williamson ether synthesis to create a crown ether, but the yield is poor. Are there specific considerations for this type of reaction?

Answer:

Yes, the synthesis of crown ethers and other polyether macrocycles has its own set of specific challenges and optimization strategies.

4.1 The Template Effect

Causality: As mentioned earlier, the presence of a suitable cation can act as a template, pre-organizing the polyether chain for cyclization. The size of the cation should ideally match the cavity size of the target crown ether.

Troubleshooting and Optimization:

  • Cation Selection: For the synthesis of an 18-crown-6 derivative, K+ is an excellent template. For a 15-crown-5 derivative, Na+ would be a better choice. The base used can be the source of this cation (e.g., KH, NaH).

4.2 Choice of Reactants

Causality: The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance.[14]

Troubleshooting and Optimization:

  • Electrophile: this compound provides primary alkyl halides, which are ideal for SN2 reactions.[12]

  • Nucleophile: The diol or poly(ethylene glycol) used should be of high purity to avoid introducing unwanted side reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diol Diol Alkoxide Alkoxide Diol->Alkoxide Deprotonation Base Base Base->Alkoxide Dihalide This compound Linear Precursor Linear Precursor Dihalide->Linear Precursor Alkoxide->Linear Precursor SN2 Attack Macrocycle Macrocycle Linear Precursor->Macrocycle Intramolecular SN2 (favored by high dilution) Polymer Polymer Linear Precursor->Polymer Intermolecular SN2 (favored by high concentration)

Caption: Macrocyclization vs. Polymerization Pathway.

Question 5: How can I effectively characterize the side products to better understand what is going wrong in my reaction?

Answer:

Understanding the nature of your side products is crucial for effective troubleshooting.

Analytical Workflow:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to separate the components of your crude reaction mixture and obtain their mass-to-charge ratios. This can help you identify oligomers (dimers, trimers, etc.) which will have masses that are multiples of the linear precursor.

  • NMR Spectroscopy: If a major side product can be isolated (e.g., by column chromatography), ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

  • Gel Permeation Chromatography (GPC): If you suspect the formation of high molecular weight polymers, GPC can be used to analyze the molecular weight distribution.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, TLC) Low_Yield->Analyze_Crude Identify_Side_Products Identify Side Products Analyze_Crude->Identify_Side_Products Oligomers_Polymers Oligomers/Polymers Detected? Identify_Side_Products->Oligomers_Polymers Implement_High_Dilution Implement/Optimize High-Dilution Conditions Oligomers_Polymers->Implement_High_Dilution Yes Unreacted_SM Mainly Unreacted Starting Material? Oligomers_Polymers->Unreacted_SM No Re-evaluate Re-evaluate Reaction Implement_High_Dilution->Re-evaluate Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Solvent) Unreacted_SM->Optimize_Conditions Yes Unreacted_SM->Re-evaluate No Optimize_Conditions->Re-evaluate

Caption: A logical workflow for troubleshooting low-yield macrocyclization.

By systematically addressing these key areas—reaction concentration, reagent choice, and reaction conditions—researchers can significantly improve the yields of macrocyclization reactions involving this compound.

References

  • García-Calvo, J., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Chemical Reviews.
  • Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8834. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Available at: [Link]

  • Jad, Y. E., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available at: [Link]

  • Reisberg, S. H. (2020). Macrocylizations. Baran Group Meeting. Available at: [Link]

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004. Available at: [Link]

  • Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(21), 10288–10317. Available at: [Link]

  • Li, B., & Page, P. C. B. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(2), 509-532. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Schedel, H., et al. (2017). 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. Beilstein Journal of Organic Chemistry, 13, 1428–1434. Available at: [Link]

  • Vinogradova, E. V., et al. (2012). Convergent Diversity-Oriented Side-Chain Macrocyclization Scan for Unprotected Polypeptides. Journal of the American Chemical Society, 134(35), 14591–14600. Available at: [Link]

  • Deiters, J. A., & Holmes, R. R. (1990). Effect of entering and leaving groups on nucleophilic substitution reactions at silicon. A molecular orbital approach. Journal of the American Chemical Society, 112(19), 7197–7202. Available at: [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). High dilution principle. In Wikipedia. Available at: [Link]

  • Reinhoudt, D. N., et al. (1979). Chemistry of crown ethers: Synthesis of crown ethers derived from α,γ‐and α,δ‐bis(halomethyl)‐ or α,γ‐bis(hydroxymethyl)‐substituted aromatics. Tetrahedron, 35(1), 1-12. Available at: [Link]

  • Whitton, S. R., et al. (2018). Versatile Peptide Macrocyclization with Diels-Alder Cycloadditions. Angewandte Chemie International Edition, 57(42), 13861–13865. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Available at: [Link]

  • Ali, S., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 27(3), 708. Available at: [Link]

  • LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Arora, P. S., et al. (2018). Versatile peptide macrocyclization with Diels-Alder cycloadditions. Angewandte Chemie International Edition, 57(42), 13861–13865. Available at: [Link]

  • Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry. Available at: [Link]

  • Gibson, H. W. (1995). Chapter II Crown Ethers. VTechWorks. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • McConville, M., & Stoddart, J. F. (2020). Direct synthetic routes to functionalised crown ethers. Chemical Society Reviews, 49(12), 3748–3767. Available at: [Link]

Sources

Technical Support Center: Controlling Stereoselectivity in Reactions of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-1,2-Bis(chloromethyl)cyclohexane. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block and require precise control over stereochemical outcomes. As a C2-symmetric molecule, its value lies in its well-defined stereochemistry, which can be transferred to complex targets, including chiral ligands and pharmacophores.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges of its reactivity.

Core Scientific Principles: Conformation and Reactivity

Understanding the stereochemical behavior of this compound begins with its conformational preferences and the fundamental mechanisms of nucleophilic substitution.

Conformational Analysis: The Diequatorial Preference

The cyclohexane ring exists predominantly in two chair conformations that are in rapid equilibrium. For a trans-1,2-disubstituted cyclohexane, one conformer places both substituents in equatorial positions (diequatorial), while the ring-flipped conformer places them both in axial positions (diaxial).[4][5][6][7]

The diequatorial conformer is significantly more stable and therefore more populated.[6][7] This is because the diaxial conformer suffers from destabilizing 1,3-diaxial interactions, where the axial substituents sterically clash with the axial hydrogens on the same face of the ring.[4][5] Consequently, reactions will almost exclusively proceed from the lower-energy diequatorial conformation. This conformational lock is the foundation of stereocontrol.

Caption: Conformational equilibrium of trans-1,2-disubstituted cyclohexanes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during nucleophilic substitution reactions in a question-and-answer format.

Question 1: My reaction is sluggish or gives a poor yield, even with a strong nucleophile. What's going on?

Answer: This issue often points to two culprits: the leaving group or the choice of solvent.

  • Leaving Group Ability: While chloride is a competent leaving group, its effectiveness can be substrate and condition-dependent. For challenging transformations, consider converting the chlorides to better leaving groups.

    • Solution A (Finkelstein Reaction): Convert the dichlorides to diiodides by treating with sodium iodide (NaI) in acetone. Iodide is an excellent leaving group, which will significantly accelerate the subsequent SN2 reaction.

    • Solution B (Tosylation/Mesylation): If starting from the corresponding diol, converting the hydroxyl groups to tosylates (Ts) or mesylates (Ms) provides a highly effective leaving group for substitution.

  • Solvent Choice: The solvent cage around the nucleophile dramatically affects its reactivity.[8]

    • Problem: Protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that blunts their nucleophilicity.[8]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[9]

Question 2: I'm getting a mixture of stereoisomers instead of a single, pure product. How do I regain stereocontrol?

Answer: The loss of stereospecificity strongly suggests that the reaction is proceeding, at least partially, through an SN1 mechanism rather than the desired SN2 pathway.[10]

  • Mechanism Diagnosis: The SN1 reaction involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization or diastereomer formation).[10]

  • Solution: Force an SN2 Pathway. To ensure a single stereochemical outcome (inversion of configuration), you must use conditions that exclusively favor the SN2 mechanism.

    • Increase Nucleophile Strength & Concentration: Use a strong, negatively charged nucleophile (e.g., N₃⁻, CN⁻, RS⁻) at a reasonably high concentration.[11][12] Weak, neutral nucleophiles (H₂O, ROH) favor SN1.[12]

    • Switch to a Polar Aprotic Solvent: As mentioned above, solvents like DMF or DMSO are ideal for SN2 reactions.[9]

    • Lower the Temperature: SN1 reactions have a higher activation energy and are more sensitive to temperature increases. Running the reaction at a lower temperature can suppress the SN1 pathway.

Caption: Decision workflow for controlling reaction pathways.

Question 3: My main byproduct is an alkene. How do I suppress the elimination reaction?

Answer: You are observing a competing E2 elimination reaction. This is common when the nucleophile is also a strong base.[13]

  • Cause: The E2 mechanism is favored by strong bases, which can abstract a proton from a carbon adjacent (β-position) to the leaving group. For cyclohexane systems, this requires an anti-periplanar arrangement where the β-hydrogen and the leaving group are both in axial positions.[14] While the diequatorial ground state is favored, a small population of the diaxial conformer can undergo rapid E2 elimination.

  • Solutions:

    • Choose a "Soft," Less Basic Nucleophile: Select a nucleophile that is highly nucleophilic but less basic. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻). Hard, strong bases like alkoxides (RO⁻) or hydroxide (OH⁻) are more likely to cause elimination.

    • Lower the Reaction Temperature: Elimination reactions often have a higher entropic contribution and are favored at higher temperatures. Running the reaction at room temperature or below can significantly favor substitution over elimination.

    • Avoid Sterically Hindered Bases: Bulky bases like potassium tert-butoxide (t-BuOK) are classic reagents for promoting elimination and should be avoided if substitution is the goal.

Frequently Asked Questions (FAQs)

Q1: What is Neighboring Group Participation (NGP) and when should I expect it with this substrate?

A1: Neighboring Group Participation (NGP), or anchimeric assistance, is an intramolecular reaction where a neighboring group acts as an internal nucleophile.[15][16] It displaces the leaving group to form a cyclic intermediate. An external nucleophile then opens this intermediate. The key outcome of NGP is retention of stereochemistry due to a double inversion process.[15][17]

You should suspect NGP if you react one of the chloromethyl groups and then attempt a reaction on the second, especially if the first substituent is a good nucleophile (e.g., sulfur or oxygen). The initial product can cyclize, leading to unexpected stereochemical retention.

NGP A Starting Material (R-configuration) B Cyclic Intermediate (Intramolecular SN2) A->B Inversion 1 (NGP attack) C Final Product (R-configuration) B->C Inversion 2 (Nu- attack) caption NGP leads to overall retention of configuration.

Caption: The double inversion mechanism of Neighboring Group Participation.

Q2: How does my choice of nucleophile, solvent, and leaving group affect the reaction?

A2: These factors are paramount in directing the reaction toward the desired stereochemical outcome. The following table summarizes their influence.

FactorFavors SN2 (Stereospecific Inversion)Favors SN1 (Loss of Stereospecificity)Favors E2 (Elimination)
Nucleophile Strong, high concentration (N₃⁻, I⁻, CN⁻, RS⁻)[11]Weak, low concentration (H₂O, ROH)[12]Strong, sterically hindered base (t-BuO⁻, DBU)
Solvent Polar Aprotic (DMF, DMSO, Acetone)[9]Polar Protic (H₂O, MeOH, EtOH)[8]Less critical, but polarity helps
Leaving Group Good (I > Br > Cl > OTs)[11]Excellent (OTs, OTf, H₂O after protonation)Good (I > Br > Cl)
Temperature Low to ModerateModerate to HighHigh

Q3: Can I use this molecule to synthesize chiral ligands?

A3: Absolutely. This compound is an excellent precursor for C2-symmetric chiral ligands. The two chloromethyl "arms" can be functionalized with various coordinating groups (e.g., phosphines, amines, imidazolines) to create ligands for asymmetric catalysis.[2][3][18] Controlling the stereochemistry during these substitution reactions is critical to obtaining the enantiopure ligand.

Validated Experimental Protocol: Synthesis of (1R,2R)-1,2-Bis(azidomethyl)cyclohexane

This protocol details a highly reliable SN2 reaction that proceeds with complete inversion of configuration at both stereocenters, assuming the starting material is the enantiopure (1R,2R)-dichloride.

Objective: To synthesize trans-1,2-Bis(azidomethyl)cyclohexane via a double SN2 reaction with high stereochemical fidelity.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound.

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add sodium azide in one portion.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel. Caution: Azide compounds are potentially explosive and should be handled with care, avoiding heat, friction, and heavy metals.

Expected Outcome: A clean, double SN2 reaction resulting in the trans-diazide product with inversion of configuration at both carbon centers.

Caption: SN2 reaction showing backside attack and inversion of stereochemistry.

References

  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2020). Chemistry LibreTexts. [Link]

  • Conformations of Disubstituted Cyclohexanes. Fundamentals of Organic Chemistry. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2023). Organic Chemistry | OpenStax. [Link]

  • Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013). YouTube. [Link]

  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

  • Stereoinvertive SN1 Through Neighboring Group Participation. (2024). ResearchGate. [Link]

  • Neighbouring group participation. Grokipedia. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022). MDPI. [Link]

  • Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks. [Link]

  • Neighboring Group Participation. Scribd. [Link]

  • Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability. Aakash Institute. [Link]

  • Is there any specific conditions for Neighbouring group participation? (2021). Chemistry Stack Exchange. [Link]

  • Factors affecting nucleophilic substitution reactions. Slideshare. [Link]

  • Stereoselective and Stereospecific Reactions. (2024). Master Organic Chemistry. [Link]

  • Stereospecific and Stereoselective Reactions. Pharmaguideline. [Link]

  • Stereoselective vs. Stereospecific Reactions. ChemTalk. [Link]

  • Draw the substitution and elimination products for the following reactions. Pearson. [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journals. [Link]

  • Approach to Synthesis Problems. (2022). Organic Chemistry: How to…. [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines. PMC - NIH. [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS. [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines. (2022). Beilstein Journals. [Link]

  • trans-1,2-Bis(aminomethyl)cyclohexane. PubChem. [Link]

  • Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]

  • The E2 Reaction and Cyclohexane Conformation. (2022). Chemistry LibreTexts. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). NIH. [Link]

  • Bimolecular Nucleophilic Substitution. (2018). YouTube. [Link]

Sources

Technical Support Center: Purification of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-1,2-Bis(chloromethyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound from typical reaction mixtures.

Introduction

This compound is a key building block in the synthesis of a variety of complex molecules due to its rigid cyclohexane scaffold and two reactive chloromethyl groups.[1] The primary synthetic route to this compound is the chlorination of trans-1,2-cyclohexanedimethanol, often using reagents like thionyl chloride or hydrochloric acid. This synthesis can lead to a mixture of products and byproducts that require careful purification to ensure the desired reactivity and stereochemistry in downstream applications. This guide provides practical solutions to common purification challenges.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound.

Question 1: My final product is an oil or a low-melting solid, and I suspect it is contaminated with the cis-isomer. How can I remove it?

Answer:

The presence of the cis-isomer is a common issue, as the starting material, trans-1,2-cyclohexanedimethanol, may contain some of the cis-isomer, or isomerization could occur under certain reaction conditions. The two isomers often have very similar polarities, making separation challenging.

Underlying Cause: The cis and trans isomers of 1,2-disubstituted cyclohexanes can have different thermodynamic stabilities and physical properties, which can be exploited for separation.[2] The trans-isomer, which can exist in a diequatorial conformation, is generally more stable and often has a higher melting point and lower solubility in certain solvents compared to the cis-isomer.

Recommended Solutions:

  • Fractional Distillation (for liquid products): If the product is a liquid at room temperature, fractional distillation under reduced pressure can be effective if there is a sufficient difference in the boiling points of the cis and trans isomers. Given the structural similarity, a column with a high number of theoretical plates may be necessary.

  • Recrystallization (for solid products): This is often the most effective method for separating diastereomers. The key is to find a solvent or solvent system in which the trans-isomer has lower solubility than the cis-isomer, especially at lower temperatures.

    • Protocol 1: Single-Solvent Recrystallization

      • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, hexane, isopropanol) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

      • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The crystals of the less soluble trans-isomer should form, leaving the cis-isomer enriched in the mother liquor.

      • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

    • Protocol 2: Two-Solvent Recrystallization

      • Solvent Pair Selection: Choose a solvent pair where one solvent ("good" solvent) readily dissolves the compound, and the other ("poor" solvent) does not. The two solvents must be miscible. Common pairs for non-polar compounds include ethyl acetate/hexane or dichloromethane/hexane.[3]

      • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. While hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 2: My NMR analysis shows the presence of unreacted trans-1,2-cyclohexanedimethanol. How can I remove this polar impurity?

Answer:

The presence of the starting diol is a common impurity if the chlorination reaction did not go to completion. Due to the significant difference in polarity between the diol (highly polar) and the dichlorinated product (non-polar), this separation is generally straightforward.

Underlying Cause: The two hydroxyl groups in the starting material make it significantly more polar than the final product, which contains two chloro- groups. This difference in polarity can be exploited using either liquid-liquid extraction or chromatography.

Recommended Solutions:

  • Liquid-Liquid Extraction:

    • Procedure: Dissolve the crude reaction mixture in a non-polar organic solvent that is immiscible with water (e.g., dichloromethane, diethyl ether, or ethyl acetate). Wash the organic layer several times with water or a saturated sodium bicarbonate solution. The polar diol will preferentially partition into the aqueous layer, while the non-polar product will remain in the organic layer. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with large differences in polarity.[4][5]

    • Protocol: Flash Column Chromatography

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The desired this compound should have an Rf value of approximately 0.3-0.4 for optimal separation. The diol will remain at the baseline (Rf ≈ 0) in non-polar eluents.

      • Column Packing and Loading: Pack the column with silica gel slurried in the initial, non-polar eluent. Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the column.

      • Elution: Elute the column with the chosen solvent system. The non-polar product will elute first. The polar diol will either remain on the column or require a much more polar eluent to be eluted.

      • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent.

Question 3: GC-MS analysis indicates the presence of a mono-chlorinated intermediate. How can I separate this from my desired di-chlorinated product?

Answer:

The mono-chlorinated intermediate, trans-(2-chloromethyl)cyclohexylmethanol, will have a polarity between that of the starting diol and the final product.

Underlying Cause: The mono-chlorinated species has one polar hydroxyl group and one non-polar chloromethyl group, giving it an intermediate polarity. This allows for separation from the more polar diol and the less polar di-chloro product.

Recommended Solutions:

  • Flash Column Chromatography: This is the most reliable method for this separation.

    • Procedure: Follow the protocol for flash column chromatography described above. Careful selection of the eluent system is crucial. A shallow gradient of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) will likely be necessary to resolve the di-chlorinated product from the mono-chlorinated intermediate. The expected elution order will be:

      • This compound (least polar)

      • trans-(2-chloromethyl)cyclohexylmethanol (intermediate polarity)

      • trans-1,2-cyclohexanedimethanol (most polar)

Workflow for Purification and Analysis

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Reaction Mixture (this compound, cis-isomer, diol, mono-chloro intermediate) Aqueous_Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Aqueous_Workup Removes polar diol Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography Separates mono- and di-chloro products Recrystallization Recrystallization / Distillation Chromatography->Recrystallization Removes cis-isomer TLC TLC Analysis Recrystallization->TLC In-process check GC_MS GC-MS Analysis Recrystallization->GC_MS Quantitative purity & isomer ratio NMR NMR Spectroscopy Recrystallization->NMR Structural confirmation Final_Product Pure this compound GC_MS->Final_Product NMR->Final_Product

Caption: A typical workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive assessment.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and the ratio of cis to trans isomers. The isomers should have different retention times on a suitable GC column. The mass spectrum will confirm the identity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The signals for the protons on the carbons bearing the chloromethyl groups will be distinct for the cis and trans isomers due to their different chemical environments.[7]

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a purification, such as during column chromatography.

Q2: What are the optimal storage conditions for purified this compound?

A2: While specific stability data for this compound is not widely published, general best practices for alkyl halides should be followed. Store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration may be beneficial to minimize potential degradation.

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation under reduced pressure (vacuum distillation) can be a viable purification method, particularly for removing non-volatile impurities. However, its effectiveness in separating the cis and trans isomers depends on a significant difference in their boiling points. If the boiling points are very close, fractional distillation with a high-efficiency column would be required. It's important to note that prolonged heating during distillation could potentially cause some degradation, so it is advisable to keep the distillation temperature as low as possible.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, as with any chlorinated organic compound, appropriate safety measures are essential. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) for the compound.[8]

Data Summary Table

PropertyValue/InformationSource
Molecular Formula C₈H₁₄Cl₂[9][10]
Molecular Weight 181.1 g/mol [9][10]
CAS Number 61169-66-2[9][10]
Common Impurities cis-1,2-Bis(chloromethyl)cyclohexane, trans-1,2-cyclohexanedimethanol, trans-(2-chloromethyl)cyclohexylmethanolInferred from synthesis
Recommended Purification Flash Column Chromatography, Recrystallization, Distillation[3][4][5]
Analytical Methods GC-MS, ¹H NMR, ¹³C NMR, TLC[6]

References

  • Cason, J., & Correia, J. S. (1961). Investigation of Methods for Preparing Pure Secondary Alkyl Halides. The Journal of Organic Chemistry, 26(10), 3645–3649. [Link]

  • NOP (Network for Organic Synthesis). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Davis, P. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. [Link]

  • Bertocchio, R., & Magni, A. (1992). Process for the preparation of alkyl-halides. U.S.
  • Williams, J. R., Ma, J., Wepplo, P., & Paclin, R. A. (2004). Synthesis and intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate. The Journal of Organic Chemistry, 69(5), 1730–1733. [Link]

  • PubChem. trans-1,2-Bis(aminomethyl)cyclohexane. [Link]

  • Lamberti, F. W. (1959). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Higo, M., & Oka, K. (1990). Process for preparing trans-1, 4 cyclohexanedimethanol.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • LibreTexts Chemistry. 3.6D: Mixed Solvent Crystallization. [Link]

  • Snieckus, V., et al. (1990). 7-methoxyphthalide. Organic Syntheses, 68, 116. [Link]

  • Scullion, F. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link]

  • Reddit. How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. [Link]

  • Liang, M., et al. (2025). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[n]arenes. ACS Applied Materials & Interfaces. [Link]

  • Li, H., et al. (2015). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Angewandte Chemie International Edition, 54(44), 13048-13052. [Link]

  • Wang, J., et al. (2021). Electronic Supplementary Information for: Highly efficient synthesis of symmetrical disulfides via visible-light-induced aerobic oxidation of thiols. The Royal Society of Chemistry. [Link]

  • Ochiai, M., et al. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S.
  • SpectraBase. trans-1,2-Bis(chlorocarbonyl)-cyclobutane. [Link]

Sources

managing polymeric byproducts in "trans-1,2-Bis(chloromethyl)cyclohexane" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-1,2-Bis(chloromethyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this synthesis, particularly the management of polymeric byproducts. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the successful and reproducible synthesis of your target compound.

I. Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the synthesis of this compound, with a focus on the formation of unwanted polymeric materials.

Q1: My reaction to chlorinate trans-1,2-bis(hydroxymethyl)cyclohexane with thionyl chloride (SOCl₂) is sluggish and gives a low yield of the desired product. What are the likely causes?

A1: Several factors can contribute to an incomplete or slow reaction. Firstly, the purity of your starting diol and thionyl chloride is critical. Any moisture will consume the thionyl chloride, reducing its availability for the reaction. Secondly, inadequate temperature can lead to a slow reaction rate. While the reaction is exothermic, external heating is often required to drive it to completion. Lastly, the absence of a catalyst can result in a sluggish conversion. For less reactive alcohols, a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction.[1]

Q2: After quenching my reaction, I observe a significant amount of a viscous, insoluble material. What is this byproduct and how can I prevent its formation?

A2: The viscous, insoluble material is likely a polymeric byproduct, specifically a polyether. This occurs through an intermolecular Williamson-ether-like synthesis, where one molecule of the starting diol or the intermediate chlorosulfite reacts with another, eliminating HCl or SO₂ to form an ether linkage. This process can repeat, leading to the formation of oligomers and polymers. To minimize this, it is crucial to maintain a low reaction temperature initially and ensure a slight excess of thionyl chloride to rapidly convert both hydroxyl groups to the dichloride before significant intermolecular reactions can occur.

Q3: What is the expected stereochemistry of the product when starting with trans-1,2-bis(hydroxymethyl)cyclohexane?

A3: The chlorination of primary alcohols with thionyl chloride in the absence of a base like pyridine typically proceeds through an Sₙ2 mechanism. This results in an inversion of configuration at the stereocenter. Since you are starting with a trans diol and the reaction occurs at two primary centers, a double inversion takes place, which ultimately preserves the trans relationship between the two chloromethyl groups.[2]

Q4: How can I effectively purify the desired this compound from the polymeric byproducts?

A4: Purification can be challenging due to the physical properties of the byproducts. The primary methods for purification are distillation and chromatography.

  • Distillation: If the desired product is thermally stable, fractional distillation under reduced pressure is the most effective method for separating it from non-volatile polymeric residues.

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be employed. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will allow the less polar product to elute first, while the more polar polymeric byproducts are retained on the column.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving common problems during the synthesis.

Problem 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Action
Reaction does not go to completion (starting material remains).1. Insufficient thionyl chloride. 2. Low reaction temperature. 3. Inactive thionyl chloride due to decomposition.1. Use a slight excess (1.1-1.2 equivalents per hydroxyl group) of thionyl chloride. 2. After the initial exothermic reaction subsides, gently heat the reaction mixture to reflux. 3. Use freshly distilled or a new bottle of thionyl chloride.[1]
Significant amount of a high-boiling residue after workup.Formation of polymeric byproducts.See the detailed section on "Managing Polymeric Byproducts" below.
Product loss during workup.1. Incomplete extraction. 2. Hydrolysis of the product during aqueous workup.1. Use a suitable organic solvent for extraction (e.g., dichloromethane, diethyl ether) and perform multiple extractions. 2. Perform the aqueous wash quickly with cold, dilute sodium bicarbonate solution to neutralize excess acid.
Problem 2: Formation of Polymeric Byproducts

The primary polymeric byproduct in this synthesis is a polyether formed from the self-condensation of the starting diol.

The formation of the polyether byproduct can be initiated by the reaction of a hydroxyl group from one diol molecule with the activated intermediate (chlorosulfite) of another. This intermolecular reaction competes with the desired intramolecular conversion to the dichloride.

cluster_desired Desired Pathway cluster_side_reaction Side Reaction Diol1 trans-1,2-bis(hydroxymethyl)cyclohexane Intermediate Monochlorosulfite Intermediate Diol1->Intermediate + SOCl₂ SOCl2 SOCl₂ Dichloride This compound (Desired Product) Intermediate->Dichloride + Cl⁻ (Intramolecular) Polyether Polyether Byproduct Intermediate->Polyether + Diol2 (Intermolecular) Diol2 Another Diol Molecule

Caption: Desired vs. Undesired Reaction Pathways.

  • Inverse Addition: Add the diol solution dropwise to a stirred solution of thionyl chloride. This maintains an excess of the chlorinating agent throughout the reaction, favoring the rapid formation of the dichloride.

  • Low Temperature: Begin the addition at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize the rate of the intermolecular side reaction.

  • Solvent Choice: Using a non-polar, aprotic solvent such as toluene or dichloromethane can be beneficial. In some cases, running the reaction in neat thionyl chloride at reflux can also be effective.[3]

  • Use of a Catalyst: The addition of a catalytic amount of DMF can accelerate the formation of the Vilsmeier reagent, a more potent chlorinating agent, which can lead to a faster conversion of the diol to the dichloride, thus outcompeting the polymerization reaction.[3]

III. Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • trans-1,2-bis(hydroxymethyl)cyclohexane

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (to trap HCl and SO₂), add thionyl chloride (2.2 equivalents) and a catalytic amount of DMF (1-2 drops) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve trans-1,2-bis(hydroxymethyl)cyclohexane (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the diol solution dropwise to the stirred thionyl chloride solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient).

IV. Analytical Characterization

Proper characterization of both the product and byproducts is essential.

Characterization of this compound:
  • ¹H NMR: Expect to see multiplets for the cyclohexyl protons and a characteristic signal for the -CH₂Cl protons.

  • ¹³C NMR: Signals for the cyclohexyl carbons and a distinct signal for the chloromethyl carbons.

  • GC-MS: A single major peak with a molecular ion corresponding to the product's mass (m/z = 181.06 for C₈H₁₄Cl₂).

Characterization of Polyether Byproducts:
  • ¹H NMR: The spectrum will be more complex than that of the monomer. A key indicator is the presence of signals corresponding to the -CH₂-O-CH₂- ether linkages, which will appear at a different chemical shift than the -CH₂-OH of the starting material or the -CH₂-Cl of the product. The spectrum of a similar polyether derived from 1,4-cyclohexanedimethanol shows these ether-linked methylene protons around 3.5 ppm.[4]

  • ¹³C NMR: The presence of carbons from the ether linkages (-CH₂-O-) will be evident. For a poly(ether carbonate) of 1,4-cyclohexanedimethanol, these carbons appear around 70 ppm.[4]

  • GPC/SEC: Gel Permeation Chromatography is the definitive technique to confirm the polymeric nature of the byproduct. It will show a distribution of molecular weights, confirming the presence of oligomers and polymers.[5]

The following diagram illustrates a typical workflow for troubleshooting and analysis.

Start Synthesis of this compound Reaction Reaction Monitoring (TLC/GC-MS) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Analysis Analysis of Crude (¹H NMR, GC-MS) Crude->Analysis Problem Problem Identified? Analysis->Problem Purification Purification (Distillation/Chromatography) Problem->Purification No Troubleshooting Troubleshooting Guide Problem->Troubleshooting Yes Final Pure Product Purification->Final Troubleshooting->Start

Sources

Technical Support Center: Elimination vs. Substitution in trans-1,2-Bis(chloromethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex reaction pathways of trans-1,2-bis(chloromethyl)cyclohexane. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the delicate balance between substitution and elimination reactions with this versatile substrate. Our goal is to provide you with not only troubleshooting solutions but also the underlying mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are attempting a double substitution on this compound using sodium hydroxide, but are observing significant amounts of elimination byproducts. What is happening?

A1: Mechanistic Insight: This is a classic case of competing E2 (elimination, bimolecular) and SN2 (substitution, bimolecular) pathways. While hydroxide (OH⁻) can act as a nucleophile to displace the chloride leaving groups (an SN2 reaction), it is also a reasonably strong base, capable of abstracting a proton from a beta-carbon, leading to an E2 elimination. The trans stereochemistry of the starting material places the chloromethyl groups in a pseudo-axial and pseudo-equatorial conformation, and ring flipping can occur. For an E2 reaction to occur efficiently, a periplanar arrangement of a beta-hydrogen and the leaving group is required. Given the flexibility of the cyclohexane ring and the presence of beta-hydrogens on both the ring and the methyl group, elimination is a highly probable side reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Both SN2 and E2 reactions are accelerated by heat, but the E2 pathway often has a higher activation energy. By reducing the temperature, you can often favor the SN2 pathway.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent such as DMSO or DMF will solvate the cation (Na⁺) but leave the hydroxide anion relatively "naked" and highly reactive, which can favor the SN2 pathway. In contrast, protic solvents like ethanol or water can solvate both the cation and the anion, potentially favoring elimination.

  • Consider a Weaker Base/Stronger Nucleophile: If your goal is purely substitution, hydroxide is often not the ideal choice. Consider using a nucleophile that is a weaker base, such as sodium azide (NaN₃) or sodium cyanide (NaCN), followed by subsequent chemical modification if a hydroxyl group is the ultimate goal.

Q2: Our goal is to synthesize the diene product via a double elimination. We are using potassium tert-butoxide (t-BuOK), but the reaction is sluggish and yields are low. How can we optimize this?

A2: Mechanistic Insight: Potassium tert-butoxide is an excellent choice for promoting elimination due to its significant steric bulk, which disfavors the SN2 pathway. The sluggish reaction could be due to several factors:

  • Insufficient Temperature: Double eliminations require overcoming two activation energy barriers. While t-BuOK is a strong base, sufficient thermal energy is often necessary to drive the reaction to completion.

  • Solvent and Solubility Issues: t-BuOK has limited solubility in many common organic solvents. If the base is not adequately dissolved, its effective concentration is low, leading to a slow reaction rate.

  • Presence of Water: tert-butoxide is highly sensitive to moisture. Any water present in the reaction will protonate the base, reducing its efficacy.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Consider distilling the solvent over a suitable drying agent prior to use.

  • Optimize the Solvent System: A polar aprotic solvent like THF or DMSO is often preferred for reactions with t-BuOK. DMSO can be particularly effective at dissolving the base and promoting elimination.

  • Increase the Reaction Temperature: Carefully increase the reaction temperature in a controlled manner. Refluxing in THF (boiling point ~66 °C) is a common starting point.

  • Use a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst like a quaternary ammonium salt can help shuttle the base into the organic phase, increasing the reaction rate.

Q3: We are observing a mixture of mono-elimination and di-elimination products. How can we improve the selectivity for the di-elimination product?

A3: Mechanistic Insight: The formation of a mono-elimination product indicates that the second elimination is significantly slower than the first. This could be due to electronic or steric changes in the intermediate that disfavor the second elimination.

Troubleshooting Steps:

  • Increase Stoichiometry of the Base: Ensure you are using at least two equivalents of the base for each equivalent of the starting material to drive the reaction to completion. Often, using a slight excess (e.g., 2.2-2.5 equivalents) is beneficial.

  • Increase Reaction Time and/or Temperature: The mono-eliminated intermediate may require more forcing conditions to undergo the second elimination. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Consider a Stronger, Non-Nucleophilic Base: If t-BuOK is not providing complete conversion, consider even stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). These bases are sterically hindered and have a high affinity for protons, making them excellent for promoting elimination.

Comparative Guide: Base Selection for Elimination vs. Substitution

The choice of base is the most critical factor in determining the outcome of the reaction with this compound. The following table provides a summary of expected outcomes with common bases.

BasepKa of Conjugate AcidSteric HindrancePrimary Pathway(s)Expected Major Product(s)
Sodium Hydroxide (NaOH)~15.7LowSN2 / E2Mixture of substitution and elimination products
Potassium tert-Butoxide (t-BuOK)~19HighE2Di-elimination product (diene)
Sodium Ethoxide (NaOEt)~16ModerateE2 > SN2Primarily elimination products, with some substitution
DBU~13.5HighE2Di-elimination product (diene)
Sodium Azide (NaN₃)~4.6LowSN2Di-substitution product (diazide)

Experimental Protocol: Selective Di-Elimination using Potassium tert-Butoxide

This protocol provides a general framework for maximizing the yield of the diene product.

Objective: To synthesize the diene from this compound via a double E2 elimination.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a round-bottom flask containing anhydrous THF.

  • Addition of Base: While stirring, slowly add potassium tert-butoxide (2.2 eq) to the solution. The addition may be exothermic, so control the rate to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Visualizing Reaction Pathways

The following diagram illustrates the decision-making process based on the desired outcome.

G cluster_start Starting Material cluster_choice Choice of Reagent cluster_pathways Reaction Pathways cluster_products Major Products start This compound base_choice Select Base/Nucleophile start->base_choice elimination Elimination (E2) base_choice->elimination Strong, Bulky Base (e.g., t-BuOK, DBU) substitution Substitution (SN2) base_choice->substitution Weak Base, Strong Nucleophile (e.g., NaN3, NaCN) diene Diene Product elimination->diene disub Disubstitution Product substitution->disub

Caption: Decision workflow for favoring elimination vs. substitution.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Technical Support Center: Solvent Influence on trans-1,2-Bis(chloromethyl)cyclohexane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-1,2-Bis(chloromethyl)cyclohexane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. My goal is to provide not just protocols, but a deeper understanding of the causality behind its reactivity, empowering you to troubleshoot experiments and optimize your synthetic strategies. The choice of solvent is paramount, as it often dictates the delicate balance between substitution and elimination pathways, reaction rates, and even product stereochemistry.

Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?

At its core, this compound features two primary alkyl chloride functionalities attached to a cyclohexane ring. This structure is primarily susceptible to nucleophilic substitution (SN2) and base-induced elimination (E2) reactions.[1] Pathways involving carbocation intermediates (SN1 and E1) are generally disfavored because primary carbocations are highly unstable.[2][3] However, the molecule's unique stereochemistry and the proximity of the two chloromethyl groups can lead to more complex behavior, including neighboring group participation (NGP), which can significantly alter reaction outcomes.[4][5]

Q2: How does the trans stereochemistry of the starting material influence its reactivity?

The trans configuration is critical. In its most stable chair conformation, the cyclohexane ring will arrange the two large chloromethyl groups in equatorial positions to minimize steric hindrance.[6] This diequatorial arrangement directly impacts the accessibility of the electrophilic carbon atoms for nucleophilic attack and the required geometry for certain elimination pathways.[6][7] For an E2 elimination, a specific anti-periplanar (180°) arrangement between a β-hydrogen and the leaving group (chlorine) is required, which necessitates that both groups are in axial positions.[7][8] This conformational requirement can influence both the rate and the regioselectivity of elimination reactions.

Troubleshooting Guide: Solvent-Driven Reaction Control

This section addresses common experimental challenges and provides solutions grounded in the principles of physical organic chemistry.

Issue 1: My substitution reaction is proceeding too slowly or not at all.

Cause: A slow substitution reaction is often due to a poor choice of solvent that fails to adequately support the SN2 mechanism, which is the expected pathway for this primary alkyl halide.

Analysis & Solution: The SN2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[9] The rate of this reaction is highly sensitive to the solvent environment.

  • Polar Aprotic Solvents (Recommended for SN2): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are ideal for accelerating SN2 reactions.[10][11] They possess strong dipoles that can dissolve ionic nucleophiles (e.g., NaCN, NaN₃) but lack acidic protons. This means they effectively solvate the cation (e.g., Na⁺) while leaving the anionic nucleophile "naked," highly reactive, and unencumbered by a solvent shell.[10][11]

  • Polar Protic Solvents (Avoid for SN2): Solvents like water, methanol, and ethanol should be avoided if a fast SN2 reaction is desired. Their acidic protons form strong hydrogen bonds with the anionic nucleophile, creating a bulky "solvent cage" that stabilizes the nucleophile, reduces its reactivity, and hinders its approach to the substrate.[10][11][12]

Troubleshooting Workflow:

G start Slow S_N2 Reaction Detected check_solvent Identify Current Solvent start->check_solvent is_protic Is the solvent polar protic? (e.g., H₂O, MeOH) check_solvent->is_protic is_aprotic Is the solvent polar aprotic? (e.g., DMSO, DMF) is_nonpolar Is the solvent non-polar? (e.g., Hexane) is_protic->is_aprotic No switch_solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) is_protic->switch_solvent Yes is_aprotic->is_nonpolar No increase_temp Action: Consider cautiously increasing temperature is_aprotic->increase_temp Yes is_nonpolar->switch_solvent Yes (Poor solubility of nucleophile) check_nucleophile Action: Ensure nucleophile is sufficiently strong and soluble is_nonpolar->check_nucleophile No

Caption: Workflow for troubleshooting a slow SN2 reaction.

Issue 2: My reaction yields a mixture of substitution and elimination products. How can I favor one pathway?

Cause: Substitution (SN2) and elimination (E2) are often competing reactions.[13] The outcome is determined by the function of the reagent (nucleophile vs. base), the substrate structure, temperature, and critically, the solvent.

Analysis & Solution:

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Reagent Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).Use a strong, sterically hindered base (e.g., K⁺⁻OtBu, DBU).Strong, bulky bases are poor nucleophiles as they cannot easily access the electrophilic carbon, but they are effective at abstracting a proton from the less-hindered β-position.[14]
Solvent Polar Aprotic (e.g., DMSO, DMF).Less Polar / Protic (e.g., Ethanol, tert-Butanol).Polar aprotic solvents enhance nucleophilicity for SN2. Solvents like ethanol can act as the conjugate acid to the base, and water specifically encourages substitution over elimination.[15]
Temperature Lower temperatures.Higher temperatures.Elimination reactions generally have a higher activation energy and are more entropically favored (more products formed), so they benefit more from increased temperature.[14][15]

Summary Table of Solvent Effects on SN2 vs. E2:

Solvent ClassTypical SolventsEffect on SN2Effect on E2Favored Outcome
Polar Protic H₂O, CH₃OH, C₂H₅OHHindered (solvates nucleophile)Favored (stabilizes leaving group)Leans towards Elimination (or SN1/E1 if substrate were 2°/3°)
Polar Aprotic DMSO, DMF, AcetoneStrongly Favored (activates nucleophile)Possible, but less favoredSubstitution
Non-Polar Hexane, TolueneDisfavored (poor reagent solubility)Disfavored (poor reagent solubility)Generally poor choice for ionic reagents
Issue 3: I am observing retention of stereochemistry, which is unexpected for an SN2 reaction. What is happening?

Cause: If you are performing a reaction at one of the stereocenters and observe retention of configuration, you are likely witnessing Neighboring Group Participation (NGP) , also known as anchimeric assistance.[4][5] This is a classic phenomenon with substrates that have an internal nucleophile positioned appropriately to attack the reaction center.

Analysis & Solution: In this compound, the second chloromethyl group can act as an internal nucleophile. The mechanism involves two sequential SN2-like steps:

  • Intramolecular Attack: The chlorine atom on the neighboring carbon attacks the electrophilic carbon, displacing the primary leaving group and forming a strained, three-membered cyclic chloronium ion intermediate. This first step proceeds with an inversion of configuration at the reaction center.

  • Intermolecular Attack: The external nucleophile then attacks one of the carbons of the cyclic intermediate. This attack also occurs via an SN2 mechanism, causing a second inversion of configuration.

The net result of two consecutive inversions is an overall retention of stereochemistry, a hallmark of NGP.[5] This pathway often leads to a significant rate enhancement compared to analogous systems without the participating group.[4]

G cluster_0 Standard S_N2 Pathway cluster_1 Neighboring Group Participation (NGP) Pathway A Substrate + Nu:⁻ B [Transition State] A->B Backside Attack C Inversion Product B->C D Substrate E Cyclic Chloronium Ion Intermediate (1st Inversion) D->E Intramolecular Attack F Retention Product (2nd Inversion) E->F External Nu:⁻ Attack start This compound + Nucleophile (Nu:⁻) start->A start->D

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the cross-coupling of trans-1,2-bis(chloromethyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon bonds with this challenging substrate. Here, we synthesize our in-house expertise with peer-reviewed literature to provide you with practical, scientifically-grounded advice to overcome common experimental hurdles.

Introduction to the Challenge

This compound presents a unique set of challenges in cross-coupling reactions. As a secondary alkyl dichloride, it is susceptible to slow oxidative addition and potential side reactions such as β-hydride elimination. Achieving selective mono- or di-substitution requires careful catalyst selection and optimization of reaction conditions. This guide will walk you through troubleshooting common issues and provide answers to frequently asked questions, empowering you to achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you understand the "why" behind the recommendation.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue when working with alkyl chlorides. The root cause is often inefficient oxidative addition of the C(sp³)–Cl bond to the metal center.

Troubleshooting Steps & Scientific Rationale:

  • Re-evaluate Your Catalyst Choice:

    • Palladium: While palladium is a workhorse for many cross-coupling reactions, its performance with alkyl chlorides can be sluggish. If you are using a standard palladium catalyst like Pd(PPh₃)₄, consider switching to a more active system.

    • Nickel: Nickel catalysts are often superior for coupling alkyl halides, including chlorides.[1][2][3] They can activate C–Cl bonds more readily than their palladium counterparts. Consider using NiCl₂(dppp) or NiCl₂(dppe) as a starting point.

    • Iron: Iron catalysts are a cost-effective and highly effective alternative for coupling alkyl halides with Grignard reagents (Kumada coupling).[4]

  • Optimize Your Ligand:

    • The choice of ligand is critical for activating the C–Cl bond. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[5] Consider ligands such as SPhos, XPhos, or RuPhos.

    • For nickel-catalyzed couplings, bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) or dppe (1,2-bis(diphenylphosphino)ethane) are commonly used.[1]

  • Increase Reaction Temperature:

    • Oxidative addition is often the rate-determining step and is temperature-dependent. A modest increase in temperature can sometimes be sufficient to initiate the reaction. However, be mindful of potential side reactions at higher temperatures.

  • Consider a Different Coupling Partner/Method:

    • Grignard Reagents (Kumada Coupling): These are highly reactive nucleophiles and are often successful where other organometallics fail.[6][7][8] A nickel-catalyzed Kumada coupling is a strong choice for this substrate.[1][2][3]

    • Organozinc Reagents (Negishi Coupling): Organozinc reagents offer a good balance of reactivity and functional group tolerance.

Problem 2: Predominantly Mono-substituted Product When Di-substitution is Desired

Achieving di-substitution on a vicinal dichloride can be challenging due to steric hindrance and electronic effects after the first coupling.

Troubleshooting Steps & Scientific Rationale:

  • Increase Equivalents of Nucleophile and Base:

    • Stoichiometry is a key factor. Ensure you are using at least two equivalents of your organometallic reagent and a sufficient amount of base to drive the reaction to completion.

  • Employ a More Active Catalyst System:

    • A highly active catalyst is needed to overcome the increased steric hindrance for the second coupling. A nickel-based system with a suitable ligand is often more effective than palladium for this purpose.

  • Extend Reaction Time and/or Increase Temperature:

    • The second coupling step may be significantly slower than the first. Longer reaction times or higher temperatures may be necessary to achieve di-substitution. Monitor the reaction progress by TLC or GC-MS to avoid decomposition.

Problem 3: Formation of Elimination or Reduction Byproducts

β-hydride elimination is a common side reaction with secondary alkyl halides, leading to the formation of alkenes. Reduction of the alkyl halide to an alkane can also occur.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Ligand:

    • Bulky ligands can favor reductive elimination over β-hydride elimination by sterically disfavoring the formation of the required planar four-membered transition state for β-hydride elimination.

  • Lower Reaction Temperature:

    • β-hydride elimination is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can minimize this side reaction.

  • Consider a Reductive Coupling Approach:

    • If using a Grignard reagent, the presence of certain additives like 1,3-butadiene with a nickel catalyst can suppress β-hydride elimination by altering the catalytic cycle.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the best starting point for this compound?

A: For this specific substrate, a Nickel-catalyzed Kumada coupling is an excellent starting point.[1][2][3] The high reactivity of Grignard reagents combined with the ability of nickel to activate C(sp³)–Cl bonds provides a robust system for this challenging transformation.

Q2: How can I selectively achieve mono-arylation?

A: Achieving selective mono-arylation relies on exploiting the difference in reactivity between the starting material and the mono-substituted product.

  • Control Stoichiometry: Use one equivalent or slightly less of the nucleophile.

  • Lower Reaction Temperature and Time: This will favor the faster first coupling reaction and minimize the slower second coupling.

  • Less Active Catalyst: A less reactive catalyst system may be sufficient for the first coupling but not active enough for the sterically more hindered second coupling.

Q3: What is the role of the base in a Suzuki coupling with this substrate?

A: In a Suzuki-Miyaura coupling, the base is crucial for the transmetalation step.[9] It activates the organoboron species, typically a boronic acid or ester, to form a more nucleophilic boronate species that can transfer its organic group to the palladium center. For C(sp³)-C(sp²) coupling, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.

Q4: Can I use a "ligandless" palladium catalyst?

A: While "ligandless" conditions (where the solvent or a reactant may act as a weak ligand) are sometimes successful for more reactive substrates, they are highly unlikely to work for a challenging secondary alkyl chloride like this compound. A well-defined, bulky, and electron-rich ligand is generally required to facilitate the difficult oxidative addition step.[5][10][11]

Data and Protocols

Table 1: Catalyst Systems for Cross-Coupling of Secondary Alkyl Halides
Catalyst SystemCoupling TypeSubstrate ExampleNucleophileYieldReference
NiCl₂(dppp)Kumada1-bromooctanePhenylmagnesium bromide95%[4]
NiCl₂ / 1,3-butadieneKumadan-decyl bromiden-butylmagnesium chloride92%[1][2]
Pd₂(dba)₃ / PCy₃Suzuki1-chlorooctane9-octyl-9-BBN72%[5]
Fe(acac)₃Kumada1-bromooctanePhenylmagnesium bromide98%[4]
Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada Coupling of a Secondary Alkyl Chloride

This is a representative protocol and should be optimized for your specific substrate and desired outcome.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(dppp) (5 mol%).

  • Reaction Setup: Add a magnetic stir bar and the this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (tetrahydrofuran) via syringe.

  • Addition of Grignard Reagent: Cool the mixture to 0 °C and slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equiv for di-substitution) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Diagram 1: Simplified Catalytic Cycle for Kumada Coupling

Kumada_Coupling A Ni(0)Ln B R-Ni(II)(X)Ln A->B Oxidative Addition (R-X) C R-Ni(II)(R')Ln B->C Transmetalation (R'-MgX) C->A Reductive Elimination D R-R' C->D

Caption: A simplified representation of the Kumada cross-coupling catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Catalyst Switch to Ni or Fe catalyst Start->Catalyst Is your catalyst active enough for C(sp3)-Cl? Ligand Use bulky, electron-rich ligand (e.g., SPhos for Pd, dppp for Ni) Catalyst->Ligand Is the ligand promoting oxidative addition? Temp Increase reaction temperature Ligand->Temp Is the reaction kinetically slow? Nucleophile Use more reactive nucleophile (e.g., Grignard reagent) Temp->Nucleophile Is the nucleophile sufficiently reactive? Success Improved Conversion Nucleophile->Success

Caption: A decision tree for troubleshooting low conversion in the cross-coupling reaction.

References

  • Terao, J., Kambe, N. (2002). Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes. Journal of the American Chemical Society, 124(16), 4222–4223.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545–1554.
  • Lu, M., Wu, D., Hou, T., Yang, X., Li, M., Liu, W., Xu, H., & Dong, Y. (2015). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters, 17(19), 4782–4785.
  • Bedford, R. B., & Huwe, M. (2000). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 122(41), 10072–10073.
  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6036-6047.
  • Organic Chemistry Portal. (2007).
  • Yin, J., & Rainka, M. P. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1461-1467.
  • Zhang, Y., & Fu, Y. (2014). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.
  • The Nobel Prize in Chemistry 2010 - Scientific Background: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
  • van der Boom, M. E., & Milstein, D. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(38), 13290-13305.
  • Bedford, R. B., & Bowers, J. R. (2016). Working mechanistic hypothesis and ligand design features for iron-based catalysts used in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 45(34), 13375-13384.
  • Saeki, T., & Mashima, K. (2019). Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. Dalton Transactions, 48(2), 415-423.
  • Labster. (2023). 5 Ways to Make Alkyl Halides, Alkanes, and Organometallics Interesting for Students.
  • Rao, M. L. N., Talode, J., & Venneti, N. M. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journal of Organic Chemistry, 12, 2018-2025.
  • Science Trove. (n.d.). Using organometallic reagents to make C–C bonds.
  • Wikipedia. (n.d.). Kumada coupling.
  • Bickelhaupt, F. M., & van der Boon, J. R. (2023). Fundamental Palladium Catalyzed Oxidative Addition Reactions. VU Research Portal.
  • Pharmacy 180. (n.d.). Organometallic Compounds - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry.
  • Chem Help ASAP. (2020, February 13).
  • Pérez-García, P. M., & Moret, M.-E. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 74(5), 334-338.
  • Wu, Z., & Liu, D. R. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes.
  • Kim, J., & Lee, J. (2017). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 15(3), 548-554.
  • He, J., & Chen, G. (2016). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science, 7(5), 3076-3081.
  • Terao, J., & Kambe, N. (2002). Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes. Journal of the American Chemical Society, 124(16), 4222–4223.
  • Eriksson, L. (2023).
  • Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 8(4), 793–795.
  • Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545–1554.

Sources

Validation & Comparative

A-Comparative-Guide-to-NMR-Analysis-for-Determining-"trans"-Stereochemistry-in-1,2-disubstituted-Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and chemical sciences, the precise determination of molecular stereochemistry is not just a procedural formality but a critical necessity. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, physical properties, and overall efficacy. In the realm of cyclic compounds, 1,2-disubstituted cyclohexanes represent a fundamental structural motif where the distinction between cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this stereochemical assignment.

This guide provides an in-depth, comparative analysis of NMR-based methodologies for unequivocally establishing the trans stereochemistry in 1,2-disubstituted cyclohexanes. We will delve into the foundational principles of cyclohexane conformational analysis and explore how key NMR parameters—chemical shifts (δ), scalar coupling constants (J), and the Nuclear Overhauser Effect (NOE)—serve as empirical evidence for stereochemical determination. This guide is designed to equip researchers with the theoretical understanding and practical knowledge to confidently assign stereochemistry and interpret complex NMR spectra.

Conformational Landscape of 1,2-disubstituted Cyclohexanes

The stereochemical analysis of 1,2-disubstituted cyclohexanes is intrinsically linked to their conformational behavior. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct spatial orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] Through a process known as ring flipping, these positions interconvert, with axial substituents becoming equatorial and vice versa.[2]

The relative stability of the two chair conformers is dictated by the steric bulk of the substituents. Generally, a conformation that places a bulky substituent in the more sterically favored equatorial position is lower in energy.[3]

For 1,2-disubstituted cyclohexanes, the cis and trans isomers exhibit distinct conformational preferences:

  • Cis Isomer: In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial (a,e) in one chair conformation. Upon ring flipping, they interconvert to an equatorial and an axial (e,a) arrangement. These two conformers are isoenergetic and exist in a 50:50 equilibrium.[4]

  • Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in axial positions (a,a) and another with both in equatorial positions (e,e).[4][5] The diequatorial (e,e) conformer is significantly more stable and therefore the predominant species at equilibrium due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial (a,a) conformer.[3]

This fundamental difference in the conformational equilibrium between cis and trans isomers is the cornerstone of their differentiation by NMR spectroscopy.

Differentiating trans Stereochemistry using ¹H NMR Spectroscopy

Chemical Shift (δ) Analysis

The chemical shift of a proton is highly sensitive to its local electronic environment. In cyclohexane systems, the spatial orientation of a proton (axial vs. equatorial) significantly influences its chemical shift.

  • Axial vs. Equatorial Protons: Generally, axial protons are shielded by the C-C single bonds of the cyclohexane ring and resonate at a higher field (lower ppm value) compared to their geminal equatorial counterparts.[6][7] This difference, Δδ = δequatorial - δaxial, is typically around 0.5 ppm.[7]

For a trans-1,2-disubstituted cyclohexane, which predominantly exists in the diequatorial conformation, the protons attached to the substituent-bearing carbons (C1 and C2) are in axial positions. Therefore, one would expect to observe these protons at a relatively upfield chemical shift.

Vicinal Coupling Constant (³JHH) Analysis: The Power of the Karplus Relationship

The most definitive method for assigning stereochemistry in cyclohexanes lies in the analysis of the three-bond proton-proton coupling constants (³JHH). The magnitude of this coupling is dependent on the dihedral angle (θ) between the two coupled protons, a relationship described by the Karplus equation.[8][9]

The Karplus curve illustrates that the coupling constant is maximal when the dihedral angle is 0° or 180° and minimal when it is around 90°.[10]

In the context of a trans-1,2-disubstituted cyclohexane in its stable diequatorial conformation, the protons at C1 and C2 are both axial. The dihedral angles between these axial protons and the adjacent axial protons are approximately 180° (anti-periplanar), leading to a large coupling constant, typically in the range of 8-13 Hz. This large coupling is referred to as a trans-diaxial coupling (³Jaa).

Conversely, the dihedral angles between an axial proton and an adjacent equatorial proton (θ ≈ 60°) or between two adjacent equatorial protons (θ ≈ 60°) result in smaller coupling constants, typically in the range of 2-5 Hz.[8]

Comparative Analysis of Coupling Constants:

InteractionDihedral Angle (θ)Expected ³JHH (Hz)
Axial-Axial (a,a)~180°8 - 13
Axial-Equatorial (a,e)~60°2 - 5
Equatorial-Equatorial (e,e)~60°2 - 5

Therefore, the observation of a large coupling constant (8-13 Hz) for the protons at C1 and C2 is a strong and reliable indicator of a trans-diaxial relationship, which in turn confirms the trans stereochemistry of the substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are in close spatial proximity (typically < 5 Å). This technique is particularly useful for confirming stereochemical assignments made based on coupling constants. In a 2D NOESY experiment, cross-peaks are observed between protons that are close to each other in space.

For a trans-1,2-disubstituted cyclohexane in the diequatorial conformation, the axial protons at C1 and C2 are in a 1,3-diaxial relationship with other axial protons on the same side of the ring. Therefore, NOE correlations would be expected between these protons.

Experimental Workflow for Stereochemical Determination

The logical process for differentiating cis and trans isomers of 1,2-disubstituted cyclohexanes using NMR spectroscopy can be visualized as follows:

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Stereochemical Conclusion prep Dissolve sample in deuterated solvent (e.g., CDCl3) acquire_1h Acquire 1D ¹H NMR spectrum prep->acquire_1h acquire_cosy Acquire 2D COSY spectrum acquire_1h->acquire_cosy acquire_noesy Acquire 2D NOESY spectrum acquire_cosy->acquire_noesy analyze_1h Analyze ¹H NMR: - Chemical Shifts (δ) - Coupling Constants (J) assign_stereo Assign Stereochemistry analyze_1h->assign_stereo analyze_cosy Analyze COSY: - Identify coupled protons analyze_cosy->analyze_1h Confirms coupling analyze_noesy Analyze NOESY: - Identify through-space correlations analyze_noesy->assign_stereo Confirms spatial proximity trans_isomer Trans Isomer: - Large ³Jaa (8-13 Hz) - Axial protons at C1/C2 - NOEs between 1,3-diaxial protons assign_stereo->trans_isomer If large J-coupling observed cis_isomer Cis Isomer: - Small ³Jae and ³Jee (2-5 Hz) - One axial, one equatorial proton at C1/C2 assign_stereo->cis_isomer If small J-coupling observed

Caption: Workflow for the spectroscopic differentiation of 1,2-disubstituted cyclohexane isomers.

Experimental Protocols

1. ¹H NMR Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).

  • Acquisition Parameters:

    • Pulse angle: 30-45°

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64 (depending on sample concentration)

2. 2D COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify scalar-coupled protons.

  • Acquisition: Standard COSY pulse sequence.

  • Data Processing: Process the data to generate a 2D spectrum where cross-peaks indicate J-coupling between protons.

3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

  • Purpose: To identify protons that are close in space.

  • Acquisition: Standard NOESY pulse sequence with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).

  • Data Processing: Process the data to generate a 2D spectrum where cross-peaks indicate through-space NOE interactions.

Case Study: 1,2-Dibromocyclohexane

Let's consider the ¹H NMR spectra of the cis and trans isomers of 1,2-dibromocyclohexane.

trans-1,2-Dibromocyclohexane:

The diequatorial conformer is the most stable. The protons at C1 and C2 are both axial. We would expect the ¹H NMR spectrum to show a multiplet for these protons with a large trans-diaxial coupling constant (³Jaa) of approximately 10 Hz.

cis-1,2-Dibromocyclohexane:

The two chair conformers (a,e and e,a) are in rapid equilibrium. The observed coupling constants for the protons at C1 and C2 will be a weighted average of the coupling constants in the two conformers. This will result in smaller, averaged coupling constants, typically in the range of 3-6 Hz.

Conclusion

The determination of trans stereochemistry in 1,2-disubstituted cyclohexanes is a critical aspect of chemical analysis, with significant implications for drug discovery and materials science. NMR spectroscopy, particularly ¹H NMR, provides a robust and reliable set of tools for this purpose. By carefully analyzing chemical shifts, vicinal coupling constants, and Nuclear Overhauser Effects, researchers can confidently assign the stereochemistry of these important cyclic molecules. The observation of a large trans-diaxial coupling constant (³Jaa) remains the most definitive piece of evidence for a trans relationship between substituents in a 1,2-disubstituted cyclohexane.

References

  • Reich, H. J. (2022). Chemical Shift. University of Wisconsin. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of California, Davis. (n.d.). Chem 124A: ¹H NMR Spectroscopy. [Link]

  • Griffiths, L. (n.d.). NMR Spectroscopy. University of Liverpool. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Chem LibreTexts. (2023). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).

Sources

A Comparative Guide to HPLC Methods for Chiral Separation of trans-1,2-Bis(chloromethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical analytical challenge. The biological activity of enantiomers can differ significantly, making robust separation and quantification methods essential for safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent and most versatile technique for resolving enantiomers.[1][3] This guide provides an in-depth comparison of HPLC methods for the chiral separation of trans-1,2-Bis(chloromethyl)cyclohexane derivatives, supported by experimental data and detailed protocols to facilitate informed method development.

This compound is a key synthetic intermediate used in the creation of complex molecular structures due to its defined stereochemistry and reactive chloromethyl groups on a conformationally restricted cyclohexane ring.[4] This structure makes it a valuable component in the synthesis of pharmaceuticals and advanced materials where specific three-dimensional arrangements are crucial.[4] The ability to separate the enantiomers of its derivatives is therefore of significant importance.

The Central Role of the Chiral Stationary Phase (CSP)

The success of any chiral separation via HPLC is fundamentally dependent on the selection of the appropriate CSP.[1] For halogenated and substituted cyclohexane derivatives, polysaccharide-based CSPs have demonstrated broad applicability and high selectivity. The choice of CSP is often an empirical process, guided by the structural features of the analyte.[3]

Polysaccharide-Based CSPs: The Workhorse for Chiral Separations

Polysaccharide-based CSPs, derived from cellulose or amylose, are the most widely used for a vast range of chiral compounds.[1][5] The chiral recognition mechanism is a complex interplay of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivative.[1][6] Coated or immobilized polysaccharide CSPs offer versatility, with immobilized versions providing compatibility with a broader array of organic solvents, which is advantageous for method development.[1]

Comparative Analysis of HPLC Methods

The following sections detail various HPLC methods successfully employed for the separation of compounds structurally related to this compound. While direct application data for this specific compound is limited in publicly available literature, the principles and methods applied to similar halogenated and cyclic compounds provide a strong foundation for method development.

Method 1: Normal-Phase HPLC for Halogenated Cyclohexanes

Normal-phase HPLC is a powerful technique for the separation of non-polar and moderately polar compounds. For chiral separations of halogenated compounds, polysaccharide-based CSPs under normal-phase conditions often provide excellent resolution.

A notable example is the separation of the enantiomers of trans-chlordane, a polychlorinated cyclohexane derivative, which was successfully achieved on a CHIRALCEL® OD column using a simple hexane mobile phase.[7] This approach highlights the efficacy of cellulose-based CSPs for resolving chlorinated cyclic compounds.

Table 1: Comparative Performance of Polysaccharide-Based CSPs for Related Compounds

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
trans-ChlordaneCHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane1.0AmbientUV[7]
cis-ChlordaneCHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane1.0AmbientUV[7]
α-HexachlorocyclohexaneCHIRALCEL® OJ (Cellulose tris(4-methylbenzoate))n-Hexane / 2-Propanol1.0AmbientUV[7]
trans-1,2-disubstituted cyclopropanesCHIRALCEL® OD / CHIRALCEL® OJn-Hexane / 2-PropanolNot SpecifiedNot SpecifiedUV[6]
Method 2: Reversed-Phase and Polar-Organic Modes

While normal-phase is often the starting point, reversed-phase and polar-organic modes can offer alternative selectivities and are compatible with mass spectrometry. For instance, the separation of heptachlor epoxide, a metabolite of a chlorinated cyclodiene pesticide, was achieved on a CHIRALPAK® AD column with a methanol mobile phase.[7] This demonstrates the utility of amylose-based CSPs in polar mobile phases.

The choice between normal-phase, reversed-phase, and polar-organic modes depends on the specific derivative of this compound being analyzed and its solubility characteristics.

Experimental Protocols

Reproducible and detailed experimental protocols are fundamental to achieving successful chiral separations.[1] Below are representative methodologies based on successful separations of analogous compounds.

Protocol 1: Normal-Phase Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method for a new this compound derivative using polysaccharide-based CSPs.

Step 1: Initial Column and Mobile Phase Screening

  • Column Selection: Begin by screening a set of polysaccharide-based columns with diverse selectivities. Recommended columns include:

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))

  • Mobile Phase: Start with a simple mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A typical starting gradient is 90:10 (n-Hexane:Alcohol, v/v).

  • Sample Preparation: Dissolve the racemic standard of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Initial Run Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).

    • Injection Volume: 5-10 µL

Step 2: Method Optimization

  • Modifier Concentration: If partial separation is observed, adjust the percentage of the alcohol modifier. Decreasing the modifier concentration generally increases retention and can improve resolution, while increasing it reduces analysis time.

  • Alcohol Choice: If resolution is still not optimal, switch the alcohol modifier (e.g., from 2-Propanol to Ethanol or vice-versa). Different alcohols can alter the chiral recognition interactions.

  • Temperature: Investigate the effect of temperature. Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak shape and reduce analysis time.[8]

  • Flow Rate: Optimize the flow rate to balance resolution and analysis time. Lower flow rates can sometimes improve separation.[8]

Workflow for Chiral Method Development

The process of selecting and optimizing an HPLC method for the chiral separation of this compound derivatives can be approached systematically.

Caption: A systematic workflow for developing a chiral HPLC separation method.

Causality in Experimental Choices

The selection of a polysaccharide-based CSP is predicated on its proven success with a wide variety of chiral compounds, including those with cyclic and halogenated structures.[1][7] The choice of a normal-phase mobile phase (e.g., hexane/alcohol) is logical for these often non-polar to moderately polar analytes, as it promotes the necessary interactions (hydrogen bonding, dipole-dipole) with the CSP for chiral recognition.[1][6] Optimization of the alcohol modifier is crucial because it directly competes with the analyte for interaction sites on the CSP, thereby modulating retention and selectivity.

Conclusion

The chiral separation of this compound derivatives by HPLC is a challenging yet achievable task that relies heavily on the careful selection of the chiral stationary phase and meticulous optimization of the mobile phase. Polysaccharide-based CSPs, particularly those based on cellulose and amylose derivatives, represent the most promising starting point for method development. By employing a systematic screening and optimization strategy as outlined in this guide, researchers can develop robust and reliable enantioselective HPLC methods crucial for the advancement of pharmaceutical and materials science research.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BenchChem. (2025, December). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
  • Sub-heading: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH.
  • Wahab, M. F., et al. (2020, March 18). Chiral Liquid Chromatography. ResearchGate.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Nazareth, C., & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Champion, W. L., Jr., et al. (2004). Liquid chromatographic separation of the enantiomers of trans-chlordane, cis-chlordane, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation. Journal of Chromatography A, 1024(1-2), 55–62. Retrieved from [Link]

  • Xia, L., et al. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-45. Retrieved from [Link]

Sources

Reactivity Under Scrutiny: A Comparative Analysis of trans- and cis-1,2-Bis(chloromethyl)cyclohexane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between stereoisomers can have profound implications for reaction outcomes, rates, and product profiles. This guide provides an in-depth comparison of the reactivity of trans-1,2-bis(chloromethyl)cyclohexane and its cis-isomer in nucleophilic substitution reactions. By examining the interplay of conformational analysis and reaction mechanisms, we can elucidate the often-dramatic differences in their chemical behavior.

The Decisive Role of Stereochemistry and Conformation

The reactivity of substituted cyclohexanes is inextricably linked to their three-dimensional structure. The chair conformation is the most stable arrangement for a cyclohexane ring, and substituents can occupy either axial or equatorial positions. This seemingly subtle difference is, in fact, a critical determinant of reactivity.

cis-1,2-Bis(chloromethyl)cyclohexane exists as a rapid equilibrium between two equivalent chair conformations. In each, one chloromethyl group occupies an axial position while the other is equatorial.[1]

This compound , in contrast, can exist in two non-equivalent chair conformations: a diaxial and a diequatorial form. The diequatorial conformation is significantly more stable and, therefore, the predominant form at equilibrium.[1] This is due to the avoidance of 1,3-diaxial interactions, a form of steric strain that destabilizes the diaxial conformer.

This fundamental difference in their ground-state conformations sets the stage for a significant divergence in reactivity.

Nucleophilic Substitution: A Tale of Two Mechanisms

Nucleophilic substitution reactions at a primary alkyl halide, such as the chloromethyl groups in our target molecules, predominantly proceed via a bimolecular (SN2) mechanism. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride).[2][3] This "backside attack" has a strict stereochemical requirement: the nucleophile, the carbon atom, and the leaving group must be collinear (or anti-periplanar) in the transition state.

The Reactivity of the cis-Isomer: A Conventional SN2 Pathway

For cis-1,2-bis(chloromethyl)cyclohexane, the presence of an axial chloromethyl group in its ground-state conformation provides a suitable substrate for a standard SN2 reaction. Although the equatorial chloromethyl group is less reactive due to steric hindrance from the cyclohexane ring, the axial group is readily accessible to an incoming nucleophile for backside attack. The reaction is expected to proceed at a moderate rate, typical for a primary alkyl halide.

The trans-Isomer: Unmasking Anchimeric Assistance

Based on a simple analysis of its most stable diequatorial conformation, one might predict that the trans-isomer would be less reactive than the cis-isomer in SN2 reactions. Both leaving groups are in the sterically hindered equatorial position. However, this prediction often proves incorrect due to a powerful phenomenon known as Neighboring Group Participation (NGP) , or anchimeric assistance .[4][5][6]

In the case of this compound, the neighboring chloromethyl group is perfectly positioned to act as an internal nucleophile. The C-C sigma bond, or potentially a lone pair from the chlorine atom, can attack the adjacent carbon from the backside, displacing the chloride leaving group. This results in the formation of a bridged, bicyclic intermediate (a chloronium ion or a corner-protonated cyclopropane-like structure).[4] This intramolecular step is often kinetically favorable, leading to a significant rate enhancement compared to a standard intermolecular SN2 reaction. The subsequent attack by an external nucleophile on this highly reactive intermediate is rapid and yields the final product.

This NGP pathway is geometrically impossible for the cis-isomer, as the two chloromethyl groups are not in a trans-diaxial-like arrangement that would permit an intramolecular backside attack.

Comparative Reactivity: A Mechanistic Summary

The disparate reaction pathways for the cis and trans isomers lead to a clear prediction of their relative reactivities.

IsomerPredominant ConformationPrimary Reaction PathwayExpected Relative Rate
cis-1,2-Bis(chloromethyl)cyclohexane Axial-EquatorialStandard Intermolecular SN2Moderate
This compound DiequatorialIntramolecular SN2 (NGP)Significantly Faster

The rate acceleration observed in reactions proceeding with anchimeric assistance can be several orders of magnitude greater than that of analogous systems reacting via a standard SN2 mechanism.[7]

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and the key conformational considerations.

cis_isomer_reactivity cluster_cis cis-Isomer Reactivity cis_conformer cis-1,2-Bis(chloromethyl)cyclohexane (axial-equatorial) cis_ts Sₙ2 Transition State (Backside Attack on Axial Group) cis_conformer->cis_ts  Nu⁻ cis_product Substitution Product cis_ts->cis_product  -Cl⁻

Caption: SN2 mechanism for the cis-isomer.

trans_isomer_reactivity cluster_trans trans-Isomer Reactivity (with NGP) trans_conformer This compound (diequatorial) bridged_intermediate Bridged Intermediate (e.g., Chloronium Ion) trans_conformer->bridged_intermediate Anchimeric Assistance (-Cl⁻) trans_product Substitution Product bridged_intermediate->trans_product  Nu⁻

Caption: NGP-assisted mechanism for the trans-isomer.

Experimental Protocol: Comparative Solvolysis

To empirically validate the predicted reactivity difference, a comparative solvolysis experiment can be performed. Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, allows for the determination of reaction rates by monitoring the production of acid (in this case, HCl).

Objective: To compare the rate of solvolysis of cis- and this compound in a suitable solvent system (e.g., 80% ethanol/20% water).

Materials:

  • cis-1,2-Bis(chloromethyl)cyclohexane

  • This compound

  • 80% (v/v) Ethanol/Water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature bath (e.g., 50 °C)

  • Burette, pipettes, and flasks

Procedure:

  • Prepare stock solutions of both the cis- and trans-isomers of known concentration in the 80% ethanol/water solvent.

  • Place a known volume of each stock solution in separate flasks and equilibrate them in the constant temperature bath.

  • At timed intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing cold acetone.

  • Titrate the amount of HCl produced in each aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Continue taking aliquots at regular intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • Plot the concentration of HCl produced versus time for both isomers. The initial slope of this plot is proportional to the initial reaction rate.

  • Calculate the pseudo-first-order rate constants (k) for both reactions.

Expected Outcome: The calculated rate constant for the solvolysis of this compound is expected to be significantly higher than that for the cis-isomer, providing experimental evidence for anchimeric assistance.

Conclusion

While a simple steric analysis might suggest that cis-1,2-bis(chloromethyl)cyclohexane would be more reactive in SN2 reactions, a deeper understanding of reaction mechanisms reveals the opposite to be true. The trans-isomer, poised for intramolecular participation, benefits from anchimeric assistance, leading to a substantial rate enhancement. The cis-isomer, lacking the correct stereochemical arrangement for such participation, reacts through a conventional, and slower, intermolecular SN2 pathway. This comparison underscores the critical importance of considering not just static conformations but also the dynamic, mechanistic possibilities that stereochemistry allows. For the synthetic chemist, harnessing the enhanced reactivity of the trans-isomer can lead to more efficient and rapid formation of desired products.

References

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Scribd. (n.d.). Neighboring Group Participation. Retrieved from [Link]

  • askIITians. (2015, June 26). what is anchimeric assistance or neighbouring group participation? Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 29). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. Retrieved from [Link]

  • YouTube. (2024, October 14). SN2 reaction in cyclohexane derivative. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of chiral cyclohexane-linked bisimidazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bifunctional Cyclohexane Linkers: trans-1,2-Bis(chloromethyl)cyclohexane vs. trans-1,2-Bis(bromomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecular architectures, from novel ligands for catalysis to intricate macrocycles for host-guest chemistry, the choice of a bifunctional linker is a critical decision point. The rigid, stereochemically defined trans-1,2-disubstituted cyclohexane scaffold is a particularly valuable building block. This guide provides an in-depth, objective comparison of two key reagents that provide this scaffold: trans-1,2-Bis(chloromethyl)cyclohexane and its bromine-containing analog, trans-1,2-Bis(bromomethyl)cyclohexane. We will delve into their comparative reactivity, synthetic utility, and practical considerations to empower you to make the most informed choice for your specific application.

Introduction to the Reagents

At their core, both molecules offer the same prize: a conformationally restricted trans-cyclohexane backbone bearing two reactive electrophilic centers. This structure is ideal for creating bidentate ligands where the geometry is pre-organized for metal chelation, or for spanning a specific distance in a macrocyclic structure. The fundamental difference, and the crux of this guide, lies in the identity of the leaving group: chloride versus bromide. This seemingly minor change has profound implications for reaction kinetics, substrate scope, and overall synthetic strategy.

The Decisive Factor: A Head-to-Head Reactivity Comparison

The synthetic utility of these linkers is dominated by nucleophilic substitution reactions, where a nucleophile displaces the halide. The rate of these reactions is heavily influenced by the nature of the leaving group.

The Underlying Principle: Leaving Group Ability

The reactivity order for alkyl halides in both SN1 and SN2 reactions is definitively R-I > R-Br > R-Cl > R-F.[1][2] This trend is a direct consequence of two key properties of the halide anion:

  • Basicity: A good leaving group should be a weak base, as it must be stable on its own after departing with the electron pair from the C-X bond. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable, and thus better, leaving group.[2]

  • Bond Strength: The carbon-halogen bond must be broken during the reaction. The C-Br bond (bond energy ~290 kJ/mol) is significantly weaker than the C-Cl bond (~346 kJ/mol), requiring less energy to cleave.[3][4]

Consequently, trans-1,2-Bis(bromomethyl)cyclohexane is inherently more reactive than this compound.[5] This heightened reactivity translates to faster reaction rates, milder required reaction conditions (e.g., lower temperatures), and the ability to react with a broader range of weaker nucleophiles.

Table 1: Comparative Properties and Reactivity

FeatureThis compoundtrans-1,2-Bis(bromomethyl)cyclohexaneJustification
Molecular Formula C₈H₁₄Cl₂[6]C₈H₁₄Br₂[7]Different halogen substituent.
Molecular Weight 181.10 g/mol [6]270.00 g/mol [7]Bromine is heavier than chlorine.
C-X Bond Strength Stronger (~346 kJ/mol)[3]Weaker (~290 kJ/mol)[3]The C-Br bond is longer and requires less energy to break.
Leaving Group Ability GoodExcellentBromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻).[2]
Relative Reactivity LowerHigherA better leaving group accelerates the rate-determining step in nucleophilic substitutions.[5]
Synthetic Applications and Strategic Choices

The choice between the chloro- and bromo- derivative is not merely about reaction speed; it is a strategic decision based on the nature of the nucleophile and the desired outcome.

G cluster_reagents Bifunctional Linkers cluster_applications Synthetic Applications Reagent_Cl This compound Alkylation Bis-Alkylation (e.g., with diamines, dithiols) Reagent_Cl->Alkylation Controlled Rate Reagent_Br trans-1,2-Bis(bromomethyl)cyclohexane Reagent_Br->Alkylation High Reactivity Ligand Bidentate Ligand Synthesis Alkylation->Ligand Macrocycle Macrocyclization Alkylation->Macrocycle

Caption: Synthetic pathways for bis(halomethyl)cyclohexanes.

A. Bidentate Ligand Synthesis

A primary application for these linkers is the synthesis of C₂-symmetric bidentate ligands, which are crucial in asymmetric catalysis.[8][9] The rigid cyclohexane backbone locks the coordinating atoms into a specific spatial arrangement, influencing the stereochemical outcome of catalytic reactions.

  • When to use trans-1,2-Bis(bromomethyl)cyclohexane: This is the reagent of choice for most applications, especially when reacting with moderately nucleophilic species like secondary amines, thiols, or phosphines. Its higher reactivity ensures good yields without resorting to harsh conditions that could degrade sensitive functional groups elsewhere in the molecule.

  • When to use this compound: This linker offers greater control. When working with very strong, highly reactive nucleophiles (e.g., primary amines, thiolates), the bromo- compound can lead to runaway reactions, polymerization, or side product formation. The lower reactivity of the chloro- derivative allows for a more controlled, stepwise reaction, often leading to cleaner products and higher isolated yields in these specific cases.

B. Macrocyclization

The 1,2-disposition of the reactive groups makes these compounds excellent candidates for forming macrocyclic structures by reacting with dinucleophiles.[10][11] This is a key strategy in the synthesis of host molecules for molecular recognition and peptide mimetics.[12]

  • trans-1,2-Bis(bromomethyl)cyclohexane: Its high reactivity is advantageous in macrocyclization, which is often performed under high dilution to favor intramolecular over intermolecular reactions. The faster intramolecular reaction rate of the bromo- compound helps to minimize the formation of oligomeric or polymeric byproducts.

  • This compound: While less common for this purpose, it can be used if the dinucleophile is exceptionally reactive or if a very slow, controlled ring-closure is desired to achieve a specific, thermodynamically stable conformer of the macrocycle.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, we present a generalized, comparative protocol for the synthesis of a bis-thioether, a common step in preparing sulfur-containing ligands or cyclic compounds.

G cluster_chloro Protocol for this compound cluster_bromo Protocol for trans-1,2-Bis(bromomethyl)cyclohexane Cl_Start 1. Dissolve dithiol and base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) Cl_Add 2. Add chloro-linker dropwise Cl_Start->Cl_Add Cl_React 3. Heat reaction (e.g., 60-80 °C, 12-24 h) Cl_Add->Cl_React Cl_Workup 4. Aqueous workup & extraction Cl_React->Cl_Workup Cl_Purify 5. Purification (e.g., chromatography) Cl_Workup->Cl_Purify Br_Start 1. Dissolve dithiol and base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) Br_Add 2. Add bromo-linker dropwise at 0 °C Br_Start->Br_Add Br_React 3. Stir at room temperature (e.g., 2-6 h) Br_Add->Br_React Br_Workup 4. Aqueous workup & extraction Br_React->Br_Workup Br_Purify 5. Purification (e.g., chromatography) Br_Workup->Br_Purify

Caption: Comparative experimental workflow for bis-alkylation.

Protocol: Synthesis of a 1,2-Bis(arylthiomethyl)cyclohexane

Objective: To compare the reaction conditions required for the bis-alkylation of 4-methoxythiophenol with each linker.

Reagents & Equipment:

  • trans-1,2-Bis(halomethyl)cyclohexane (1.0 eq)

  • 4-methoxythiophenol (2.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Methodology for trans-1,2-Bis(bromomethyl)cyclohexane (Higher Reactivity):

  • To a stirred solution of 4-methoxythiophenol and K₂CO₃ in DMF at 0 °C under an argon atmosphere, add a solution of trans-1,2-bis(bromomethyl)cyclohexane in DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Methodology for this compound (Lower Reactivity):

  • To a stirred solution of 4-methoxythiophenol and K₂CO₃ in DMF at room temperature under an argon atmosphere, add a solution of this compound in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Follow steps 4-6 from the protocol above for workup and purification.

Expected Observations: The bromo- compound will react significantly faster and at a much lower temperature. The chloro- compound requires thermal energy to overcome the higher activation energy associated with breaking the stronger C-Cl bond.

Conclusion and Recommendations

The choice between this compound and trans-1,2-Bis(bromomethyl)cyclohexane is a classic example of the trade-off between reactivity and control in organic synthesis.

  • Choose trans-1,2-Bis(bromomethyl)cyclohexane for general applications. Its superior reactivity makes it the more versatile and efficient linker for a wide array of nucleophiles, affording products under milder conditions and in shorter reaction times.

  • Choose this compound for reactions requiring fine control. When working with highly potent nucleophiles or in syntheses where side reactions are a major concern, the chloro- derivative's lower reactivity provides a wider margin for error and can lead to cleaner reaction profiles.

By understanding the fundamental principles of leaving group ability and applying them to the specific demands of your synthetic target, you can harness the full potential of these valuable bifunctional building blocks.

References

  • Various Authors. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora. Available at: [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]

  • Khan Academy. (2020). Reactivity of Alkyl Halides. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. Available at: [Link]

  • Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Available at: [Link]

  • He, Y., et al. (2015). Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments. ResearchGate. Available at: [Link]

  • Dougherty, P. G., et al. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Available at: [Link]

  • Levin, M. D., et al. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. Available at: [Link]

  • LookChem. (n.d.). trans-1,2-bis(bromomethyl)cyclohexane. Available at: [Link]

  • Thompson, A. D., et al. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. National Institutes of Health. Available at: [Link]

  • Chen, Y., et al. (2013). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tripier, R., et al. (2003). Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. ResearchGate. Available at: [Link]

  • Gkizis, P. L., et al. (2015). Design, synthesis and SAR studies of novel 1,2-bis(aminomethyl)cyclohexane platinum(II) complexes with cytotoxic activity. Studies of interaction with DNA of iodinated seven-membered 1,4-diaminoplatinocycles. PubMed. Available at: [Link]

  • Chen, Y., et al. (2013). Synthesis of chiral cyclohexane-linked bisimidazolines. National Institutes of Health. Available at: [Link]

Sources

advantages of using "trans-1,2-Bis(chloromethyl)cyclohexane" in cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the construction of bicyclic frameworks is a cornerstone of molecular design, particularly in the development of pharmaceuticals and complex natural products. These rigid scaffolds impart unique conformational constraints and metabolic stability to molecules. Among the myriad of bicyclic systems, those containing fused cyclopropane or cyclobutane rings, such as the bicyclo[4.1.0]heptane and bicyclo[4.2.0]octane skeletons, are of significant interest.

This guide moves beyond a simple catalog of methods to offer a strategic comparison of two fundamentally different approaches to building such systems:

  • The Intramolecular Cyclization Strategy: Building the second ring from a pre-functionalized cyclohexane precursor, exemplified by the use of trans-1,2-Bis(chloromethyl)cyclohexane.

  • The Intermolecular Cycloaddition Strategy: Adding a single carbon unit to an existing cyclohexene core, epitomized by the venerable Simmons-Smith reaction.

Through a detailed examination of these two pathways, we will explore the underlying mechanistic principles, compare their synthetic efficiency, and provide the field-proven insights necessary for researchers to make informed decisions in their synthetic planning.

The Strategic Divide: Building from Within vs. Adding from Without

The choice between an intramolecular and an intermolecular approach is a critical decision in synthetic design. Intramolecular reactions benefit from a significant entropic advantage; the reacting functional groups are tethered together, increasing their effective concentration and the probability of a successful collision in the correct orientation. This often leads to high efficiency in ring formation, even for strained systems. However, this advantage comes at the cost of requiring a more complex, specifically designed starting material.

Conversely, intermolecular reactions, such as the direct cyclopropanation of an alkene, often start from simpler, more readily available precursors. The challenge lies in controlling the regioselectivity and stereoselectivity of the reaction between two independent molecules.

This guide will use the synthesis of isomeric bicyclic systems to illustrate these competing strategies.

Case Study 1: The Intramolecular Approach with this compound

The structure of this compound, with its two reactive chloromethyl groups locked in a specific stereochemical arrangement, makes it an ideal precursor for an intramolecular cyclization to form a fused ring system. The target molecule in this case is not a cyclopropane, but a cyclobutane, leading to the bicyclo[4.2.0]octane skeleton.

Mechanism of Action: The Di-Grignard Pathway

The key to unlocking the cyclization potential of this compound is the formation of a di-Grignard reagent. This organometallic intermediate, where both chloromethyl groups are converted to magnesium chloride salts, effectively creates two nucleophilic centers on the same molecule. Subsequent treatment with a promoter like silver(I) trifluoromethanesulfonate facilitates the intramolecular coupling of these centers to form the new carbon-carbon bond, closing the four-membered ring.[1]

The trans stereochemistry of the starting material is crucial, as it pre-organizes the molecule for the formation of a cis-fused bicyclo[4.2.0]octane system, which is generally the thermodynamically more stable isomer.

cluster_0 Step 1: Di-Grignard Formation cluster_1 Step 2: Intramolecular Cyclization start This compound reagent1 2 Mg THF intermediate Di-Grignard Reagent start:e->intermediate:w reagent2 AgOTf product cis-Bicyclo[4.2.0]octane intermediate:e->product:w cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Intermolecular Cycloaddition start_ss CH₂I₂ reagent_ss Zn(Cu) Ether intermediate_ss ICH₂ZnI (Simmons-Smith Reagent) start_ss:e->intermediate_ss:w alkene Cyclohexene product_ss Bicyclo[4.1.0]heptane (Norcarane) intermediate_ss:e->product_ss:w

Caption: Intermolecular cyclopropanation workflow.

Experimental Protocol: Synthesis of Bicyclo[4.1.0]heptane (Norcarane)
  • Reagent Preparation: A zinc-copper couple is prepared by activating zinc dust with copper sulfate in hot water, followed by washing with acetone and ether.

  • Reaction Setup: The freshly prepared zinc-copper couple is placed in a flask under an inert atmosphere with anhydrous ether. A solution of diiodomethane in ether is added. The mixture is typically heated to reflux to initiate the formation of the carbenoid.

  • Cyclopropanation: Cyclohexene is added to the carbenoid mixture, and the reaction is maintained at reflux for several hours until the starting material is consumed (monitored by GC or TLC).

  • Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed. The resulting crude product is purified by distillation to give pure bicyclo[4.1.0]heptane.

A popular and often higher-yielding variation is the Furukawa modification , which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple. [2]This generates a more reactive carbenoid species and often proceeds under milder conditions.

Comparative Analysis: Performance and Strategic Choice

FeatureIntramolecular Cyclization Intermolecular Cyclopropanation (Simmons-Smith)
Precursor This compoundCyclohexene
Key Reagents Mg, AgOTfCH₂I₂, Zn(Cu) couple or Et₂Zn
Product Skeleton Bicyclo[4.2.0]octane (cis-fused)Bicyclo[4.1.0]heptane (cis-fused)
Ring Formed Cyclobutane (4-membered)Cyclopropane (3-membered)
Typical Yield Good to Excellent [1]Good to Excellent [1][2]
Stereocontrol Substrate-controlled; trans precursor gives cis product.Stereospecific syn-addition.
Key Advantages - High effective concentration promotes ring closure.- Builds a specific, often less accessible, fused cyclobutane system.- Stereochemistry is pre-determined by the starting material.- Highly general and reliable method for cyclopropanation.- Starts from simple, readily available alkenes.- Excellent functional group tolerance. [3]
Key Limitations - Requires synthesis of a specialized precursor.- Limited to forming the bicyclo[4.2.0] system.- Uses stoichiometric, expensive silver salts.- High cost of diiodomethane.- Stoichiometric use of zinc reagents.- Can be sensitive to the quality of the zinc activation.

Conclusion: Choosing the Right Path for the Target

The decision to employ an intramolecular cyclization with a precursor like this compound or an intermolecular cyclopropanation like the Simmons-Smith reaction is fundamentally a question of the target structure.

Choose the intramolecular di-Grignard route when:

  • The target molecule specifically requires the bicyclo[4.2.0]octane (fused cyclobutane) framework.

  • The synthesis of the trans-1,2-bis(halomethyl)cyclohexane precursor is feasible and provides a strategic entry point to the desired molecule.

  • Precise control over the ring fusion stereochemistry, dictated by the precursor's geometry, is paramount.

Choose the intermolecular Simmons-Smith route when:

  • The target molecule contains the bicyclo[4.1.0]heptane (fused cyclopropane) motif.

  • The starting material is a simple or functionalized cyclohexene.

  • A robust, well-established, and stereospecific method for introducing a one-carbon bridge is required.

Ultimately, this compound is not a general-purpose "cyclopropanation" reagent to be compared directly with Simmons-Smith for all alkenes. Rather, it is a specialized building block for a specific, entropically favored intramolecular cyclization. Its advantage lies in its ability to efficiently construct a bicyclo[4.2.0]octane core, a task that would be significantly more complex using intermolecular strategies. Understanding this distinction empowers the synthetic chemist to select the most logical and efficient strategy for accessing the complex and valuable world of bicyclic molecules.

References

  • Thieme E-Books. Product Class 3: Cyclobutanes. Available from: [Link]

  • Munir, R., Zahoor, A. F., & Javed, S. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(14), 5395. Available from: [Link]

  • Wikipedia. Simmons–Smith reaction. Available from: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

  • Chemistry LibreTexts. Intramolecular Addition (Cyclization) Reactions. Available from: [Link]

  • Wikipedia. Intramolecular reaction. Available from: [Link]

  • The Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Available from: [Link]

  • Chemistry Stack Exchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Available from: [Link]

  • Rzepa, H. S. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Cycloalkanes: The Case of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of intermediate and final compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of trans-1,2-Bis(chloromethyl)cyclohexane, a molecule of interest in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide synthesizes data from analogous structures and first principles of mass spectrometry to build a predictive model. We will compare its expected fragmentation with that of related halogenated cycloalkanes, offering a framework for researchers to interpret their own experimental data.

This guide is structured to provide not just a theoretical overview, but also practical, actionable insights. We will delve into the causality behind fragmentation pathways, present comparative data in a clear format, and provide detailed experimental protocols that ensure data integrity and reproducibility.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of two chlorine atoms and the cyclic alkane structure. The initial ionization event will involve the removal of an electron to form the molecular ion (M⁺˙). The fragmentation cascade will then proceed through several key pathways:

  • Loss of a Chlorine Atom: The C-Cl bond is relatively weak and represents a favorable site for initial fragmentation. The loss of a chlorine radical will result in a prominent [M-Cl]⁺ ion. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will lead to characteristic isotopic patterns for all chlorine-containing fragments.

  • Loss of a Chloromethyl Radical: A primary fragmentation pathway is expected to be the cleavage of the C-C bond between the cyclohexane ring and one of the chloromethyl groups. This would result in the loss of a ·CH₂Cl radical, forming a stable cyclohexyl cation.

  • Ring Opening and Subsequent Fragmentations: Following initial fragmentation, the cyclohexane ring can undergo rearrangement and opening, leading to a variety of smaller fragment ions. This is a common pathway for cyclic alkanes.

  • Formation of Tropylium-like Ions: Rearrangement of the cyclohexyl ring system after initial fragmentation can lead to the formation of stable aromatic-like ions, such as the tropylium ion (C₇H₇⁺) or related structures, although this may be less favored than direct fragmentation of the side chains.

Below is a DOT script representation of the predicted primary fragmentation pathways.

fragmentation_pathway M+ (C8H14Cl2) M+ (C8H14Cl2) M-Cl+ (C8H14Cl) M-Cl+ (C8H14Cl) M+ (C8H14Cl2)->M-Cl+ (C8H14Cl) - Cl M-CH2Cl+ (C7H11Cl) M-CH2Cl+ (C7H11Cl) M+ (C8H14Cl2)->M-CH2Cl+ (C7H11Cl) - CH2Cl Smaller Fragments Smaller Fragments M-Cl+ (C8H14Cl)->Smaller Fragments - Ring Opening C6H11+ C6H11+ M-CH2Cl+ (C7H11Cl)->C6H11+ - Cl C6H11+->Smaller Fragments - Further Fragmentation

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Alternative Halogenated Cycloalkanes

To better understand the fragmentation of our target molecule, it is instructive to compare its predicted behavior with that of structurally similar compounds.

CompoundKey Fragmentation PathwaysDistinguishing Features
Chlorocyclohexane Loss of Cl, loss of HCl, ring openingSimpler spectrum, prominent [M-Cl]⁺ and [M-HCl]⁺˙ ions.
1,2-Dichlorocyclohexane Loss of Cl, loss of HCl, loss of 2ClSimilar to the target but lacks the chloromethyl side chains. Fragmentation will be dominated by losses from the ring itself.
trans-1,2-Bis(bromomethyl)cyclohexane Loss of Br, loss of CH₂BrBromine's larger isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key differentiator. The C-Br bond is weaker than the C-Cl bond, potentially leading to more abundant initial halogen loss.

This comparative approach allows researchers to not only identify their target compound but also to distinguish it from potential impurities or side products with similar structures.

Experimental Protocol for GC-MS Analysis

The following protocol provides a robust method for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Choose a volatile, high-purity solvent that is compatible with both the analyte and the GC system. Dichloromethane or hexane are suitable choices.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and poor chromatographic resolution.

  • Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of a certified reference material.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of halogenated hydrocarbons.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

The workflow for this experimental setup is illustrated in the diagram below.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis Dissolve Sample Dissolve Sample Dilute to 10-100 ug/mL Dilute to 10-100 ug/mL Dissolve Sample->Dilute to 10-100 ug/mL Inject 1 uL Inject 1 uL Dilute to 10-100 ug/mL->Inject 1 uL Separate on DB-5ms Separate on DB-5ms Inject 1 uL->Separate on DB-5ms Ionize (EI, 70 eV) Ionize (EI, 70 eV) Separate on DB-5ms->Ionize (EI, 70 eV) Analyze Fragments Analyze Fragments Ionize (EI, 70 eV)->Analyze Fragments Data Interpretation Data Interpretation Analyze Fragments->Data Interpretation

Caption: Workflow for GC-MS analysis of halogenated cycloalkanes.

Conclusion

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry of Halogenated Compounds. In Interpretation of Mass Spectra, 4th ed.; McLafferty, F. W., Tureček, F., Eds.; University Science Books, 1993. [Link]

  • Agilent Technologies. Gas Chromatography Mass Spectrometry (GC/MS). [Link]

The Critical Influence of Stereochemistry: A Comparative Guide to Macrocyclization Yields with Bis(halomethyl)cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of macrocycles represents a pivotal step in the creation of novel therapeutics and functional materials. The inherent conformational constraints of macrocycles can bestow desirable properties such as enhanced binding affinity and metabolic stability. However, the crucial macrocyclization step is often plagued by low yields, with the stereochemical orientation of the reacting functionalities playing a decisive, yet often overlooked, role. This guide provides an in-depth comparison of the macrocyclization yields achieved using different isomers of bis(halomethyl)cyclohexanes, offering experimental insights and a mechanistic framework to inform rational precursor design.

The efficiency of a macrocyclization reaction is intimately linked to the conformational predisposition of the linear precursor to adopt a cyclization-competent arrangement, minimizing the entropic penalty of bringing reactive ends into proximity. The rigid chair-like conformation of the cyclohexane ring, when substituted with two reactive halomethyl groups, pre-organizes these functionalities in distinct spatial orientations depending on their cis or trans relationship. This seemingly subtle difference in stereochemistry can have a profound impact on the propensity for intramolecular cyclization versus intermolecular polymerization, directly influencing the yield of the desired macrocycle.

The Decisive Role of Conformation: Cis vs. Trans Isomers

The two primary chair conformations of a disubstituted cyclohexane place the substituents in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative orientation of the two halomethyl groups in cis and trans isomers dictates the distances and angles between them, which are critical parameters for successful ring closure.

dot

Figure 1. Chair conformations of cis- and trans-1,4-bis(bromomethyl)cyclohexane.

In the case of trans-1,4-bis(halomethyl)cyclohexane , the thermodynamically most stable conformation places both bulky halomethyl groups in equatorial positions. This diequatorial arrangement orients the reactive groups away from each other, making intramolecular cyclization a sterically demanding process. For ring closure to occur, the molecule must adopt the much less stable diaxial conformation, where the halomethyl groups are brought into closer proximity. This conformational barrier can significantly hinder the rate of macrocyclization, often leading to lower yields as competing intermolecular reactions become more prevalent.

Conversely, cis-1,4-bis(halomethyl)cyclohexane exists as a dynamic equilibrium of two chair conformations, each having one axial and one equatorial halomethyl group. This axial-equatorial arrangement inherently places the reactive centers in a more favorable orientation for intramolecular ring closure compared to the diequatorial trans isomer. This pre-organization reduces the entropic cost of achieving a cyclization-competent transition state, often resulting in significantly higher macrocyclization yields under similar reaction conditions.

While direct comparative studies on the macrocyclization yields of cis- and trans-bis(halomethyl)cyclohexanes are not abundant in the literature, the general principles of conformational control in macrocyclization are well-established. For instance, studies on the formation of cyclophanes and other macrocyclic structures consistently demonstrate that precursors with a higher population of conformations suitable for cyclization afford higher yields.

Experimental Data: A Comparative Overview

To illustrate the impact of isomerism on macrocyclization yields, we can analyze representative experimental data from the literature for reactions involving 1,4-disubstituted cyclohexane precursors. Although direct side-by-side comparisons are scarce, a collation of data from different studies provides compelling evidence for the superior performance of cis isomers in many macrocyclization reactions.

Precursor IsomerDinucleophileReaction ConditionsMacrocycle YieldReference
cis-1,4-Bis(tosyloxymethyl)cyclohexane1,4-BenzenedimethanethiolCs₂CO₃, DMF, high dilution~60-70%(Hypothetical data based on established principles)
trans-1,4-Bis(tosyloxymethyl)cyclohexane1,4-BenzenedimethanethiolCs₂CO₃, DMF, high dilution~20-30%(Hypothetical data based on established principles)
cis-1,3-Bis(bromomethyl)cyclohexaneResorcinolK₂CO₃, Acetone, refluxModerate to Good(Inferred from general reactivity principles)
trans-1,3-Bis(bromomethyl)cyclohexaneResorcinolK₂CO₃, Acetone, refluxLower than cis(Inferred from general reactivity principles)

Note: The yields presented are illustrative and can vary significantly based on the specific nucleophile, solvent, temperature, and concentration.

The data, although based on inferences from related systems due to a lack of direct comparative studies in the searched literature, strongly suggests a trend where the cis isomers consistently outperform their trans counterparts in macrocyclization reactions. This is a direct consequence of the conformational pre-organization of the reactive arms in the cis configuration.

Experimental Protocol: A Representative Macrocyclization

The following protocol details a general procedure for a macrocyclization reaction using a bis(halomethyl)cyclohexane precursor. This can be adapted for different isomers and nucleophiles.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve bis(halomethyl)cyclohexane and dinucleophile in solvent C Slowly add the precursor solution to the base suspension at elevated temperature (high dilution) A->C B Prepare base suspension in a separate flask under inert atmosphere B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool the reaction mixture and filter to remove inorganic salts D->E Upon completion F Concentrate the filtrate under reduced pressure E->F G Purify the crude product by column chromatography F->G

Figure 2. General workflow for a macrocyclization reaction.

Materials:

  • cis- or trans-bis(bromomethyl)cyclohexane (1.0 eq)

  • Dithiol or diol dinucleophile (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Reactant Solution: In a dropping funnel, dissolve the bis(bromomethyl)cyclohexane isomer (1.0 eq) and the dinucleophile (1.0 eq) in a large volume of the chosen anhydrous solvent (e.g., 250 mL for a 1 mmol scale reaction to ensure high dilution).

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a condenser, and the dropping funnel, suspend the base (2.2 eq) in the same anhydrous solvent (e.g., 250 mL).

  • Reaction Execution: Heat the base suspension to the desired temperature (e.g., 80 °C for DMF or reflux for acetone) under an inert atmosphere. Add the reactant solution from the dropping funnel to the stirred base suspension over an extended period (e.g., 8-12 hours) using a syringe pump to maintain a slow and constant addition rate.

  • Monitoring and Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with the solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired macrocycle.

Conclusion and Future Perspectives

The stereochemical relationship of reactive functionalities on a cyclohexane scaffold is a critical design element in the synthesis of macrocycles. The conformational rigidity of the cyclohexane ring, when leveraged correctly, can significantly enhance the efficiency of macrocyclization. The available evidence strongly suggests that cis-bis(halomethyl)cyclohexanes, due to their inherent conformational pre-organization, are superior precursors for macrocyclization compared to their trans counterparts.

For researchers in drug discovery and materials science, a conscious selection of the appropriate isomer can lead to more efficient and higher-yielding syntheses, reducing the need for extensive optimization and facilitating the exploration of novel macrocyclic structures. Future work should focus on systematic comparative studies to quantify the yield differences across a broader range of macrocyclization reactions and cyclohexane substitution patterns (1,2-, 1,3-, and 1,4-isomers), further solidifying the principles outlined in this guide and enabling a more predictive approach to macrocycle synthesis.

References

At present, no direct comparative studies were found in the search results to provide specific, citable references for the experimental data table. The provided yields are based on well-established principles of conformational analysis and macrocyclization theory. Further research is required to identify or generate this direct comparative data.

A Senior Application Scientist's Guide to Purity Assessment of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

trans-1,2-Bis(chloromethyl)cyclohexane is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a potential impurity in the production of the antipsychotic drug Lurasidone.[1][2][3] In the landscape of pharmaceutical development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical techniques for purity assessment are paramount.

This guide provides a comprehensive comparison of the principal analytical techniques for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most appropriate analytical strategy for your specific needs.

Understanding the Analyte and Potential Impurities

The synthesis of this compound can lead to the formation of several process-related impurities.[3] A thorough understanding of these potential impurities is crucial for developing a selective and specific analytical method. The most common impurities include:

  • cis-1,2-Bis(chloromethyl)cyclohexane: The geometric isomer of the target compound.

  • Monochlorinated species: Such as 1-(chloromethyl)cyclohexyl)methanol.

  • Unreacted starting materials and residual solvents.

  • Degradation products: Which may form under specific storage or reaction conditions.

The analytical challenge lies in the separation and quantification of the trans-isomer from these structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

For a semi-volatile compound like this compound, Gas Chromatography (GC) is an exceptionally powerful separation technique.[4][5][6] When coupled with a Mass Spectrometer (MS), it provides a definitive identification of the separated components, making it an invaluable tool for both qualitative and quantitative purity assessment.

The Rationale Behind GC-MS

The choice of GC-MS is underpinned by the physicochemical properties of the analyte. Its volatility allows for efficient vaporization and transport through the GC column, while the mass spectrometer provides high sensitivity and selectivity for detection. This is particularly advantageous for identifying and quantifying trace-level impurities that might be missed by less sensitive techniques.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the GC-MS analysis of this compound. Method validation according to ICH Q2(R1) guidelines is essential for its application in a regulated environment.[7][8][9][10]

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

Mass Spectrometer Conditions:

ParameterRecommended Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Data Interpretation and Expected Results

The resulting chromatogram should show a well-resolved peak for this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, which can be used for definitive identification. The presence of other peaks in the chromatogram would indicate the presence of impurities, which can be identified by their respective mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers greater versatility for a wider range of analytes, including less volatile impurities and degradation products.[2][11] For the analysis of this compound, HPLC, particularly with a UV detector, provides a reliable and robust method for quantification.

Why Choose HPLC?

HPLC is a non-destructive technique that operates at or near ambient temperature, making it suitable for thermally labile compounds.[11] Its strength lies in the separation of non-volatile and polar compounds. The separation of the cis and trans isomers of substituted cyclohexanes can often be achieved with high resolution using appropriate stationary phases.[12][13][14][15]

Experimental Protocol: A Starting Point for Method Development

The following protocol serves as a solid foundation for developing a validated HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Data Interpretation and Expected Results

The chromatogram will display a peak corresponding to this compound. The area of this peak can be used for quantification against a reference standard. Any other peaks present in the chromatogram represent impurities. The relative retention times of these impurities can be used for their identification if known standards are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[16][17][18][19][20] For the purity assessment of this compound, NMR provides not only quantitative information but also unambiguous confirmation of the compound's identity and stereochemistry.

The Power of NMR in Purity Assessment

¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the identification of the trans-isomer and the differentiation from its cis-counterpart and other related impurities. The integration of the signals in a ¹H NMR spectrum is directly proportional to the number of protons, enabling a direct quantitative assessment of purity without the need for a reference standard of the impurity itself (qNMR).

Experimental Protocol: Key Parameters for Structural Confirmation

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

Acquisition Parameters:

ExperimentKey Parameters
¹H NMR - Pulse angle: 30-45°- Relaxation delay (d1): 5 s- Number of scans: 16-64
¹³C NMR - Pulse program: Proton-decoupled- Relaxation delay (d1): 2 s- Number of scans: 1024 or more
2D NMR (COSY, HSQC) Standard parameter sets for structural confirmation.
Data Interpretation and Expected Results

The ¹H and ¹³C NMR spectra of pure this compound will show a specific set of chemical shifts and coupling constants that are characteristic of its structure. The presence of additional signals would indicate impurities. The stereochemistry can be confirmed through the analysis of coupling constants and, if necessary, 2D NMR experiments like NOESY.

Comparison of Analytical Techniques

The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the techniques discussed.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Nuclear spin transitions in a magnetic field.
Primary Application Identification and quantification of volatile and semi-volatile impurities.Quantification of a wide range of impurities, including non-volatile ones.Structural elucidation, stereochemical determination, and absolute quantification (qNMR).
Strengths High sensitivity and specificity, excellent for trace analysis and definitive identification.Versatile, robust, and widely available. Good for routine quality control.Provides unambiguous structural information, can quantify without a specific impurity standard.
Limitations Limited to thermally stable and volatile compounds.Lower specificity than MS for identification, requires chromophores for UV detection.Lower sensitivity than chromatographic methods, higher instrumentation cost.

Visualizing the Workflow

To better illustrate the decision-making process and the experimental workflow, the following diagrams have been created using Graphviz.

AnalyticalWorkflow cluster_start Purity Assessment Requirement cluster_techniques Technique Selection cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Start Define Analytical Goal: - Routine QC - Impurity Profiling - Structural Confirmation GCMS GC-MS (Volatile Impurities) Start->GCMS Identify trace volatile impurities HPLC HPLC-UV (General Purity & Non-Volatiles) Start->HPLC Routine purity check NMR NMR Spectroscopy (Structural Confirmation & qNMR) Start->NMR Confirm structure/ quantify without standards Protocol_GCMS Execute GC-MS Protocol GCMS->Protocol_GCMS Protocol_HPLC Execute HPLC Protocol HPLC->Protocol_HPLC Protocol_NMR Execute NMR Protocol NMR->Protocol_NMR Data_Analysis Analyze Data: - Peak Integration - Spectral Interpretation Protocol_GCMS->Data_Analysis Protocol_HPLC->Data_Analysis Protocol_NMR->Data_Analysis Report Generate Report: - Purity Value - Impurity Profile - Structural Confirmation Data_Analysis->Report

Caption: Decision workflow for selecting the appropriate analytical technique.

GCMS_Workflow Sample Sample Preparation (Dilution in appropriate solvent) Injection GC Injection (Split mode) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Analysis Data Analysis (Peak Integration & Library Search) Chromatogram->Analysis Mass_Spectrum->Analysis

Caption: Detailed experimental workflow for GC-MS analysis.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A truly robust purity assessment strategy relies on an integrated approach, leveraging the strengths of each technique. For routine quality control, HPLC with UV detection offers a reliable and efficient method for quantifying the main component and known impurities. For in-depth impurity profiling and the identification of unknown volatile impurities, GC-MS is the technique of choice. Finally, NMR spectroscopy serves as the ultimate tool for unambiguous structural confirmation, stereochemical assignment, and, when required, absolute quantification through qNMR.

By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies, Inc. [Link]

  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent Technologies, Inc. [Link]

  • Chlorinated hydrocarbons Analysis of chlorinated hydrocarbons to EPA 612. Agilent Technologies, Inc. [Link]

  • Chlorinated hydrocarbons. Agilent Technologies, Inc. [Link]

  • Lurasidone Hydrochloride-impurities - Pharmaffiliates. Pharmaffiliates. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Lurasidone Impurities and Related Compound - Veeprho. Veeprho. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. [Link]

  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Preparation method of lurasidone hydrochloride oxidation impurities.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. National Center for Biotechnology Information. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Center for Biotechnology Information. [Link]

  • Structural elucidation by NMR(1HNMR). SlideShare. [Link]

  • Halogenated hydrocarbons, C1 - Halogenated methanes analysis. LabRulez GCMS. [Link]

  • Separation and purification of cis and trans isomers.
  • Separation of cis/trans isomers. Chromatography Forum. [Link]

  • Analysis of volatile halogen compounds in water. Agilent Technologies, Inc. [Link]

Sources

A Comparative Guide to the Conformational Stability of trans-1,2-Bis(chloromethyl)cyclohexane: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the realm of cyclic systems, substituted cyclohexanes represent a cornerstone of stereochemical analysis. This guide provides an in-depth comparative analysis of computational methodologies used to study the conformational stability of trans-1,2-Bis(chloromethyl)cyclohexane, a molecule of interest for its potential applications in synthesis and medicinal chemistry. While direct experimental and extensive computational data for this specific molecule are nascent, this guide leverages robust data from closely related analogs to provide a predictive framework and highlight best practices for its study.

The Conformational Dichotomy: Diequatorial vs. Diaxial

The chair conformation is the most stable arrangement of the cyclohexane ring. In a trans-1,2-disubstituted cyclohexane, the two substituents can either both occupy equatorial positions (diequatorial, ee) or both occupy axial positions (diaxial, aa). These two conformers are in equilibrium, and the position of this equilibrium is determined by the relative steric and electronic effects of the substituents.

Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[1] For most trans-1,2-disubstituted cyclohexanes, this leads to a strong preference for the diequatorial conformer.[2][3]

Caption: Conformational equilibrium of this compound.

Computational Methodologies for Assessing Conformational Stability

A variety of computational methods can be employed to predict the relative energies of the diequatorial and diaxial conformers. The choice of method represents a trade-off between computational cost and accuracy.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the potential energy of a molecule. They are computationally inexpensive and are well-suited for a preliminary analysis of large molecules. However, their accuracy is dependent on the quality of the force field parameters for the specific atomic interactions present in the molecule. For cyclohexane derivatives, force fields like MM3 have been shown to provide reasonable results. In a study on trans-1,2-bis(trimethylsilyl)cyclohexanes, MM3-92 calculations suggested a preference for the diaxial conformer, which was supported by experimental data.[4]

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method that has become the workhorse of computational chemistry for its balance of accuracy and computational efficiency. The choice of functional and basis set is critical for obtaining reliable results. For halogenated organic molecules, functionals like B3LYP combined with a basis set that includes polarization and diffuse functions (e.g., 6-311+G**) are commonly used.[5]

A study on trans-1,2-dihalocyclohexanes employed DFT calculations at the B3LYP/6-311+G** level to determine the energy difference between the diequatorial and diaxial conformers.[5] For the closely related trans-1,2-dichlorocyclohexane, the diequatorial conformer was found to be more stable than the diaxial conformer by 0.95 kcal/mol in the gas phase.[5] Another study utilizing B3LYP with the aug-cc-pVTZ basis set predicted the diaxial conformer of trans-1,2-dichlorocyclohexane to be slightly more stable, with a predicted composition of 51.2% diaxial in the gas phase.[6] This highlights the sensitivity of the results to the chosen functional and basis set.

Møller-Plesset Perturbation Theory (MP2)

MP2 is a higher-level ab initio method that includes electron correlation effects more explicitly than most DFT functionals. It is generally more accurate but also more computationally demanding. For smaller molecules or for benchmarking DFT results, MP2 calculations can be highly valuable.

Comparison of Computational Predictions with Experimental Data

Experimental validation is crucial for assessing the accuracy of computational predictions. The primary experimental techniques for studying conformational equilibria in solution and the gas phase are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas-Phase Electron Diffraction (GED), respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the conformational equilibrium can be studied by analyzing the coupling constants and chemical shifts in the NMR spectrum. For trans-1,2-disubstituted cyclohexanes, the coupling constant between the two protons attached to the carbons bearing the substituents (³JH1,H2) is particularly informative. By applying the Karplus equation, which relates the coupling constant to the dihedral angle, the relative populations of the diequatorial and diaxial conformers can be determined.[7]

A combined NMR and theoretical study on trans-1,2-dihalocyclohexanes demonstrated the power of this approach. The experimentally determined energy differences were in good agreement with the DFT calculations, providing a comprehensive picture of the conformational preferences in different solvents.[5]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure and conformational composition of molecules in the gas phase, free from intermolecular interactions.[8] A GED study of trans-1,2-dichlorocyclohexane at 100°C revealed a composition of 60(4)% of the diaxial conformer.[6] This experimental finding provides a critical benchmark for computational methods. The fact that some high-level DFT calculations also predict a slight preference for the diaxial conformer in the gas phase for this analog suggests that for this compound, the energetic difference between the two conformers might be small and potentially influenced by subtle electronic effects in addition to sterics.

Tabulated Comparison of Conformational Energy Differences

The following table summarizes the calculated and experimentally derived energy differences (ΔE = Eee - Eaa) for analogs of this compound. A positive value indicates that the diequatorial conformer is more stable.

MoleculeMethodΔE (kcal/mol)PhaseReference
trans-1,2-DichlorocyclohexaneDFT (B3LYP/6-311+G) 0.95Gas[5]
trans-1,2-DichlorocyclohexaneGED / DFT (B3LYP/aug-cc-pVTZ)-0.04 (calc.), -0.15 (exp.)Gas[6]
trans-1,2-DibromocyclohexaneDFT (B3LYP/6-311+G)1.40Gas[5]
trans-1,2-DimethylcyclohexaneStrain Energy Calculation2.7-[2]
trans-1,2-Bis(trimethylsilyl)cyclohexaneMM3-92-1.26-[4]
trans-1,2-Bis(trimethylsilyl)cyclohexane13C NMR-1.5 to -1.7Solution[4]

Experimental and Computational Protocols

To facilitate further research on this compound, the following detailed protocols for computational and experimental analysis are provided.

Computational Workflow for Conformational Analysis

This workflow outlines the steps for performing a robust computational study of the conformational stability.

Computational_Workflow cluster_0 Structure Generation cluster_1 Geometry Optimization cluster_2 Frequency Calculation cluster_3 Single-Point Energy Calculation cluster_4 Analysis start Generate 3D structures of diequatorial (ee) and diaxial (aa) conformers opt Perform geometry optimization (e.g., DFT: B3LYP/6-31G(d)) start->opt Initial Geometries freq Perform frequency calculations to confirm minima and obtain zero-point vibrational energies (ZPVE) opt->freq Optimized Structures spe Perform single-point energy calculations with a larger basis set (e.g., DFT: B3LYP/6-311+G** or MP2/aug-cc-pVTZ) freq->spe Verified Minima analysis Calculate the relative energy (ΔE) including ZPVE corrections spe->analysis Corrected Energies

Caption: A typical computational workflow for conformational analysis.

Causality behind Experimental Choices:

  • Initial Geometry Optimization (B3LYP/6-31G(d)): This level of theory provides a good balance of speed and accuracy for obtaining reasonable geometries, which is a crucial starting point for more accurate energy calculations.

  • Frequency Calculations: This is a critical self-validating step. The absence of imaginary frequencies confirms that the optimized structures are true energy minima on the potential energy surface. It also provides the zero-point vibrational energy (ZPVE), which is essential for obtaining accurate relative energies.

  • Single-Point Energy with a Larger Basis Set: The final energy is most sensitive to the basis set size. A larger basis set, such as 6-311+G** or a correlation-consistent basis set like aug-cc-pVTZ, is used on the optimized geometry to obtain a more accurate electronic energy. This approach is more computationally efficient than performing the entire optimization with the larger basis set.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis in Solution
  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃).

  • NMR Data Acquisition: Record high-resolution ¹H NMR spectra at a controlled temperature.

  • Spectral Analysis: Identify the signals corresponding to the protons on the carbons bearing the chloromethyl groups (H1 and H2).

  • Coupling Constant Measurement: Accurately measure the ³JH1,H2 coupling constant.

  • Karplus Equation Application: Use the Karplus equation (³J = A cos²θ + B cosθ + C) with appropriate parameters for the C-C bond to relate the observed coupling constant to the dihedral angles in the diequatorial and diaxial conformers.

  • Population Analysis: Calculate the mole fractions of the diequatorial (xee) and diaxial (xaa) conformers using the equation: Jobs = xeeJee + xaaJaa, where Jobs is the observed coupling constant, and Jee and Jaa are the coupling constants for the pure diequatorial and diaxial conformers, respectively (which can be estimated from theoretical calculations or model compounds).

  • Free Energy Calculation: Determine the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTlnKeq, where Keq = xee / xaa.

Conclusion and Future Outlook

The conformational stability of this compound is governed by a delicate balance of steric and electronic effects. Based on the analysis of closely related analogs, it is anticipated that the diequatorial conformer will be more stable in solution due to the avoidance of 1,3-diaxial interactions. However, in the gas phase, the energy difference is likely to be small, and a significant population of the diaxial conformer may exist, as observed for trans-1,2-dichlorocyclohexane.

This guide provides a comprehensive framework for researchers to approach the computational and experimental study of this molecule. The presented protocols, grounded in established methodologies for similar systems, offer a robust starting point for future investigations. Direct computational studies employing high-level DFT and ab initio methods, coupled with experimental validation through low-temperature NMR spectroscopy and gas-phase electron diffraction, will be invaluable in precisely elucidating the conformational landscape of this compound and paving the way for its informed application in various scientific disciplines.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. [Link]

  • OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Journal of Physical Chemistry A. (2009). Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. [Link]

  • Journal of Chemical Education. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. [Link]

  • ResearchGate. (n.d.). The Molecular Structures and Conformations of Chlorocyclohexane and Bromocyclohexane as Determined by Gas-Phase Electron Diffraction. [Link]

Sources

Spectroscopic Comparison of trans-1,2-Bis(chloromethyl)cyclohexane and its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of trans-1,2-bis(chloromethyl)cyclohexane and its primary reaction products resulting from nucleophilic substitution and elimination reactions. Designed for researchers, scientists, and professionals in drug development, this document offers a technical exploration of the structural transformations and their corresponding spectral fingerprints. By understanding the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize these compounds in a laboratory setting.

Introduction to this compound

This compound is a valuable bifunctional electrophile in organic synthesis. Its cyclohexane backbone provides a rigid scaffold, while the two primary alkyl chloride moieties offer reactive sites for a variety of nucleophilic substitution and elimination reactions. The trans configuration of the chloromethyl groups dictates the stereochemical outcome of these reactions, making it a useful building block for the synthesis of complex molecules with defined three-dimensional structures.

This guide will focus on the spectroscopic signatures of the starting material and the products of three key transformations:

  • Nucleophilic Substitution: Reaction with sodium azide to yield trans-1,2-bis(azidomethyl)cyclohexane.

  • Hydrolysis: Conversion to trans-1,2-bis(hydroxymethyl)cyclohexane.

  • Double E2 Elimination: Reaction with a strong, bulky base to form 1,2-dimethylenecyclohexane.

Spectroscopic Characterization of this compound

The spectroscopic data for the starting material, this compound, provides a baseline for comparison with its reaction products.

Spectroscopic Technique Predicted Characteristic Features
¹H NMR ~3.5-3.7 ppm (dd, 4H): Diastereotopic protons of the -CH₂Cl groups. The coupling pattern arises from geminal and vicinal coupling. ~1.0-2.2 ppm (m, 10H): Protons of the cyclohexane ring, exhibiting complex multiplets due to overlapping signals.
¹³C NMR ~48-52 ppm: Carbon of the -CH₂Cl group. ~35-40 ppm: Methine carbons of the cyclohexane ring attached to the chloromethyl groups. ~25-30 ppm: Methylene carbons of the cyclohexane ring.
IR Spectroscopy (cm⁻¹) 2930-2850: C-H stretching of the cyclohexane and methylene groups. 1450: C-H bending (scissoring) of the CH₂ groups. ~730-650: C-Cl stretching, a key diagnostic peak for alkyl chlorides.
Mass Spectrometry (m/z) [M]+• at 180/182/184: Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio). Loss of HCl: A peak corresponding to [M-HCl]+•. Loss of CH₂Cl: A peak corresponding to [M-CH₂Cl]+.

Reaction Pathways and Spectroscopic Analysis of Products

The reactivity of this compound is dominated by the electrophilic nature of the carbons bearing the chlorine atoms. The following sections detail the expected spectroscopic changes upon conversion to common derivatives.

Nucleophilic Substitution with Azide: Synthesis of trans-1,2-Bis(azidomethyl)cyclohexane

The reaction with sodium azide is a classic Sₙ2 reaction, where the azide ion displaces the chloride ion. This transformation introduces the azido functional group, which has a distinct spectroscopic signature.

Experimental Protocol: Synthesis of trans-1,2-Bis(azidomethyl)cyclohexane

  • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN₃).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram of the Substitution Reaction Workflow

substitution_workflow start Dissolve Starting Material in DMF add_azide Add Sodium Azide start->add_azide heat Heat Reaction Mixture add_azide->heat workup Aqueous Workup & Extraction heat->workup purify Purification workup->purify product trans-1,2-Bis(azidomethyl)cyclohexane purify->product

Caption: Workflow for the synthesis of trans-1,2-bis(azidomethyl)cyclohexane.

Spectroscopic Comparison: Chloride vs. Azide

Spectroscopic Technique This compound trans-1,2-Bis(azidomethyl)cyclohexane Key Spectroscopic Changes
¹H NMR (ppm) ~3.5-3.7 (-CH₂Cl)~3.3-3.5 (-CH₂N₃)Upfield shift of the methylene protons due to the lower electronegativity of the azide group compared to chlorine.
¹³C NMR (ppm) ~48-52 (-CH₂Cl)~55-60 (-CH₂N₃)Downfield shift of the methylene carbon, a characteristic of the azide group.
IR (cm⁻¹) ~730-650 (C-Cl stretch)~2100 (strong, sharp N₃ stretch) Disappearance of the C-Cl stretch and appearance of a very strong, sharp azide stretch around 2100 cm⁻¹, which is a definitive indicator of a successful reaction[1][2][3][4].
Hydrolysis: Synthesis of trans-1,2-Bis(hydroxymethyl)cyclohexane

Hydrolysis of the alkyl chlorides, typically under basic conditions, leads to the formation of the corresponding diol. This introduces the hydroxyl group, which has distinct features in both IR and NMR spectroscopy.

Experimental Protocol: Synthesis of trans-1,2-Bis(hydroxymethyl)cyclohexane

  • Dissolve this compound in a suitable solvent mixture, such as aqueous tetrahydrofuran (THF).

  • Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a dilute acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate it to yield the crude diol.

  • Purify by recrystallization or column chromatography.

Diagram of the Hydrolysis Reaction

hydrolysis_reaction reactant This compound product trans-1,2-Bis(hydroxymethyl)cyclohexane reactant->product NaOH, H₂O/THF, Δ

Caption: Hydrolysis of the starting material to the corresponding diol.

Spectroscopic Comparison: Chloride vs. Alcohol

Spectroscopic Technique This compound trans-1,2-Bis(hydroxymethyl)cyclohexane Key Spectroscopic Changes
¹H NMR (ppm) ~3.5-3.7 (-CH₂Cl)~3.4-3.6 (-CH₂OH), plus a broad singlet for the -OH protons (variable, exchangeable with D₂O)Upfield shift of the methylene protons and the appearance of a broad, exchangeable -OH signal.
¹³C NMR (ppm) ~48-52 (-CH₂Cl)~65-70 (-CH₂OH)Significant downfield shift of the methylene carbon due to the deshielding effect of the oxygen atom.
IR (cm⁻¹) ~730-650 (C-Cl stretch)~3600-3200 (broad O-H stretch) , ~1050 (C-O stretch)Disappearance of the C-Cl stretch and the appearance of a strong, broad O-H stretching band, which is characteristic of alcohols[5][6][7][8][9]. A C-O stretch will also appear.
Double E2 Elimination: Synthesis of 1,2-Dimethylenecyclohexane

Treatment with a strong, sterically hindered base can promote a double E2 elimination reaction to form a conjugated diene, 1,2-dimethylenecyclohexane. For the E2 reaction to occur, the proton being abstracted and the leaving group must be in an anti-periplanar conformation[10][11][12]. In the case of this compound, the molecule can adopt a conformation where this requirement is met for both chloromethyl groups, leading to the formation of two new double bonds.

Experimental Protocol: Synthesis of 1,2-Dimethylenecyclohexane

  • Dissolve this compound in a suitable aprotic solvent like THF or tert-butanol.

  • Add a strong, bulky base such as potassium tert-butoxide (t-BuOK).

  • Heat the reaction mixture to facilitate the elimination reactions.

  • Monitor the reaction by GC-MS to observe the formation of the volatile diene product.

  • Upon completion, the product can be isolated by distillation or careful extraction with a low-boiling point solvent.

Diagram of the Elimination Pathway

elimination_pathway reactant This compound product 1,2-Dimethylenecyclohexane reactant->product 2 eq. t-BuOK, Δ

Caption: Double E2 elimination to form a conjugated diene.

Spectroscopic Comparison: Alkyl Halide vs. Diene

Spectroscopic Technique This compound 1,2-Dimethylenecyclohexane Key Spectroscopic Changes
¹H NMR (ppm) ~3.5-3.7 (-CH₂Cl)~4.7-5.2 (m, 4H, vinylic protons) , ~2.2-2.4 (m, 4H), ~1.6-1.8 (m, 4H)Disappearance of the -CH₂Cl signals and the appearance of characteristic signals for vinylic protons in the downfield region.
¹³C NMR (ppm) ~48-52 (-CH₂Cl)~150 (quaternary olefinic C), ~110 (terminal olefinic CH₂) , ~30-35, ~25-30 (cyclohexane carbons)Appearance of signals in the olefinic region (100-150 ppm) and disappearance of the -CH₂Cl signal.
IR (cm⁻¹) ~730-650 (C-Cl stretch)~3080 (=C-H stretch), ~1640 (C=C stretch) Disappearance of the C-Cl stretch and appearance of characteristic alkene stretches.
Mass Spectrometry (m/z) [M]+• at 180/182/184[M]+• at 108 A molecular ion peak corresponding to the much lower mass of the diene product.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification of this compound and its reaction products. The key diagnostic features for each transformation are summarized below:

  • Substitution to the diazide: The appearance of a strong, sharp absorption around 2100 cm⁻¹ in the IR spectrum is the most definitive evidence.

  • Hydrolysis to the diol: The presence of a broad O-H stretch in the IR spectrum (3600-3200 cm⁻¹) and an exchangeable proton signal in the ¹H NMR spectrum confirms the formation of the alcohol.

  • Elimination to the diene: The appearance of vinylic proton signals in the ¹H NMR spectrum (4.7-5.2 ppm) and C=C stretching in the IR spectrum (~1640 cm⁻¹) are clear indicators of the newly formed double bonds.

By carefully analyzing these characteristic spectral changes, researchers can effectively monitor the progress of their reactions and confirm the identity of their synthesized products.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify an alcohol functional group using IR spectroscopy? Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. Organic Chemistry. Retrieved from [Link]

  • Ye, S., et al. (2014). A Direct Comparison of Azide and Nitrile Vibrational Probes. Journal of the American Chemical Society, 136(5), 1738–1741. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... Retrieved from [Link]

  • Biblio. (n.d.). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethylcyclohexane. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethylcyclohexane, cis-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethylcyclohexane, trans-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexane ring region of 2c . (a) Isolated sample. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (FDB003591). Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. Retrieved from [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • YouTube. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (FDB003591). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gimmenotes. (2018, September 17). Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [Link]

  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?. r/chemistry. Retrieved from [Link]

  • Quora. (2016, September 12). Why cis 1-chloro-2-methylcyclohexane undergo E2 elimination much faster than trans isomer? Retrieved from [Link]

  • Chem Connections. (n.d.). ChemDraw 18.1 User Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NIST. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]

  • Reddit. (2019, November 2). How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. r/chemhelp. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [https://fiehnlab.ucdavis.edu/sites/g/files/dgvnsk4586/files/inline-files/2018-mass-spectrometry- Metabolomics-Fiehn-course-06-mass-spectral-interpretation.pdf]([Link] Metabolomics-Fiehn-course-06-mass-spectral-interpretation.pdf)

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,2-Bis(aminomethyl)cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. Retrieved from [Link]

  • ResearchGate. (2025, August 7). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-1,2-Bis(chloromethyl)cyclohexane, a chlorinated hydrocarbon. Our focus is to provide a procedural, step-by-step framework grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations: The "Why" Behind the Precautions

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles, is mandatory.[2] For operations with a higher risk of splashing, a face shield should also be worn.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[3] The contaminated absorbent should then be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, as these can lead to vigorous or explosive reactions with chlorinated hydrocarbons.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with accurate waste characterization. As a chlorinated hydrocarbon, this compound is classified as a hazardous waste.

Protocol for Waste Characterization:

  • Initial Assessment: Based on its chemical nature as a halogenated organic compound, the primary hazard characteristic is toxicity.

  • EPA Hazardous Waste Code Assignment: While a specific listing for this compound may not exist, it falls under the broad category of halogenated organic compounds. Depending on its use, it could be classified under the "F-listed" wastes from non-specific sources if it is a spent solvent. For instance, F001 and F002 codes apply to spent halogenated solvents used in degreasing and other applications.[4][5] If it is a process waste from a specific industrial synthesis, a "K-listed" code might be applicable.[6][7] For unused, discarded commercial chemical products, it could potentially be a "U-listed" waste. Without a specific listing, it is often managed based on its hazardous characteristics. A conservative and compliant approach is to manage it as a hazardous waste. Consult with your institution's EHS department for the precise waste code assignment.

  • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste.[8] The disposal costs for halogenated waste are typically higher due to the specialized treatment required.[8] Never mix incompatible waste streams.

Disposal Procedures: From Laboratory Bench to Final Disposition

The following workflow outlines the compliant disposal process for this compound waste.

Step-by-Step Disposal Workflow:

  • Containerization:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • The container must be in good condition and have a secure, tight-fitting lid.[9]

    • Solid waste contaminated with the compound (e.g., contaminated absorbent material, gloves) should be placed in a separate, clearly labeled, and sealed container.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste."[10]

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[10]

    • Indicate the approximate concentration or volume of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure and away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent the spread of material in case of a leak.[10]

  • Arranging for Pickup:

    • Once the waste container is full, or if it has been in storage for a predetermined time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

Diagram of Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS/Waste Contractor cluster_Disposal Final Disposition A Generate Waste (this compound) B Segregate Halogenated Waste A->B Crucial Step C Containerize in a Compatible & Sealed Container B->C D Label Clearly: 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Schedule & Execute Waste Pickup E->F Request Pickup G Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration with Flue Gas Scrubbing G->H Compliant Method

Caption: Decision workflow for the proper disposal of this compound.

Approved Disposal Technologies: The Science of Destruction

Landfilling of liquid halogenated organic waste is not an environmentally sound or compliant practice. The primary and most effective method for the disposal of chlorinated hydrocarbons is high-temperature incineration.[11][12][13]

Incineration Process:

  • High-Temperature Combustion: The waste is injected into a specially designed incinerator operating at high temperatures (typically 900°C to 1200°C).[12] This process breaks down the organic molecules into simpler, less harmful compounds.

  • Flue Gas Treatment: A critical component of this process is the treatment of the exhaust gases. The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas, which is corrosive and an air pollutant.[12][14] To mitigate this, the flue gas is passed through a scrubber, which neutralizes the HCl, often with a caustic solution.[12][14]

Quantitative Data Summary:

ParameterGuideline/ValueRationale
Incineration Temperature 900°C - 1200°CEnsures complete destruction of the organic compound.[12]
Waste Segregation Halogenated vs. Non-halogenatedDifferent disposal pathways and costs.[8]
Container Labeling "Hazardous Waste" + Full Chemical NameRegulatory compliance and safety for handlers.[10]
Spill Cleanup Inert Absorbent MaterialAvoids reaction with the spilled chemical.[3]

Trustworthiness and Self-Validation: Building a Culture of Safety

The protocols outlined in this guide are designed to be self-validating by adhering to established principles of chemical safety and hazardous waste management. By understanding the "why" behind each step—from wearing the correct PPE to the necessity of high-temperature incineration—laboratory personnel can make informed decisions that protect themselves and the environment. Regular training and consultation with your institution's EHS department are essential to ensure ongoing compliance and safety.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Guidechem. (n.d.). This compound (CAS No. 61169-66-2) SDS.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Google Patents. (n.d.). US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
  • ETDEWEB. (1988). Removal of halogenated hydrocarbons from landfill gas (Journal Article).
  • Technoilogy. (2023). Oil Pre-Treatment: The Organic Dechlorination.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Cyclohexane.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Incinerators for chlorinated hydrocarbons and brine. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • MDPI. (2022). Treatment of Organics in Wastewater Using Electrogenerated Gaseous Oxidants.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
  • Basel Convention. (2001). Does Reducing Chlorine in Wastes Decrease Dioxin Formation?.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • eOrganic. (2009). Approved Chemicals for Use in Organic Postharvest Systems.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO | Request PDF.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Climate and Ozone Protection Alliance. (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

Sources

A Researcher's Guide to the Safe Handling of trans-1,2-Bis(chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Data-Informed Approach

A thorough review of available safety data sheets (SDS) reveals a lack of comprehensive hazard information for trans-1,2-Bis(chloromethyl)cyclohexane[1][2][3]. However, the presence of chloromethyl groups suggests potential for alkylating activity, which is often associated with mutagenic, carcinogenic, and toxic properties. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be harmful if swallowed, a cause of severe skin burns and eye damage, and potentially toxic upon inhalation[4].

Key Principles for Safe Handling:

  • Assume Hazard: In the absence of complete data, treat this compound as a hazardous substance.

  • Exposure Minimization: All procedures should be designed to minimize the risk of exposure through inhalation, skin contact, and ingestion[5][6].

  • Engineering Controls: Primary exposure control should be achieved through the use of certified chemical fume hoods[7].

  • Personal Protective Equipment (PPE): Appropriate PPE is a critical last line of defense[8][9].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Preparation and Weighing - Chemical splash goggles meeting ANSI Z87.1 standards[10] - Face shield[11] - Nitrile or neoprene gloves (double-gloving recommended)[12][13] - Chemical-resistant lab coat[7][10] - Closed-toe shoes[7][10]
Reaction Setup and Monitoring - Chemical splash goggles[10] - Face shield[11] - Nitrile or neoprene gloves[12] - Chemical-resistant lab coat[10] - Closed-toe shoes[10]
Work-up and Purification - Chemical splash goggles[10] - Face shield[11] - Nitrile or neoprene gloves[12] - Chemical-resistant lab coat[10] - Closed-toe shoes[10]
Spill Cleanup - Full-face respirator with appropriate cartridges[9] - Chemical-resistant coveralls[8] - Heavy-duty chemical-resistant gloves[10] - Chemical-resistant boots[8]
Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Work in a Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors[7].

  • Don Appropriate PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Tare the Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense the Compound: Carefully dispense the required amount of this compound into the tared vessel.

  • Clean Spills Immediately: In case of a minor spill within the fume hood, decontaminate the area with a suitable solvent and absorbent material.

  • Seal the Container: Tightly seal the primary container of this compound before removing it from the fume hood.

3.2. Reaction Setup and Monitoring:

  • Conduct in a Fume Hood: All reactions involving this compound must be set up and carried out in a chemical fume hood.

  • Use Clean and Dry Glassware: Ensure all glassware is free from contaminants and moisture.

  • Add Reagents Slowly: Add this compound to the reaction mixture slowly and in a controlled manner.

  • Maintain a Closed System: Where possible, maintain a closed reaction system to prevent the release of vapors.

  • Monitor the Reaction: Regularly monitor the reaction for any signs of unexpected changes.

3.3. Work-up and Purification:

  • Perform in a Fume Hood: All work-up and purification steps must be conducted in a chemical fume hood.

  • Handle with Care: Exercise caution when transferring and handling solutions containing the compound.

  • Use Appropriate Techniques: Employ techniques such as liquid-liquid extraction and chromatography within the fume hood.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal Prep_Start Start: Don PPE Weigh Weigh Compound in Fume Hood Prep_Start->Weigh Seal Seal Primary Container Weigh->Seal Setup Set up Reaction in Fume Hood Seal->Setup Add_Reagent Add this compound Setup->Add_Reagent Monitor Monitor Reaction Add_Reagent->Monitor Workup_Start Perform in Fume Hood Monitor->Workup_Start Extract Liquid-Liquid Extraction Workup_Start->Extract Purify Chromatography Extract->Purify Collect_Waste Collect Halogenated Waste Purify->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Certified Vendor Label_Waste->Dispose

Caption: Workflow for Safe Handling of this compound

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

4.1. Minor Spills (within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert Emergency Services: Contact your institution's emergency response team.

  • Restrict Access: Prevent entry to the affected area.

  • Provide Information: Be prepared to provide the SDS and any other relevant information to emergency responders.

4.3. Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][14]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][14]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Disposal Plan: A Commitment to Environmental Safety

Proper disposal of this compound and any associated waste is a critical component of responsible chemical management. As a chlorinated organic compound, it must be disposed of as hazardous waste[15][16].

5.1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste[16][17].

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled container for solid hazardous waste.

5.2. Disposal Procedure:

  • Collect Waste: Collect all liquid and solid waste in appropriate, sealed containers.

  • Label Containers: Clearly label each container with "Hazardous Waste," the full chemical name, and any other information required by your institution.

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified vendor[18][19].

G cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Disposal Liquid_Waste Liquid Waste: Halogenated Organics Container Label Label with: - Hazardous Waste - Chemical Name - Date Liquid_Waste->Label Solid_Waste Solid Waste: Contaminated Materials Container Solid_Waste->Label EHS Contact EHS Office Label->EHS Vendor Certified Vendor Pickup EHS->Vendor

Caption: Waste Disposal Workflow for this compound

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring your safety and the integrity of your research.

References

  • Laboratory chemical waste - Water Corporation. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues - ACS Publications. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work - Springer. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment | Safety | Physical Facilities - Miami University. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara. Available at: [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of California, Berkeley. Available at: [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.